molecular formula C9H20N2O B15542061 C5-Conh-C2-N-CH3

C5-Conh-C2-N-CH3

Cat. No.: B15542061
M. Wt: 172.27 g/mol
InChI Key: ZLEULHHNIXIEBE-UHFFFAOYSA-N
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Description

C5-Conh-C2-N-CH3 is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]hexanamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-9(12)11-8-7-10-2/h10H,3-8H2,1-2H3,(H,11,12)

InChI Key

ZLEULHHNIXIEBE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

N-ethyl-N-methylpentanamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of N-ethyl-N-methylpentanamide. The document summarizes its core computed data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.

Core Chemical Properties

Summary of Physicochemical Data

The following table summarizes the key computed physicochemical properties of N-ethyl-N-methylpentanamide. These values are derived from computational models and provide estimations of the compound's characteristics.[1]

PropertyValueSource
Molecular Formula C8H17NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name N-ethyl-N-methylpentanamidePubChem[1]
SMILES CCCCC(=O)N(C)CCPubChem[1]
InChI InChI=1S/C8H17NO/c1-4-6-7-8(10)9(3)5-2/h4-7H2,1-3H3PubChem[1]
InChIKey GXQHMTIDBMCUOS-UHFFFAOYSA-NPubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 143.131014166 DaPubChem[1]
Monoisotopic Mass 143.131014166 DaPubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Experimental Protocols

While specific experimental protocols for N-ethyl-N-methylpentanamide are not widely published, standard synthetic and analytical methodologies for tertiary amides are well-established. The following protocols are adapted from established procedures for analogous compounds and provide a robust framework for the synthesis and characterization of the title compound.

Synthesis of N-ethyl-N-methylpentanamide

A common and effective method for the synthesis of N-ethyl-N-methylpentanamide is the acylation of N-ethylmethylamine with pentanoyl chloride.

Materials and Reagents:

  • Pentanoyl chloride

  • N-ethylmethylamine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (Et3N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate dropping funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the pentanoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of N-ethyl-N-methylpentanamide

The identity and purity of the synthesized product should be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected 1H NMR Data: The spectrum is expected to show characteristic signals for the N-ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the N-methyl group (a singlet), and the pentanoyl group (a triplet for the alpha-methylene protons, and multiplets for the other methylene protons and a triplet for the terminal methyl group).

  • Expected 13C NMR Data: The spectrum will display distinct peaks corresponding to the carbonyl carbon, and the carbons of the ethyl, methyl, and pentanoyl groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Expected Data: The IR spectrum should exhibit a strong absorption band around 1640-1680 cm-1 corresponding to the C=O stretching vibration of the tertiary amide.

3. Mass Spectrometry (MS)

  • Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

  • Expected Data: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of N-ethyl-N-methylpentanamide (m/z = 143.23). Characteristic fragmentation patterns will also be observed.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of N-ethyl-N-methylpentanamide.

Synthesis_Workflow Reactants Pentanoyl Chloride & N-ethylmethylamine Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product N-ethyl-N-methylpentanamide Purification->Product

Caption: Synthetic workflow for N-ethyl-N-methylpentanamide.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (1H, 13C) Confirmation Structure & Purity Confirmation NMR->Confirmation IR IR Spectroscopy IR->Confirmation MS Mass Spectrometry MS->Confirmation Product Purified Product Product->NMR Product->IR Product->MS

Caption: Analytical workflow for structural confirmation.

References

Physicochemical Characteristics of N-ethyl-N-methylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-ethyl-N-methylpentanamide. Due to a lack of published experimental data for this specific compound, this guide combines computationally predicted data with established experimental protocols for the characterization of amides. This information is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug development, and materials science.

Core Physicochemical Data

The following tables summarize the available computed physicochemical properties for N-ethyl-N-methylpentanamide. It is important to note that these are predicted values and experimental verification is recommended.

Table 1: Computed Physicochemical Properties of N-ethyl-N-methylpentanamide

PropertyValueSource
Molecular FormulaC₈H₁₇NOPubChem[1]
Molecular Weight143.23 g/mol PubChem[1]
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count5PubChem[1]
Exact Mass143.131014166PubChem[1]
Topological Polar Surface Area20.3 ŲPubChem[1]
Heavy Atom Count10PubChem[1]

Note: As a tertiary amide, N-ethyl-N-methylpentanamide lacks a hydrogen atom on the nitrogen, which significantly influences its physical properties. Tertiary amides cannot act as hydrogen bond donors, leading to lower boiling points compared to primary and secondary amides of similar molecular weight. However, they can act as hydrogen bond acceptors via the carbonyl oxygen, which allows for some solubility in protic solvents.[2]

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of an amide like N-ethyl-N-methylpentanamide.

Synthesis and Purification

A common method for the synthesis of N-ethyl-N-methylpentanamide would involve the acylation of N-ethylmethylamine with pentanoyl chloride.

Protocol 1: Synthesis of N-ethyl-N-methylpentanamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 equivalents), to the solution. Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used previously. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Purification by Recrystallization (if the product is a solid at room temperature)

For solid amides, recrystallization is a standard purification technique.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the amide is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for amides include ethanol, acetone, or acetonitrile (B52724).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Physicochemical Characterization

Protocol 3: Melting Point Determination

The melting point is a crucial indicator of purity for solid compounds.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.

  • Apparatus: Use a calibrated melting point apparatus (e.g., a Mel-Temp or a Thiele tube).

  • Measurement: Heat the sample slowly (approximately 1-2 °C per minute) and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[3][4]

Protocol 4: Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus: A Thiele tube or a micro-boiling point apparatus is suitable for small sample volumes.[5][6]

  • Procedure (Thiele Tube):

    • Place a small amount of the liquid into a small test tube.

    • Invert a sealed capillary tube into the liquid.

    • Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil.

    • Heat the side arm of the Thiele tube gently.

    • Observe a steady stream of bubbles emerging from the capillary tube.

    • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[6]

Protocol 5: Solubility Determination

  • Solvent Screening: In separate small test tubes, add a small, measured amount of N-ethyl-N-methylpentanamide (e.g., 10 mg) to a measured volume of various solvents (e.g., 1 mL) such as water, ethanol, diethyl ether, and dichloromethane.

  • Observation: Agitate the mixtures and visually observe whether the compound dissolves completely, is partially soluble, or is insoluble at room temperature.

  • Quantitative Measurement (Optional): For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the clear supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solute determined.

Protocol 6: pKa Determination by Potentiometric Titration

While amides are generally considered neutral, their basicity or acidity can be determined, though they are very weak bases.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and a co-solvent like acetonitrile for less soluble compounds.[7]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.[8][9][10]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[8][9]

Protocol 7: LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Phase Preparation: Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of N-ethyl-N-methylpentanamide in one of the phases. Mix the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.[11][12][13]

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-ethyl-N-methylpentanamide.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of N-ethyl-N- methylpentanamide purification Purification (Distillation/Chromatography/ Recrystallization) synthesis->purification Crude Product mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp solubility Solubility Assessment purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka logp LogP Determination (Shake-Flask Method) purification->logp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Workflow for the synthesis, purification, and physicochemical characterization of N-ethyl-N-methylpentanamide.

References

Solubility Profile of N-ethyl-N-methylpentanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-ethyl-N-methylpentanamide, a tertiary amide of interest in various chemical and pharmaceutical research settings. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature for this compound, this document presents a qualitative solubility profile based on the known behavior of structurally similar N,N-dialkylamides. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with the chemical formula C₈H₁₇NO. Its molecular structure, featuring a polar amide group and nonpolar alkyl chains, dictates its interaction with various organic solvents. Understanding its solubility is crucial for applications in synthesis, formulation, and purification processes. Tertiary amides are recognized for their unique properties, including lower boiling points and different solubility characteristics compared to primary and secondary amides due to the absence of hydrogen bond-donating capabilities.[1]

Estimated Solubility Profile

The following table summarizes the estimated solubility of N-ethyl-N-methylpentanamide in a range of common organic solvents. This profile is derived from the general solubility characteristics of other N,N-dialkylamides, such as N,N-diethylacetamide and N,N-dimethylacetamide, which are known to be miscible with most organic solvents.[2][3][4] The solubility of amides is influenced by the polarity of the solvent and the length of the alkyl chains on the amide molecule.[1][5][6]

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe polar hydroxyl group of alcohols can interact with the polar amide group of N-ethyl-N-methylpentanamide.
Ketones Acetone, Methyl Ethyl KetoneHighThe polar carbonyl group of ketones interacts favorably with the amide group.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds and are expected to readily dissolve this tertiary amide.
Halogenated Hydrocarbons Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic molecules, including amides.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe nonpolar aromatic ring can interact with the alkyl chains of the amide, while the overall polarity allows for dissolution.
Aliphatic Hydrocarbons Hexane, HeptaneLow to ModerateAs nonpolar solvents, their interaction with the polar amide group is limited, leading to lower solubility.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are highly polar and are excellent solvents for a wide variety of organic compounds, including amides.

Disclaimer: The solubility data presented in this table is an estimation based on the properties of structurally similar compounds and general chemical principles. For precise quantitative data, experimental determination is required.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for N-ethyl-N-methylpentanamide, a standardized experimental protocol should be followed. The following outlines a common and reliable method for determining the solubility of a solid compound in an organic solvent.[7][8][9]

Objective: To determine the saturation solubility of N-ethyl-N-methylpentanamide in a given organic solvent at a specific temperature.

Materials:

  • N-ethyl-N-methylpentanamide (solute)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Magnetic stirrer and stir bars (optional)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-ethyl-N-methylpentanamide to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the volumetric flask containing the filtrate to determine the mass of the solution.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of N-ethyl-N-methylpentanamide of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of N-ethyl-N-methylpentanamide in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature & Agitation) prep->equil sep Phase Separation (Settling or Centrifugation) equil->sep sample Sample Collection & Filtration (Supernatant) sep->sample dilute Dilution sample->dilute analyze Quantitative Analysis (HPLC/GC) dilute->analyze calc Solubility Calculation analyze->calc result Solubility Data calc->result

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

Stability of N-ethyl-N-methylpentanamide Under Diverse Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-ethyl-N-methylpentanamide under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation. The information presented herein is intended to support research, development, and formulation activities by providing a foundational understanding of the molecule's degradation pathways and a framework for its stability assessment.

Physicochemical Properties of N-ethyl-N-methylpentanamide

A summary of the key physicochemical properties of N-ethyl-N-methylpentanamide is presented in Table 1. These properties are crucial for understanding its behavior in different environments and for the development of analytical methods.

PropertyValueSource
IUPAC Name N-ethyl-N-methylpentanamidePubChem
Molecular Formula C₈H₁₇NOPubChem
Molecular Weight 143.23 g/mol PubChem
Structure
alt text
PubChem

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than those it would encounter during storage.[2] A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Hydrolytic Degradation

The amide bond in N-ethyl-N-methylpentanamide is susceptible to hydrolysis under both acidic and basic conditions, yielding pentanoic acid, and a mixture of ethylamine (B1201723) and methylamine. Tertiary amides are generally more resistant to hydrolysis than primary and secondary amides due to steric hindrance around the carbonyl group.[4]

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Reaction Scheme: Acid-Catalyzed Hydrolysis

Amide N-ethyl-N-methylpentanamide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O CarboxylicAcid Pentanoic Acid TetrahedralIntermediate->CarboxylicAcid - H+ Amine Ethyl(methyl)amine TetrahedralIntermediate->Amine

Caption: Acid-catalyzed hydrolysis of N-ethyl-N-methylpentanamide.

2.1.2. Base-Catalyzed Hydrolysis

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethyl(methyl)amide anion, which is subsequently protonated by the solvent.

Reaction Scheme: Base-Catalyzed Hydrolysis

Amide N-ethyl-N-methylpentanamide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- CarboxylicAcid Pentanoate TetrahedralIntermediate->CarboxylicAcid Amine Ethyl(methyl)amine TetrahedralIntermediate->Amine

Caption: Base-catalyzed hydrolysis of N-ethyl-N-methylpentanamide.

Table 2: Illustrative Hydrolytic Degradation Data for a Tertiary Amide (Note: Data for a structurally similar tertiary amide is provided for illustrative purposes due to the lack of specific data for N-ethyl-N-methylpentanamide)

ConditionTime (h)% DegradationPrimary Degradation Products
0.1 M HCl, 80°C24~15Carboxylic Acid, Amine Salt
0.1 M NaOH, 80°C24~25Carboxylate Salt, Amine
Oxidative Degradation

Oxidative degradation of N,N-dialkyl amides can proceed via several mechanisms, often involving radical intermediates. The methylene (B1212753) groups adjacent to the nitrogen atom are particularly susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[2] The degradation can lead to dealkylation and the formation of various smaller molecules.[5]

Hypothetical Oxidative Degradation Pathway

Amide N-ethyl-N-methylpentanamide RadicalIntermediate Radical Intermediate Amide->RadicalIntermediate Oxidant Hydroperoxide Hydroperoxide RadicalIntermediate->Hydroperoxide + O2 DealkylatedAmide N-methylpentanamide Hydroperoxide->DealkylatedAmide Aldehyde Acetaldehyde Hydroperoxide->Aldehyde

Caption: A possible oxidative degradation pathway.

Photolytic Degradation

Photodegradation of amides can occur through Norrish Type I and Type II reactions.[6] For tertiary amides, Norrish Type I cleavage of the C-N bond is a likely pathway, leading to the formation of radical species that can undergo further reactions.[6] Photostability testing should be conducted according to ICH Q1B guidelines, which specify light sources and exposure levels.[1]

Table 3: ICH Q1B Recommended Conditions for Photostability Testing

Light SourceMinimum Exposure
Cool white fluorescent lampNot less than 1.2 million lux hours
Near UV fluorescent lampNot less than 200 watt hours/square meter
Thermal Degradation

Thermal degradation of N,N-dialkyl amides at elevated temperatures can lead to a variety of products, including acids, ketones, and smaller amides. The presence of oxygen can significantly accelerate thermal degradation.

Enzymatic Degradation

While amide bonds are generally stable, certain enzymes such as amidohydrolases and lipases can catalyze their hydrolysis. The enzymatic hydrolysis of tertiary amides is generally less efficient than that of primary and secondary amides.[7] Some lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have shown activity towards the hydrolysis of amide bonds.[8][9]

General Workflow for Enzymatic Degradation Assay

PrepareSubstrate Prepare Substrate Solution AddEnzyme Add Enzyme PrepareSubstrate->AddEnzyme Incubate Incubate at Optimal T & pH AddEnzyme->Incubate QuenchReaction Quench Reaction Incubate->QuenchReaction Analyze Analyze by HPLC-UV QuenchReaction->Analyze

Caption: Workflow for an enzymatic degradation assay.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies on N-ethyl-N-methylpentanamide. These protocols should be optimized based on the specific analytical method and instrumentation used.

General Sample Preparation

Prepare a stock solution of N-ethyl-N-methylpentanamide in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

Acid and Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl (for acid hydrolysis) or 1 M NaOH (for base hydrolysis).

  • Heat the solutions at 80°C for 24 hours.

  • Cool the solutions to room temperature.

  • Neutralize the acid-stressed sample with 1 M NaOH and the base-stressed sample with 1 M HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation
  • Transfer a known amount of solid N-ethyl-N-methylpentanamide to a vial.

  • Heat the vial in an oven at a temperature below its melting point (e.g., 105°C) for 48 hours.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Photolytic Degradation
  • Expose a solution of N-ethyl-N-methylpentanamide (e.g., 100 µg/mL in a quartz cuvette) to light conditions as specified in ICH Q1B guidelines (see Table 3).

  • Simultaneously, keep a control sample in the dark.

  • Analyze the samples by HPLC at appropriate time points.

HPLC-UV Analytical Method (Illustrative)
  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Hypothetical Signaling Pathway Modulation

While there is no specific information available in the public domain regarding signaling pathways directly modulated by N-ethyl-N-methylpentanamide, small molecules can influence cellular signaling through various mechanisms. The following diagram illustrates a hypothetical pathway where a small molecule amide could potentially act as an inhibitor of a kinase, a common mode of action for drug molecules.

Hypothetical Kinase Inhibition Pathway

Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response GeneExpression->CellularResponse Amide N-ethyl-N-methylpentanamide (Hypothetical Inhibitor) Amide->KinaseB inhibits

Caption: Hypothetical signaling pathway showing potential kinase inhibition.

Conclusion

N-ethyl-N-methylpentanamide, a tertiary amide, exhibits relative stability due to steric hindrance. However, it is susceptible to degradation under forced conditions of hydrolysis, oxidation, photolysis, and elevated temperatures. Understanding these degradation pathways is critical for the development of stable formulations and robust analytical methods. The provided protocols offer a starting point for comprehensive stability testing of this molecule. Further research is warranted to obtain specific kinetic data and to explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of N-ethyl-N-methylpentanamide from Pentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-ethyl-N-methylpentanamide from pentanoyl chloride. It includes detailed experimental protocols, key reaction parameters, and the physicochemical properties of the target compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide that can be synthesized through the reaction of pentanoyl chloride with N-ethylmethylamine. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry. The amide bond is a critical functional group in a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals. Understanding the synthesis and properties of simple amides like N-ethyl-N-methylpentanamide provides a foundational understanding for the synthesis of more complex molecular architectures.

The most common and effective method for this synthesis is the Schotten-Baumann reaction, which is conducted under basic conditions to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] This guide will focus on a detailed protocol based on this widely used method.

Physicochemical Properties of N-ethyl-N-methylpentanamide

A summary of the key physicochemical properties of N-ethyl-N-methylpentanamide is provided in the table below. The data presented is primarily computed from reliable sources and serves as a good estimation for experimental values.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem[3]
Molecular Weight 143.23 g/mol PubChem[3]
IUPAC Name N-ethyl-N-methylpentanamidePubChem[3]
CAS Number 206448-65-5PubChem
Boiling Point (Predicted) 195.6 ± 23.0 °C at 760 mmHgChemSpider
Density (Predicted) 0.875 ± 0.06 g/cm³ChemSpider
LogP (Predicted) 1.83ChemSpider
Canonical SMILES CCCCC(=O)N(C)CCPubChem[3]

Synthesis of N-ethyl-N-methylpentanamide

The synthesis of N-ethyl-N-methylpentanamide from pentanoyl chloride is typically achieved via a nucleophilic acyl substitution reaction with N-ethylmethylamine. The reaction is facilitated by a base to neutralize the hydrogen chloride gas that is formed as a byproduct.

Reaction Scheme

G pentanoyl_chloride Pentanoyl Chloride plus1 + pentanoyl_chloride->plus1 ethylamine N-ethylethylamine plus1->ethylamine arrow1 -> ethylamine->arrow1 amide N-ethyl-N-methylpentanamide arrow1->amide plus2 + amide->plus2 hcl HCl plus2->hcl

Caption: General reaction scheme for the synthesis of N-ethyl-N-methylpentanamide.

Detailed Experimental Protocol (Adapted from Schotten-Baumann Conditions)

This protocol is adapted from established Schotten-Baumann reaction procedures for the synthesis of N,N-dialkylamides.

Materials:

  • Pentanoyl chloride

  • N-ethylmethylamine

  • Dichloromethane (B109758) (DCM)

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethylmethylamine (1.1 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve pentanoyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel. Add the pentanoyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Addition of Base: Simultaneously, add a 10% aqueous sodium hydroxide solution (2.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The base will neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-ethyl-N-methylpentanamide.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure N-ethyl-N-methylpentanamide.

Expected Spectroscopic Data
Spectroscopy Expected Peaks/Signals
¹H NMR (CDCl₃) Signals corresponding to the pentanoyl chain protons, the N-ethyl protons (a quartet and a triplet), and the N-methyl protons (a singlet).
¹³C NMR (CDCl₃) A peak for the carbonyl carbon (~173 ppm), peaks for the carbons of the pentanoyl chain, and peaks for the N-ethyl and N-methyl carbons.
IR (neat) A strong absorption band around 1640-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 143, along with characteristic fragmentation patterns.

Reaction Mechanism and Workflow

The synthesis of N-ethyl-N-methylpentanamide from pentanoyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G cluster_mechanism Reaction Mechanism A Nucleophilic Attack: N-ethylmethylamine attacks the electrophilic carbonyl carbon of pentanoyl chloride. B Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. A->B C Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group. B->C D Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide. C->D

Caption: The key steps in the nucleophilic acyl substitution mechanism.

The overall experimental workflow can be visualized as a sequence of steps from starting materials to the purified product.

G cluster_workflow Experimental Workflow start Starting Materials: Pentanoyl chloride, N-ethylmethylamine, Base, Solvent reaction Reaction: Schotten-Baumann Conditions start->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Vacuum Distillation workup->purification product Final Product: N-ethyl-N-methylpentanamide purification->product

Caption: A simplified diagram of the experimental workflow.

Biological and Pharmaceutical Relevance

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement in any signaling pathways of N-ethyl-N-methylpentanamide. Simple N,N-dialkylamides are common structural motifs, but this particular compound has not been identified as a key bioactive molecule or a component of any drug in development.

In a broader context, the amide functional group is of paramount importance in medicinal chemistry and drug development. It is a central component of peptides and proteins and is present in a wide range of pharmaceuticals, contributing to their structural integrity and biological activity. The stability and hydrogen bonding capabilities of the amide bond are crucial for molecular recognition and binding to biological targets.

Conclusion

The synthesis of N-ethyl-N-methylpentanamide from pentanoyl chloride is a straightforward and high-yielding process when conducted under Schotten-Baumann conditions. This technical guide provides a detailed protocol and foundational knowledge for the synthesis and characterization of this tertiary amide. While N-ethyl-N-methylpentanamide itself does not have a known biological role, the synthetic methodology and the understanding of its properties are highly relevant for researchers in organic synthesis and drug discovery. The provided data and protocols can serve as a valuable starting point for the synthesis of more complex and potentially bioactive amide-containing molecules.

References

The Strategic Role of Tertiary Amides in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tertiary amide moiety, a cornerstone in the architecture of numerous pharmaceuticals, offers a unique combination of physicochemical properties that are astutely exploited in drug design and development. Its inherent stability, coupled with its capacity for diverse molecular interactions, renders it a critical functional group for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the multifaceted applications of tertiary amides in medicinal chemistry, from their role as bioisosteric replacements to their utility in prodrug strategies.

Tertiary Amides as Bioisosteric Scaffolds for Enhanced Metabolic Stability

The amide bond, while crucial for the structure and function of many biologically active molecules, is often susceptible to enzymatic hydrolysis by proteases and amidases in the body. This metabolic liability can lead to rapid drug clearance and reduced oral bioavailability. Medicinal chemists frequently employ a bioisosteric replacement strategy, substituting the labile amide bond with a more robust functional group that mimics its key steric and electronic features. The tertiary amide itself, particularly when incorporated into a cyclic system, can offer enhanced resistance to hydrolysis compared to primary and secondary amides.

A prominent example of this strategy is the evolution of benzodiazepines. Diazepam, a widely used anxiolytic, contains a tertiary amide within its diazepine (B8756704) ring. However, its metabolism produces active metabolites with long half-lives, potentially leading to prolonged sedative effects. To address this, alprazolam was developed, where the tertiary amide is part of a fused triazole ring system. This modification results in a metabolically more stable compound with a shorter half-life and a cleaner pharmacological profile.[1][2]

The success of this approach has led to the exploration of various heterocyclic rings as bioisosteres for tertiary amides, including oxadiazoles, imidazoles, and pyrazoles. These replacements can preserve the necessary hydrogen bonding interactions with the target protein while improving metabolic stability and other pharmacokinetic properties.[3]

Quantitative Comparison of a Tertiary Amide and its Bioisostere:
CompoundTargetIC50 / KiHalf-life (t½)Reference
Diazepam GABA-A ReceptorKi: ~4 nM20-100 hours[4]
Alprazolam GABA-A ReceptorKi: ~5 nM11.2 hours[4]
Compound 17 (Amide) HMEC-1 cellsIC50: 41 ± 3 μM-[5]
Compound 18 (1,2,3-Triazole) HMEC-1 cellsIC50: 9.6 ± 0.7 μM-[5]
mGlu7 NAM (Amide) mGlu7 ReceptorIC50: >10 µMPoor metabolic stability[6]
VU6019278 (1,2,4-Oxadiazole) mGlu7 ReceptorIC50: 501 nMFavorable metabolic stability[6]

The Role of Tertiary Amides in Drug-Target Interactions and CNS Penetration

The nitrogen atom of a tertiary amide is typically not a hydrogen bond donor due to the delocalization of its lone pair into the carbonyl group. However, the carbonyl oxygen is an effective hydrogen bond acceptor. This defined hydrogen bonding capability, combined with the steric bulk of the substituents on the nitrogen, allows for precise control over drug-target interactions.

In the realm of Central Nervous System (CNS) drug discovery, the physicochemical properties of a molecule are paramount for its ability to cross the blood-brain barrier (BBB). Tertiary amides can contribute to the overall lipophilicity of a molecule, a key factor in BBB penetration. Furthermore, the presence of a tertiary amine, often found in CNS-active drugs, can also enhance brain permeation. The ability to fine-tune the properties of the tertiary amide through N-substitution makes it a valuable tool for optimizing CNS drug candidates.

Tertiary Amides in Prodrug Design

Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism of a parent drug. Tertiary amines, a common functionality in many drug molecules, can present solubility issues at physiological pH. A novel prodrug approach involves the N-phosphonooxymethyl derivatization of tertiary amines to create water-soluble quaternary amine prodrugs.[7][8][9][10][11][12] These prodrugs are designed to be stable in formulation but are rapidly and quantitatively converted back to the active tertiary amine in vivo by enzymatic cleavage, typically by phosphatases.[7][8]

This strategy has been successfully applied to drugs like cinnarizine (B98889) and loxapine, demonstrating a significant increase in aqueous solubility and rapid conversion to the parent drug following administration.[7][8]

Experimental Protocols

General Synthesis of a Tertiary Amide

The synthesis of tertiary amides can be achieved through various methods. A common and straightforward approach is the acylation of a secondary amine with an acyl chloride.

Materials:

  • Secondary amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.5 eq)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the secondary amine in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified tertiary amide by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a tertiary amide-containing compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (tertiary amide)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control (a compound with known metabolic instability)

  • Negative control (the test compound incubated without the NADPH regenerating system)

  • Acetonitrile (B52724) containing an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the HLM suspension and the test compound to the phosphate buffer. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control wells, add buffer without the regenerating system.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the test compound.

Visualizations

Tertiary_Amide_Structure cluster_amide Tertiary Amide Core Structure cluster_properties Key Medicinal Chemistry Properties C C O O C->O N N C->N R1 R1 C->R1 prop1 Metabolic Stability (Resistance to Hydrolysis) C->prop1 prop2 Hydrogen Bond Acceptor (Carbonyl Oxygen) O->prop2 R2 R2 N->R2 R3 R3 N->R3 prop3 Modulation of Lipophilicity and CNS Penetration N->prop3 prop4 Steric Control of Drug-Target Interactions R2->prop4 R3->prop4

Caption: General structure and key properties of tertiary amides in medicinal chemistry.

GABAA_Signaling_Pathway cluster_membrane Postsynaptic Membrane GABAA GABA-A Receptor (Ligand-gated ion channel) Cl_in Cl- influx GABAA->Cl_in Channel Opening GABA GABA (Neurotransmitter) GABA->GABAA Binds to α/β subunit interface BZD Benzodiazepine (e.g., Diazepam) BZD->GABAA Binds to α/γ subunit interface (Allosteric modulation) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Benzodiazepine action on the GABA-A receptor signaling pathway.

Experimental_Workflow start Design & Synthesis of Tertiary Amide Analog purification Purification & Characterization (HPLC, NMR, MS) start->purification in_vitro_meta In Vitro Metabolic Stability Assay (Liver Microsomes) purification->in_vitro_meta in_vitro_activity In Vitro Biological Activity Assay (e.g., Receptor Binding) purification->in_vitro_activity data_analysis Data Analysis (t½, CLint, IC50, Ki) in_vitro_meta->data_analysis in_vitro_activity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo_pk In Vivo Pharmacokinetic Studies (Animal Model) lead_optimization->in_vivo_pk Promising Candidate in_vivo_efficacy In Vivo Efficacy Studies (Disease Model) in_vivo_pk->in_vivo_efficacy end Candidate Selection in_vivo_efficacy->end

Caption: Experimental workflow for the development of a tertiary amide drug candidate.

References

An In-depth Technical Guide to N-ethyl-N-methylpentanamide as a Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-ethyl-N-methylpentanamide, a tertiary amide with significant potential as a polar aprotic solvent in organic synthesis and drug development. This document consolidates available computed data, provides estimated physical properties based on structurally similar compounds, and outlines detailed experimental protocols for its synthesis and application. Due to a lack of extensive experimental data in current literature, this guide serves as a foundational resource to encourage further investigation into its utility.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide that, based on its molecular structure, is classified as a polar aprotic solvent. Such solvents are crucial in a variety of chemical transformations, particularly in pharmaceutical and fine chemical synthesis, as they can accelerate reaction rates for certain reaction types, such as SN2 reactions, by solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic. This guide explores the known and estimated properties of N-ethyl-N-methylpentanamide, its synthesis, and its potential applications.

Physicochemical Properties

Precise experimental data for N-ethyl-N-methylpentanamide is not widely available. The following tables summarize computed properties from chemical databases and provide estimated values for key physical properties based on data from the structurally analogous tertiary amides, N,N-dimethylpentanamide and N,N-diethylpropanamide.

Table 1: Computed and General Properties of N-ethyl-N-methylpentanamide

PropertyValueSource
IUPAC NameN-ethyl-N-methylpentanamidePubChem[1]
Molecular FormulaC₈H₁₇NOPubChem[1]
Molecular Weight143.23 g/mol PubChem[1]
Canonical SMILESCCCCC(=O)N(C)CCPubChem[1]
InChIKeyGXQHMTIDBMCUOS-UHFFFAOYSA-NPubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count4PubChem[1]
Topological Polar Surface Area20.3 ŲPubChem[1]
XLogP3 (Lipophilicity)1.5PubChem[1]

Table 2: Comparison of Physical Properties with Analogous Tertiary Amides

PropertyN,N-dimethylpentanamide (Experimental)N,N-diethylpropanamide (Experimental)N-ethyl-N-methylpentanamide (Estimated)
Molecular Weight ( g/mol )129.20[2][3]129.20[4]143.23
Boiling Point141 °C @ 100 Torr[2][5]77 °C @ 12 mmHg[6]~180-200 °C @ 760 mmHg
Melting Point-51 °C[2][5]77 °C[7]~ -40 to -60 °C
Density0.87 g/cm³[2]0.897 g/cm³ @ 25 °C[6][7]~0.88 g/cm³ @ 25 °C
Flash Point73.6 °C[2]Not Available~70-80 °C
Dielectric ConstantNot AvailableNot Available~15-25
Dipole MomentNot AvailableNot Available~3.5-4.0 D

Disclaimer: The properties for N-ethyl-N-methylpentanamide in Table 2 are estimations based on trends observed in similar tertiary amides and should be confirmed by experimental measurement.

Synthesis of N-ethyl-N-methylpentanamide

The synthesis of N-ethyl-N-methylpentanamide can be achieved through standard amidation reactions. A common and effective method is the reaction of an acyl chloride with a secondary amine.

This protocol describes a general procedure for the synthesis of N-ethyl-N-methylpentanamide.

Materials and Reagents:

  • Pentanoyl chloride

  • N-ethylmethylamine

  • Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution using a dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C. A white precipitate of triethylammonium (B8662869) chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Characterization: The identity and purity of the synthesized N-ethyl-N-methylpentanamide should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.

Synthesis_Workflow reagents Pentanoyl Chloride + N-ethylmethylamine + Triethylamine reaction Amidation Reaction reagents->reaction 1. Add dropwise solvent Anhydrous Diethyl Ether 0 °C to RT solvent->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup 2. Quench extraction Extraction with Diethyl Ether workup->extraction drying Drying (MgSO4) & Filtration extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product N-ethyl-N-methylpentanamide purification->product

Caption: General workflow for the synthesis of N-ethyl-N-methylpentanamide.

Applications as a Polar Aprotic Solvent

As a polar aprotic solvent, N-ethyl-N-methylpentanamide is expected to be effective in reactions where charge separation in the transition state is significant and where stabilization of anions would hinder the reaction.

Polar aprotic solvents are known to accelerate the rates of SN2 reactions. They can solvate the cation (counter-ion of the nucleophile) while leaving the anion (the nucleophile) relatively "bare" and more reactive.

SN2_Mechanism cluster_solvent N-ethyl-N-methylpentanamide Solvent Cage cluster_transition Transition State cluster_products Products Nu- Nu- TS [Nu---R---LG]⁻ Nu-->TS Nucleophilic Attack M+ M+ M+->Nu- Solvated Cation R-LG R-LG R-LG->TS R-Nu R-Nu TS->R-Nu LG- LG- TS->LG- Leaving Group Departs

Caption: Role of a polar aprotic solvent in an SN2 reaction.

General Protocol for an SN2 Reaction:

  • To a dry round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq) and N-ethyl-N-methylpentanamide.

  • Stir the solution until the alkyl halide is fully dissolved.

  • Add the nucleophile (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to the desired temperature if necessary.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and product purification.

  • Elimination Reactions (E2): Can favor E2 reactions when a strong, sterically hindered base is used.

  • Palladium-Catalyzed Cross-Coupling Reactions: Many polar aprotic solvents are used in common cross-coupling reactions.

  • Polymer Chemistry: Amide solvents are often used in the synthesis and processing of polymers.

Safety and Handling

Specific toxicity data for N-ethyl-N-methylpentanamide is not available. General precautions for handling tertiary amides should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

N-ethyl-N-methylpentanamide presents the characteristics of a promising polar aprotic solvent for a range of organic reactions. While there is a notable lack of experimental data, its structural similarity to other well-characterized tertiary amides suggests its potential utility. This guide provides a starting point for researchers to synthesize, characterize, and explore the applications of this solvent, particularly in areas of drug discovery and process chemistry where alternative solvent systems are of high interest. Further experimental investigation is necessary to fully validate its physical properties and performance.

References

In Silico Modeling of N-ethyl-N-methylpentanamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 7, 2025

Version: 1.0

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of interactions involving N-ethyl-N-methylpentanamide. While specific biological targets for this molecule are not extensively documented, the principles and protocols outlined herein are broadly applicable to the study of small molecule-protein interactions. This document details the physicochemical properties of N-ethyl-N-methylpentanamide, the theoretical basis of its potential interactions, and a step-by-step workflow for computational analysis, including molecular docking and molecular dynamics simulations. Detailed experimental protocols, data presentation standards, and visualization workflows are provided to guide researchers in predicting and analyzing the binding affinity, stability, and dynamics of small molecule complexes, thereby supporting rational drug design and molecular biology research.

Introduction to N-ethyl-N-methylpentanamide

N-ethyl-N-methylpentanamide is a tertiary amide with a straightforward aliphatic structure. Understanding the interactions of such small molecules with biological macromolecules is a foundational element of drug discovery and chemical biology. Computational, or in silico, methods provide a powerful, cost-effective, and rapid approach to predict and analyze these interactions at an atomic level, offering insights that can guide further experimental validation.[1][2]

This guide serves as a practical whitepaper for researchers initiating computational studies on N-ethyl-N-methylpentanamide or similar small molecules. It establishes a robust workflow from initial preparation to advanced simulation and analysis.

Physicochemical Properties

A thorough understanding of the ligand's properties is the first step in any modeling study. The key computed properties for N-ethyl-N-methylpentanamide are summarized below.[3]

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem CID: 20644865[3]
Molecular Weight 143.23 g/mol PubChem CID: 20644865[3]
XLogP3-AA (Lipophilicity) 1.5PubChem CID: 20644865[3]
Hydrogen Bond Donor Count 0PubChem CID: 20644865[3]
Hydrogen Bond Acceptor Count 1PubChem CID: 20644865[3]
Rotatable Bond Count 4PubChem CID: 20644865[3]
Topological Polar Surface Area 20.3 ŲPubChem CID: 20644865[3]

Table 1: Key physicochemical properties of N-ethyl-N-methylpentanamide.

As a tertiary amide, the molecule lacks a hydrogen bond donor but can act as a hydrogen bond acceptor at its carbonyl oxygen. Its moderate lipophilicity and number of rotatable bonds are key characteristics that will influence its binding profile.

In Silico Analysis Workflow

A typical computational workflow for analyzing protein-ligand interactions involves a multi-step process, starting with structural preparation and moving through docking to dynamic simulation and final energy calculations. This process systematically refines the prediction of how the ligand binds and the stability of the resulting complex.

G A Target & Ligand Selection B Structure Preparation A->B Obtain PDB & SDF files C Molecular Docking (e.g., AutoDock Vina) B->C Create PDBQT files D Pose Selection & Analysis C->D Rank by binding affinity E Molecular Dynamics (MD) Simulation (e.g., GROMACS) D->E Select best pose for complex H Data Interpretation & Experimental Validation Plan D->H Quick insight F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F Generate trajectory G Binding Free Energy Calculation (MM/PBSA) F->G Use stable trajectory frames G->H Correlate energy with stability

Figure 1: A generalized workflow for in silico protein-ligand interaction studies.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the core components of the in silico workflow.

Protocol 1: Receptor and Ligand Preparation

Objective: To prepare the protein (receptor) and N-ethyl-N-methylpentanamide (ligand) structures for docking by converting them to the required PDBQT file format.

Tools: MGLTools/AutoDockTools.[4]

Methodology:

  • Receptor Preparation:

    • Obtain Structure: Download the receptor's 3D structure in PDB format from the Protein Data Bank.

    • Clean PDB File: Open the PDB file in AutoDockTools (ADT). Remove water molecules and any co-crystallized ligands or ions not relevant to the study (Edit > Delete Water).

    • Add Hydrogens: Add polar hydrogens to the protein, as they are essential for defining hydrogen bonds (Edit > Hydrogens > Add > Polar Only).

    • Compute Charges: Calculate Gasteiger charges, which are crucial for electrostatic interaction scoring (Edit > Charges > Compute Gasteiger).

    • Set Atom Types: Assign AutoDock 4 atom types (Grid > Macromolecule > Choose).

    • Save as PDBQT: Save the prepared receptor as a PDBQT file (File > Save > Write PDBQT). This format includes atomic coordinates, charges, and atom types.[4]

  • Ligand Preparation:

    • Obtain Structure: Obtain the 3D structure of N-ethyl-N-methylpentanamide, for instance, from the PubChem database in SDF format.

    • Load Ligand: Open the ligand file in ADT (Ligand > Input > Open).

    • Detect Torsion Root: ADT will automatically detect the rotatable bonds. Verify that the number of active torsions is reasonable (e.g., 4 for this molecule).

    • Save as PDBQT: Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of N-ethyl-N-methylpentanamide within the receptor's active site.

Tools: AutoDock Vina.[5][6]

Methodology:

  • Define the Search Space (Grid Box):

    • In ADT, load the prepared receptor PDBQT file.

    • Navigate to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the box to encompass the entire binding site of interest. A common approach is to center the box on a known co-crystallized ligand or on residues predicted to be part of the active site.[5]

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates as needed:

    • The exhaustiveness parameter controls the computational effort of the search; higher values increase accuracy but also computation time.[5]

  • Run Vina:

    • Execute Vina from the command line: vina --config conf.txt

    • Vina will generate an output PDBQT file (all_poses.pdbqt) containing the predicted binding poses and a log file (docking_log.txt) with the corresponding binding affinity scores in kcal/mol.[7]

  • Analyze Results:

    • The results can be visualized by loading the receptor PDBQT and the output all_poses.pdbqt into a molecular viewer like PyMOL or Chimera.

    • The top-ranked pose (lowest binding affinity) is typically considered the most likely binding mode. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the docked protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.

Tools: GROMACS.[8][9]

G cluster_prep System Preparation cluster_sim Simulation A Generate Ligand Topology & Parameters B Merge Protein & Ligand Topologies A->B C Define Box & Solvate B->C D Add Ions C->D E Energy Minimization D->E F NVT Equilibration (Constant Volume) E->F G NPT Equilibration (Constant Pressure) F->G H Production MD Run G->H

Figure 2: Workflow for setting up and running a GROMACS MD simulation.

Methodology:

  • System Preparation: [10][11]

    • Generate Ligand Topology: Since standard force fields do not include parameters for N-ethyl-N-methylpentanamide, they must be generated. Use a server like CGenFF or the antechamber tool from AmberTools to generate GROMACS-compatible topology (.itp) and parameter files for the ligand.

    • Prepare Protein Topology: Use the gmx pdb2gmx command in GROMACS to generate a topology for the protein using a standard force field (e.g., CHARMM36m, AMBER).

    • Create Complex: Combine the coordinate files of the protein and the docked ligand into a single .pdb file.

    • Merge Topologies: Edit the main topology file (.top) to include the ligand's .itp and parameter files.

    • Define Simulation Box: Use gmx editconf to create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvation: Fill the box with water molecules using gmx solvate.

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

    • NVT Equilibration: Equilibrate the system for a short period (e.g., 100-200 ps) at a constant number of particles, volume, and temperature (NVT) to allow the solvent to relax around the solute. The temperature is coupled to a thermostat (e.g., V-rescale).

    • NPT Equilibration: Equilibrate further (e.g., 200-500 ps) at a constant number of particles, pressure, and temperature (NPT). This allows the system density to relax to the correct value. Pressure is coupled to a barostat (e.g., Parrinello-Rahman).

    • Production MD: Run the final production simulation for a longer duration (e.g., 50-100 ns or more) to collect data for analysis.

Protocol 4: Post-Simulation Analysis & Binding Free Energy

Objective: To analyze the MD trajectory to assess complex stability and calculate the binding free energy.

Tools: GROMACS analysis tools, g_mmpbsa.[12]

Methodology:

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure to assess overall stability and conformational changes. A stable RMSD indicates the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Use gmx hbond to analyze the formation and lifetime of hydrogen bonds between the ligand and receptor.

  • MM/PBSA Binding Free Energy Calculation:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method to estimate binding free energy.[13][14]

    • Use a tool like g_mmpbsa to perform the calculation on frames extracted from the stable portion of the MD trajectory.

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

      • ΔE_MM is the change in molecular mechanics energy (van der Waals + electrostatic).

      • ΔG_solv is the change in solvation free energy (polar + non-polar).

      • TΔS is the change in conformational entropy (often omitted for relative rankings due to high computational cost).[14]

Data Presentation and Interpretation

Quantitative data from in silico modeling should be presented clearly to allow for comparison and interpretation.

PoseBinding Affinity (kcal/mol)Interacting Residues (within 4 Å)H-Bonds
1-6.8TYR 82, PHE 101, LEU 150, VAL 152TYR 82 (backbone C=O)
2-6.5ILE 79, PHE 101, ALA 148, VAL 152None
3-6.2TYR 82, TRP 110, LEU 150None

Table 2: Example of a results summary table for molecular docking of N-ethyl-N-methylpentanamide.

Analysis MetricAverage ValueInterpretation
Protein RMSD (backbone) 0.15 ± 0.03 nmThe protein structure is stable throughout the simulation.
Ligand RMSD (heavy atoms) 0.08 ± 0.02 nmThe ligand remains stably bound in the predicted pose.
MM/PBSA ΔG_bind -25.5 ± 4.2 kcal/molStrong predicted binding free energy.
Key H-Bond Occupancy TYR 82: 85.4%A persistent hydrogen bond contributes significantly to binding.

Table 3: Example of a results summary table from a 100 ns MD simulation and MM/PBSA analysis.

Interpretation: The docking results suggest a favorable binding mode driven by hydrophobic interactions and a key hydrogen bond. The MD simulation confirms that this pose is stable over time, and the MM/PBSA calculation provides a more refined estimate of the binding energy, reinforcing the prediction of a stable complex.

References

A Comprehensive Technical Guide to the Synthesis and Properties of N,N-Dialkylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dialkylamides are a critical class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, substituted with two alkyl groups. This structural motif imparts a unique combination of polarity, aprotic nature, and high solvent power, making them indispensable in a vast array of applications. In the pharmaceutical industry, the amide bond is a cornerstone of many active pharmaceutical ingredients (APIs). Furthermore, N,N-dialkylamides serve as versatile solvents for organic reactions, reagents in chemical transformations, and key intermediates in the synthesis of complex molecules. This technical guide provides a comprehensive literature review of the synthesis and properties of N,N-dialkylamides, with a focus on methodologies and data relevant to researchers and professionals in drug development.

Synthesis of N,N-Dialkylamides

The formation of the amide bond in N,N-dialkylamides can be achieved through several synthetic routes, primarily involving the acylation of secondary amines. The choice of method often depends on the starting materials' availability, substrate scope, and desired purity of the final product.

From Carboxylic Acids

Direct amidation of carboxylic acids with secondary amines is a common and atom-economical approach.[1] This transformation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxyl group. This is often achieved using coupling reagents.[2][3]

Common Coupling Reagents:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents that often lead to high yields and minimal side reactions.[5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with these reagents to suppress racemization and improve reaction rates.[6][7][8]

Experimental Protocol: Synthesis of a N,N-Dialkylamide using HATU and DIPEA [7]

  • Dissolve the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Add the secondary amine (1.0-1.2 equivalents) to the solution.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

From Acyl Chlorides

The reaction of an acyl chloride with a secondary amine is a highly efficient and generally rapid method for synthesizing N,N-dialkylamides.[3][9] The high reactivity of the acyl chloride obviates the need for coupling reagents.[4]

The primary drawback of this method is the generation of hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the amine reactant.[3] Common bases used include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270).[3] The preparation of the acyl chloride itself is typically achieved by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][10][11] Oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts.[11]

Experimental Protocol: Synthesis of an N,N-Dialkylamide from a Carboxylic Acid via an Acyl Chloride using Oxalyl Chloride [12]

Step 1: Acyl Chloride Formation

  • To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂ and CO) will be observed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane).

  • In a separate flask, dissolve the secondary amine (1.0-1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in the same solvent.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, dilute aqueous acid (e.g., 1M HCl), and dilute aqueous base (e.g., saturated NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or distillation as needed.

From Esters

The aminolysis of esters is another viable route to N,N-dialkylamides. This method is generally less reactive than the acyl chloride route and often requires elevated temperatures or the use of a catalyst.[13] The reaction is an equilibrium process, and strategies to drive it to completion, such as removing the alcohol byproduct, may be necessary. Base-promoted direct amidation of esters has also been developed as an effective method.[13]

Properties of N,N-Dialkylamides

The physical and chemical properties of N,N-dialkylamides are largely dictated by their molecular structure, particularly the nature of the alkyl substituents on the nitrogen atom and the acyl group.

Physical Properties

N,N-dialkylamides are typically colorless liquids with high boiling points due to their polar nature and dipole-dipole interactions.[1][2][3][4][5][11][12][14][15][16][17][18][19][20][21][22][23] They are generally miscible with water and a wide range of organic solvents, making them excellent choices for various chemical processes.[20][23][24][25][26]

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153[27][17][22]-61[27][22]Miscible[23][25]
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12165-166[12]-20[12][18]Miscible[20][26]
N,N-DiethylformamideC₅H₁₁NO101.15176-177[3][8][21]-78[3]Moderately Soluble[7]
N,N-DiethylacetamideC₆H₁₃NO115.17182-186[9][15]< -20[6]Soluble[6]
Chemical Reactivity

The amide bond in N,N-dialkylamides is relatively stable but can undergo several important chemical transformations.

  • Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and secondary amine under either acidic or basic conditions, typically requiring heat. The resonance stabilization of the amide bond makes it less susceptible to hydrolysis than esters.

  • Reduction: N,N-dialkylamides can be reduced to the corresponding tertiary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[13][28]

  • Reaction with Organometallics: Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon of N,N-dialkylamides.[29][30][31][32] The initial tetrahedral intermediate is often stable at low temperatures. Upon acidic workup, this intermediate collapses to form a ketone. This reaction, known as the Weinreb ketone synthesis when using N-methoxy-N-methylamides, is a valuable method for ketone preparation as it avoids the over-addition that can occur with more reactive carbonyl compounds like esters and acyl chlorides.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between the synthetic methods and a general experimental workflow.

Synthesis_Pathways Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2 or (COCl)2 N,N-Dialkylamide N,N-Dialkylamide Carboxylic Acid->N,N-Dialkylamide Coupling Reagents (HATU, EDC, etc.) Acyl Chloride->N,N-Dialkylamide Ester Ester Ester->N,N-Dialkylamide Aminolysis Secondary Amine Secondary Amine Secondary Amine->N,N-Dialkylamide

Synthetic pathways to N,N-dialkylamides.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants & Solvent Reactants & Solvent Reagent Addition Reagent Addition Reactants & Solvent->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Drying & Concentration->Purification (Chromatography/Distillation) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (Chromatography/Distillation)->Characterization (NMR, MS, etc.)

General experimental workflow for amide synthesis.

Conclusion

N,N-dialkylamides are a fundamentally important class of molecules with broad utility in research and industry, particularly in drug development. A thorough understanding of their synthesis and properties is crucial for any scientist working in these fields. The synthetic methodologies outlined in this guide, from direct amidation of carboxylic acids to the use of highly reactive acyl chlorides, provide a versatile toolkit for accessing these valuable compounds. The choice of a specific route will be guided by factors such as substrate compatibility, desired scale, and economic considerations. The physicochemical data presented offers a valuable reference for predicting the behavior of these compounds as solvents, reagents, or as part of larger molecular scaffolds. As the demand for more efficient and sustainable chemical processes grows, the development of novel methods for N,N-dialkylamide synthesis will undoubtedly continue to be an active area of research.

References

An In-depth Technical Guide to N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary amide, N-ethyl-N-methylpentanamide, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for N-ethyl-N-methylpentanamide in publicly accessible literature, this guide leverages established methodologies for the synthesis and analysis of analogous tertiary amides to provide a robust framework for researchers. The protocols and characterization data provided are based on well-documented procedures for similar N,N-disubstituted amides and are intended to serve as a foundational resource for the synthesis, purification, and identification of this compound. This document is designed to support professionals in chemical research and drug development by providing both theoretical and practical information.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with the chemical formula C8H17NO. Tertiary amides are a significant class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom that is further substituted with two alkyl or aryl groups. This structural feature renders them less reactive to nucleophilic acyl substitution compared to primary and secondary amides due to increased steric hindrance around the carbonyl carbon. N,N-disubstituted amides are prevalent in a variety of biologically active molecules and are utilized as key intermediates in organic synthesis. Their unique properties, including their role as protecting groups and their influence on the conformational characteristics of molecules, make them valuable in the field of drug development.[1]

Chemical Identification and Properties

The chemical structure represented by the formula "C5-Conh-C2-N-CH3" corresponds to N-ethyl-N-methylpentanamide.

  • IUPAC Name: N-ethyl-N-methylpentanamide[2]

  • Molecular Formula: C8H17NO[2]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-ethyl-N-methylpentanamide, as available from public chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Weight 143.23 g/mol PubChem[2]
XLogP3 1.5PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 5PubChem[2]
Exact Mass 143.131014 g/mol PubChem[2]
Topological Polar Surface Area 20.3 ŲPubChem[2]

Experimental Protocols

The synthesis of N-ethyl-N-methylpentanamide can be achieved through standard amidation reactions. A common and effective method is the reaction of an acyl chloride with a secondary amine. The following protocol is a generalized yet detailed procedure adaptable for the synthesis of this and similar tertiary amides.

Synthesis of N-ethyl-N-methylpentanamide via Acyl Chloride

This protocol describes the synthesis from pentanoyl chloride and N-ethylmethylamine.

Materials:

  • Pentanoyl chloride

  • N-ethylmethylamine

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Add pentanoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the cooled amine solution using a dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve N-ethylmethylamine and TEA in DCM cool Cool to 0°C start->cool add Add Pentanoyl Chloride (dropwise) cool->add react Stir at Room Temperature (2-4 hours) add->react quench Quench with NaHCO3 react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify

Figure 1. Experimental workflow for the synthesis of N-ethyl-N-methylpentanamide.

Characterization

The identity and purity of the synthesized N-ethyl-N-methylpentanamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of amides. Due to the partial double bond character of the C-N bond, rotation can be restricted, leading to the observation of rotamers, which can complicate the spectra.[4][5][6]

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3) in an NMR tube.

Expected ¹H NMR Data: The spectrum is expected to show distinct signals for the pentanoyl, ethyl, and methyl groups. Due to the presence of rotamers, some signals may appear as pairs of signals.

  • Pentanoyl group: A triplet for the terminal methyl group (δ ~0.9 ppm), multiplets for the three methylene (B1212753) groups (δ ~1.3-2.3 ppm).

  • N-ethyl group: A quartet for the methylene protons and a triplet for the methyl protons. The chemical shifts will be influenced by the magnetic anisotropy of the carbonyl group and may appear as two sets of signals for the rotamers.

  • N-methyl group: A singlet, which may also be split into two singlets due to restricted rotation.

Expected ¹³C NMR Data: The spectrum will show resonances for the carbonyl carbon (~170-175 ppm) and the carbons of the alkyl chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for assessing the purity and confirming the molecular weight of the synthesized amide.[7][8][9]

GC Conditions (General):

  • Column: A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS).[7]

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.[8]

  • Carrier Gas: Helium

MS Conditions (General):

  • Ionization Mode: Electron Ionization (EI)

  • Expected Molecular Ion: A peak corresponding to the molecular weight of N-ethyl-N-methylpentanamide (m/z = 143).

  • Expected Fragmentation: Common fragmentation patterns for amides include α-cleavage to the carbonyl group and McLafferty rearrangement. A characteristic fragment would be the cleavage of the N-CO bond.[10]

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Purified N-ethyl-N-methylpentanamide nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr gcms GC-MS Analysis sample->gcms nmr_data Structural Elucidation (Confirm functional groups and connectivity) nmr->nmr_data gcms_data Purity Assessment and Molecular Weight Confirmation gcms->gcms_data

Figure 2. Logical workflow for the characterization of the synthesized product.

Applications in Research and Drug Development

While specific applications for N-ethyl-N-methylpentanamide are not extensively documented, N,N-disubstituted amides, in general, have several important roles in research and drug development:

  • Scaffolds in Medicinal Chemistry: The amide bond is a fundamental component of peptides and proteins. Synthetic amides are often used as scaffolds or building blocks in the design of new therapeutic agents. The N,N-disubstitution can improve metabolic stability and modulate the pharmacokinetic properties of a drug candidate.

  • Solvents and Reagents: Due to their high polarity and stability, some tertiary amides are used as solvents in organic reactions.

  • Biological Activity: Various N,N-disubstituted amides have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[11][12][13] The specific nature of the alkyl substituents on the nitrogen and the acyl chain can significantly influence this activity.

Safety and Handling

Detailed toxicological data for N-ethyl-N-methylpentanamide are not available. However, based on general knowledge of similar amides and the reagents used in its synthesis, the following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Handle the compound and its precursors in a well-ventilated fume hood.[14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-ethyl-N-methylpentanamide is a tertiary amide for which this guide provides a comprehensive overview of its identity, properties, and methods for its synthesis and characterization. While specific experimental data for this compound are sparse, the protocols and analytical methods detailed herein are based on established and reliable procedures for analogous N,N-disubstituted amides. This technical guide serves as a valuable resource for researchers and professionals, enabling them to synthesize, purify, and characterize this compound for further investigation in organic synthesis, medicinal chemistry, and drug development. The provided workflows and data tables offer a structured approach to working with this and related molecules.

References

Commercial Availability of Structural Analogs and Custom Synthesis Services

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Acquisition of N-ethyl-N-methylpentanamide and Its Analogs for Research and Development

This guide provides a summary of commercially available analogs, details on suppliers offering custom synthesis, and a representative experimental protocol for the synthesis of tertiary amides, which can be adapted for the production of N-ethyl-N-methylpentanamide.

While direct commercial sources for N-ethyl-N-methylpentanamide are not prominent, researchers can procure structurally similar compounds. These analogs can serve as starting points for further modification or as comparative compounds in structure-activity relationship studies. Additionally, for projects requiring the precise N-ethyl-N-methylpentanamide structure, custom synthesis is a viable and common route.

The following table summarizes commercially available analogs and highlights suppliers that also offer custom synthesis services.

Compound NameSupplierCAS NumberPurityAvailable QuantitiesNotes
N-butyl-N-ethyl-2-methylpentanamide ChemScene[1]885907-59-5≥98%CustomOffers custom synthesis and commercial production.
N-butyl-N-ethyl-2-methylpentanamide CP Lab Safety[2]885907-59-597%100 mgFor professional manufacturing and research use only.
N-ethyl-N-methylpropanamide Compound Net Biotechnology Inc. (via ECHEMI)[3]98278-03-6Industrial Grade (e.g., 99.00%)BulkManufactory in China.
Various Related Amides Sigma-Aldrich (Merck)[4]VariesVariesVariesExtensive catalog of related building blocks and reagents; offers custom synthesis services.
N-ethyl-N-methylpropanamide Molport[5]98278-03-698%VariesMarketplace with multiple suppliers.

Experimental Protocol: Synthesis of Tertiary Amides

The following is a representative protocol for the synthesis of a tertiary amide, adapted from standard laboratory procedures for amide bond formation. This protocol can be modified for the synthesis of N-ethyl-N-methylpentanamide by using the appropriate starting materials (valeryl chloride and N-ethylmethylamine).

Objective: To synthesize a tertiary amide via the acylation of a secondary amine with an acyl chloride.

Materials:

  • Acyl chloride (e.g., Valeryl chloride for N-ethyl-N-methylpentanamide synthesis)

  • Secondary amine (e.g., N-ethylmethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 equivalent) dropwise to the cooled amine solution using an addition funnel. The reaction is often exothermic, and maintaining a low temperature is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt of the tertiary amine base and any excess acid chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by distillation or column chromatography.[6][7]

Visualizing the Workflow: Synthesis and Purification

The following diagrams illustrate the general workflow for the synthesis and purification of a tertiary amide like N-ethyl-N-methylpentanamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Amine_Base Secondary Amine + Triethylamine in DCM Cooling Cool to 0°C Amine_Base->Cooling Acyl_Addition Add Acyl Chloride dropwise Cooling->Acyl_Addition Reaction Stir at RT Acyl_Addition->Reaction Quench Quench with NaHCO3 Reaction->Quench Crude Product Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Final_Product Pure Tertiary Amide Purify->Final_Product

Caption: A generalized workflow for the synthesis and purification of a tertiary amide.

Conclusion

For researchers and drug development professionals seeking to acquire N-ethyl-N-methylpentanamide, the most effective approach is likely to be custom synthesis, offered by a variety of chemical suppliers. While the exact compound is not a readily available stock item, several structural analogs can be procured for comparative studies. The provided synthetic protocol offers a reliable starting point for the laboratory-scale production of this and other tertiary amides. It is always recommended to contact the suppliers directly to inquire about their custom synthesis capabilities and to obtain a quote for the specific compound of interest.

References

Thermal Degradation of N-ethyl-N-methylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation behavior of N-ethyl-N-methylpentanamide. Due to the absence of specific experimental data for this compound in publicly accessible literature, this document outlines the probable degradation pathways, potential decomposition products, and established analytical methodologies for its characterization. The information presented is extrapolated from the known thermal behavior of analogous tertiary amides and is intended to serve as a foundational resource for researchers initiating studies on the thermal stability of N-ethyl-N-methylpentanamide. This guide includes detailed, generalized experimental protocols for key analytical techniques and visual representations of hypothetical degradation pathways and experimental workflows.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide whose thermal stability is a critical parameter in various applications, including pharmaceutical development and manufacturing, where high temperatures may be encountered during processing, formulation, and storage. Understanding its thermal degradation profile is essential for ensuring product safety, efficacy, and stability. Amide bonds, in general, are relatively stable; however, they can undergo decomposition at elevated temperatures, with the specific degradation pathway and resulting products being highly dependent on the molecular structure.[1] In general, amide compounds are thermally stable up to 160 °C, but the exact decomposition temperature depends on the structure of the molecule.[1]

This guide synthesizes the current understanding of the thermal degradation of tertiary amides to predict the behavior of N-ethyl-N-methylpentanamide. It provides a framework for the experimental investigation of its thermal properties.

Predicted Thermal Degradation Pathways

The thermal degradation of tertiary amides can proceed through several pathways. For N-ethyl-N-methylpentanamide, the most probable mechanisms involve homolytic cleavage of the C-N or C-C bonds, as well as elimination reactions. The specific pathway is influenced by factors such as temperature, atmosphere, and the presence of catalysts.

A plausible degradation pathway for N-ethyl-N-methylpentanamide is initiated by the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom, which are typically the most labile. Subsequent reactions of the resulting radical or ionic intermediates would lead to a variety of smaller, more volatile products.

G Hypothetical Thermal Degradation Pathway of N-ethyl-N-methylpentanamide cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Products N-ethyl-N-methylpentanamide N-ethyl-N-methylpentanamide Pentanamide_Radical Pentanamide_Radical N-ethyl-N-methylpentanamide->Pentanamide_Radical C-N Cleavage Ethylmethylamino_Radical Ethylmethylamino_Radical N-ethyl-N-methylpentanamide->Ethylmethylamino_Radical C-C Cleavage N-methylpentanamide_Radical N-methylpentanamide_Radical N-ethyl-N-methylpentanamide->N-methylpentanamide_Radical C-N Cleavage Butanoyl_Radical Butanoyl_Radical Pentanamide_Radical->Butanoyl_Radical Decarbonylation Pentenenitrile Pentenenitrile Pentanamide_Radical->Pentenenitrile Various_Alkenes Various_Alkenes Pentanamide_Radical->Various_Alkenes Methyl_Radical Methyl_Radical Ethylmethylamino_Radical->Methyl_Radical Ethyl_Radical Ethyl_Radical Ethylmethylamino_Radical->Ethyl_Radical Butane Butane Butanoyl_Radical->Butane Carbon_Monoxide Carbon_Monoxide Butanoyl_Radical->Carbon_Monoxide Methane Methane Methyl_Radical->Methane Ethane Ethane Ethyl_Radical->Ethane N-methylpentanamide N-methylpentanamide N-methylpentanamide_Radical->N-methylpentanamide N-ethylpentanamide N-ethylpentanamide G Experimental Workflow for Thermal Degradation Analysis cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Degradation Product Identification cluster_3 Data Interpretation Sample Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Py-GC-MS Py-GC-MS Sample->Py-GC-MS Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis DSC->Data_Analysis Py-GC-MS->Data_Analysis Mechanism_Elucidation Mechanism Elucidation Data_Analysis->Mechanism_Elucidation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-ethyl-N-methylpentanamide, a tertiary amide with potential applications in various chemical and pharmaceutical research areas. The protocols detailed herein are based on established principles of amide bond formation.

Physicochemical and Computed Data

A summary of the key physicochemical and computed properties of N-ethyl-N-methylpentanamide is presented in the table below. This data is essential for the characterization and quality control of the synthesized compound.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name N-ethyl-N-methylpentanamidePubChem[1]
XLogP3-AA 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 143.131014166 DaPubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-N-methylpentanamide via Acyl Chloride

This protocol describes a reliable method for the synthesis of N-ethyl-N-methylpentanamide through the nucleophilic acyl substitution reaction between pentanoyl chloride and N-ethylmethylamine. A non-nucleophilic base is utilized to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Materials and Reagents:

  • Pentanoyl chloride (Valeryl chloride)

  • N-Ethylmethylamine

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Add a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the pentanoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product of high purity.

Characterization of N-ethyl-N-methylpentanamide

The identity and purity of the synthesized N-ethyl-N-methylpentanamide should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Two distinct sets of signals for the N-methyl and N-ethyl groups, likely appearing as singlets and a quartet/triplet combination, respectively.

    • Signals for the pentanoyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • A peak for the carbonyl carbon (C=O) in the range of 170-175 ppm.

    • Distinct peaks for the carbons of the N-methyl and N-ethyl groups.

    • Peaks corresponding to the carbons of the pentanoyl chain.

  • IR (neat):

    • A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.

    • C-H stretching bands around 2800-3000 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ at m/z = 143.

    • Characteristic fragmentation patterns of the amide.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-ethyl-N-methylpentanamide.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup 1. Reaction Setup (N-Ethylmethylamine, Et3N, DCM) Cooling 2. Cooling (0 °C) Reaction_Setup->Cooling Addition 3. Dropwise Addition (Pentanoyl Chloride) Cooling->Addition Stirring 4. Reaction (Room Temperature) Addition->Stirring Quenching 5. Quenching (Water) Stirring->Quenching Proceed to Workup Extraction 6. Extraction & Washing (HCl, NaHCO3, Brine) Quenching->Extraction Drying 7. Drying (MgSO4) Extraction->Drying Concentration 8. Concentration (Rotary Evaporator) Drying->Concentration Purification 9. Purification (Vacuum Distillation) Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure N-ethyl-N- methylpentanamide

Caption: Experimental workflow for the synthesis of N-ethyl-N-methylpentanamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Acyl_Chloride Pentanoyl Chloride (Electrophile) Addition Nucleophilic Addition Acyl_Chloride->Addition Amine N-Ethylmethylamine (Nucleophile) Amine->Addition Attacks Carbonyl Carbon Tetrahedral_Intermediate Tetrahedral Intermediate Addition->Tetrahedral_Intermediate Elimination Elimination of Cl⁻ Tetrahedral_Intermediate->Elimination Reformation of C=O bond Amide N-ethyl-N-methylpentanamide Elimination->Amide HCl HCl (neutralized by base) Elimination->HCl

Caption: Nucleophilic acyl substitution mechanism for amide formation.

References

Application Notes and Protocols for the Recrystallization of N,N-Disubstituted Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. For N,N-disubstituted amides, a class of compounds prevalent in pharmaceuticals and other biologically active molecules, achieving high purity is critical for ensuring efficacy and safety. This document provides detailed application notes and protocols for the successful recrystallization of N,N-disubstituted amides, addressing common challenges and offering systematic approaches to solvent selection and procedure optimization.

N,N-disubstituted amides lack the N-H bond present in primary and secondary amides, which prevents them from acting as hydrogen bond donors. This structural feature significantly influences their solubility and crystalline packing, necessitating specific considerations during the development of recrystallization protocols.

Principles of Recrystallization

The cornerstone of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will exhibit high solubility for the N,N-disubstituted amide at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either remain highly soluble or be completely insoluble at all temperatures.

Solvent Selection for N,N-Disubstituted Amides

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Due to their polar nature, N,N-disubstituted amides are often soluble in polar organic solvents. However, the absence of hydrogen bond donating capability means that solvent choice must be carefully considered.

A logical workflow for solvent selection is presented below:

Solvent_Selection_Workflow start Start: Crude N,N-Disubstituted Amide solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes suitable_solvent Suitable Single Solvent Found insoluble_hot->suitable_solvent No mixed_solvent Consider Mixed Solvent System insoluble_hot->mixed_solvent If no single solvent is suitable insoluble_hot->unsuitable Yes end Proceed to Recrystallization Protocol suitable_solvent->end mixed_solvent->end unsuitable->solubility_test Select new solvent

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Common Solvents

Good starting points for solvent screening for N,N-disubstituted amides include polar solvents such as ethanol (B145695), acetone, and acetonitrile.[1] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.[2]

Solubility Data

Precise quantitative solubility data for a wide range of N,N-disubstituted amides is not extensively available in the literature. Therefore, experimental determination of solubility is highly recommended. A summary of qualitative solubility for select compounds is provided below.

CompoundCommon Solvents for RecrystallizationInsoluble/Slightly Soluble InReference(s)
N,N-Dimethylbenzamide Highly soluble in many organic solvents including ethanol and acetone.Slightly soluble in water.[3][4][5]
N,N-Diphenylacetamide Readily dissolves in ethanol, chloroform, and benzene.Sparingly soluble in water.[2]
N,N-Diethyl-m-toluamide (DEET) Purified via chromatography with dichloromethane (B109758) or solvent evaporation from ether.Miscible with ethanol, isopropanol, and cottonseed oil. Insoluble in water.[6][7]
1-Acetylpiperidine-4-carbohydrazide Ethanol or ethanol/water mixtures.---[8]

Experimental Protocols

General Protocol for Recrystallization of an N,N-Disubstituted Amide

This protocol provides a general framework that can be adapted for specific N,N-disubstituted amides.

Recrystallization_Workflow start Start: Crude N,N-Disubstituted Amide dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with a Small Amount of Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end End: Pure N,N-Disubstituted Amide dry->end

Caption: General experimental workflow for recrystallization.

Materials:

  • Crude N,N-disubstituted amide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N,N-disubstituted amide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Maximizing Yield: Once crystal formation at room temperature appears complete, place the flask in an ice bath for at least 15-30 minutes to maximize the yield of the purified product.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on the filter paper by continuing to draw air through the funnel, or by transferring them to a watch glass for air drying or drying in a desiccator.

Protocol for Recrystallization of 1-Acetylpiperidine-4-carbohydrazide from an Ethanol/Water Mixture[8]

Materials:

  • Crude 1-Acetylpiperidine-4-carbohydrazide

  • Ethanol

  • Deionized water

  • Standard recrystallization glassware

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • To the hot solution, add water dropwise until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
No Crystals Form Upon Cooling The solution is not saturated; too much solvent was used. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then allow to cool slowly.[2][3]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or the cooling rate is too rapid.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Use a lower-boiling point solvent.[2][8]
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Pre-warm the filtration apparatus for hot filtration.[2][3]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.[2]

Conclusion

The recrystallization of N,N-disubstituted amides is a powerful purification technique that, when optimized, can yield highly pure crystalline material. Careful solvent selection, adherence to a systematic protocol, and effective troubleshooting are paramount to achieving success. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and efficient purification strategies for this important class of compounds.

References

Application Notes and Protocols for the Quantification of N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-ethyl-N-methylpentanamide in various sample matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes, ensuring accurate and reproducible results.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol .[1] Accurate quantification of this compound is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality assurance in manufacturing processes. This document outlines two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

General Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The choice of method depends on the sample matrix.

Workflow for General Sample Preparation

Sample Sample Matrix (e.g., Plasma, Solution) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis Instrumental Analysis (GC-MS or HPLC) Evaporation->Analysis cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Split/Splitless) Column Capillary Column (e.g., DB-5ms) Injector->Column Oven GC Oven (Temperature Program) Column->Oven IonSource Ion Source (Electron Ionization) Oven->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Signal Solvent Mobile Phase (e.g., ACN:Water) Pump HPLC Pump (Isocratic/Gradient) Solvent->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column HPLC Column (e.g., C18) Autosampler->Column Detector Detector (UV or MS) Column->Detector Data Data Acquisition & Analysis Detector->Data

References

Application Notes and Protocols for N-ethyl-N-methylpentanamide as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the predicted physicochemical properties of N-ethyl-N-methylpentanamide and established principles of organic chemistry. Due to a notable lack of specific studies on its application as a solvent in the current chemical literature, this guide is intended to serve as a foundational resource for researchers interested in exploring its utility. All protocols are theoretical and require experimental validation.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with the potential to serve as a polar aprotic solvent in organic synthesis. Its molecular structure suggests properties that could be advantageous in a variety of chemical transformations, particularly those favoring polar aprotic conditions. Such solvents are known to enhance the rates of reactions involving anionic nucleophiles by effectively solvating cations while leaving the anions relatively "naked" and more reactive.[1][2] This document outlines its predicted physical and chemical data, provides a theoretical framework for its use in substitution and elimination reactions, and offers general protocols for its application.

Physicochemical Properties

A summary of the key computed physicochemical properties of N-ethyl-N-methylpentanamide is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and for practical considerations in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
IUPAC Name N-ethyl-N-methylpentanamide[3]
XLogP3-AA 1.5[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 20.3 Ų[3]

Note: The data presented in this table are computed properties and have not been experimentally verified.

Theoretical Applications in Organic Reactions

As a polar aprotic solvent, N-ethyl-N-methylpentanamide is expected to influence the rates and mechanisms of various organic reactions. The lone pairs of electrons on the oxygen atom can solvate cations, while the absence of acidic protons means it does not strongly solvate anions.[1][4][5] This characteristic has significant implications for substitution and elimination reactions.

Polar aprotic solvents are known to accelerate Sₙ2 reactions.[1][6][7] By solvating the cation of the nucleophilic salt, N-ethyl-N-methylpentanamide would leave the anionic nucleophile more available for backside attack on the electrophilic carbon. This leads to an enhanced reaction rate compared to polar protic solvents, which would solvate and stabilize the anion, reducing its nucleophilicity.[6][7]

  • Favored Substrates: Primary and secondary alkyl halides.

  • Expected Outcome: Increased reaction rates and high yields of the substitution product with inversion of stereochemistry.

E2 reactions are also favored by polar aprotic solvents, particularly when a strong, sterically hindered base is used.[8][9] The increased reactivity of the base in a polar aprotic medium like N-ethyl-N-methylpentanamide can lead to a faster rate of proton abstraction and subsequent elimination.[10]

  • Favored Substrates: Secondary and tertiary alkyl halides.

  • Expected Outcome: Increased reaction rates for the formation of alkenes. The regioselectivity (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base.

Experimental Protocols (Theoretical)

The following protocols are provided as a starting point for the experimental investigation of N-ethyl-N-methylpentanamide as a reaction solvent. Caution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

This protocol describes the Williamson ether synthesis, a classic Sₙ2 reaction.

Materials:

  • Primary or secondary alkyl halide (1.0 eq)

  • Sodium alkoxide (1.2 eq)

  • N-ethyl-N-methylpentanamide (anhydrous)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium alkoxide.

  • Add anhydrous N-ethyl-N-methylpentanamide to dissolve the alkoxide.

  • With stirring, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ether.

  • Purify the product by distillation or column chromatography.

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Sodium Alkoxide in N-ethyl-N-methylpentanamide B Add Alkyl Halide A->B C Heat and Stir B->C D Monitor Progress (TLC/GC) C->D E Quench with NH4Cl (aq) D->E Reaction Complete F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Purify (Distillation/Chromatography) I->J

Caption: General workflow for an Sₙ2 reaction.

This protocol describes the dehydrohalogenation of an alkyl halide to form an alkene.

Materials:

  • Secondary or tertiary alkyl halide (1.0 eq)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq)

  • N-ethyl-N-methylpentanamide (anhydrous)

  • Pentane (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Water and Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alkyl halide in anhydrous N-ethyl-N-methylpentanamide.

  • Cool the solution in an ice bath.

  • Slowly add the strong base to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the alkene product with a low-boiling point organic solvent (e.g., pentane).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (alkenes can be volatile).

  • Purify the product by distillation or column chromatography.

Solvent_Selection cluster_reaction_type Reaction Type cluster_solvent_class Solvent Class cluster_mechanism Favored Mechanism Reaction Substitution or Elimination Protic Polar Protic (e.g., H2O, ROH) Reaction->Protic Aprotic Polar Aprotic (e.g., N-ethyl-N-methylpentanamide) Reaction->Aprotic Nonpolar Nonpolar (e.g., Hexane) Reaction->Nonpolar SN1_E1 Sₙ1 / E1 Protic->SN1_E1 SN2_E2 Sₙ2 / E2 Aprotic->SN2_E2 FreeRadical Free Radical Nonpolar->FreeRadical

Caption: Logic for solvent selection based on reaction type.

Conclusion

N-ethyl-N-methylpentanamide presents itself as a theoretically viable polar aprotic solvent for organic synthesis. Based on its structure, it is anticipated to perform well in reactions that are favored by such solvents, like Sₙ2 and E2 reactions. However, a significant lack of empirical data necessitates further research to validate its practical applications, efficiency, and environmental footprint. The protocols and information provided here are intended to be a guide for initiating such investigations. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific applications.

References

Application Note: High-Throughput Screening for Modulators of Hypothetical Target Protein X Using N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the use of N-ethyl-N-methylpentanamide in a high-throughput screening (HTS) campaign to identify modulators of the hypothetical Target Protein X (TPX), a key enzyme in a putative cancer signaling pathway. While specific data for N-ethyl-N-methylpentanamide in HTS assays is not publicly available, this document serves as an illustrative guide, presenting a hypothetical screening workflow, data analysis, and protocols that could be adapted for screening this and other small molecules.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify compounds that modulate the activity of a biological target. N-ethyl-N-methylpentanamide is a small molecule with physicochemical properties that make it a candidate for inclusion in such screening libraries. This application note outlines a hypothetical HTS campaign designed to assess the inhibitory activity of N-ethyl-N-methylpentanamide against TPX.

Hypothetical Quantitative Data

The following tables represent simulated data from a primary screen and a subsequent dose-response confirmation for N-ethyl-N-methylpentanamide against TPX.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Percent InhibitionHit Status
N-ethyl-N-methylpentanamide1078.5Hit
Positive Control1095.2-
Negative Control (DMSO)-0.1-

Table 2: Dose-Response and IC50 Determination

Compound IDConcentration (µM)Percent Inhibition
N-ethyl-N-methylpentanamide10098.1
N-ethyl-N-methylpentanamide3085.3
N-ethyl-N-methylpentanamide1075.4
N-ethyl-N-methylpentanamide348.9
N-ethyl-N-methylpentanamide115.2
N-ethyl-N-methylpentanamide0.12.3
Calculated IC50 (µM) \multicolumn{2}{c}{3.5 }

Experimental Protocols

Primary HTS Assay for TPX Inhibition

Objective: To identify compounds that inhibit the enzymatic activity of TPX.

Materials:

  • 384-well microplates

  • Recombinant human TPX enzyme

  • Fluorogenic TPX substrate

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • N-ethyl-N-methylpentanamide (dissolved in DMSO)

  • Positive control inhibitor

  • DMSO (vehicle control)

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare a 10 µM solution of N-ethyl-N-methylpentanamide in assay buffer containing 0.1% DMSO.

  • Dispense 5 µL of the compound solution, positive control, or DMSO into the appropriate wells of a 384-well plate.

  • Add 10 µL of a 2X solution of TPX enzyme in assay buffer to all wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of a 2.5X solution of the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Dose-Response Assay

Objective: To determine the IC50 value of hit compounds.

Protocol:

  • Prepare a serial dilution of N-ethyl-N-methylpentanamide in DMSO, typically ranging from 10 mM to 1 µM.

  • Dilute the compound series in assay buffer to the final desired concentrations.

  • Follow steps 2-8 of the primary HTS assay protocol, using the different concentrations of the compound.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which Target Protein X (TPX) plays a crucial role. N-ethyl-N-methylpentanamide is postulated to inhibit TPX, thereby blocking the downstream signaling cascade that leads to cell proliferation.

G cluster_0 Hypothetical TPX Signaling Pathway cluster_1 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A TPX TPX Kinase A->TPX Downstream Effector Downstream Effector TPX->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation N-ethyl-N-methylpentanamide N-ethyl-N-methylpentanamide N-ethyl-N-methylpentanamide->TPX

Caption: Hypothetical signaling pathway showing inhibition of TPX.

Experimental Workflow

The diagram below outlines the general workflow for a high-throughput screening campaign, from primary screening to hit validation.

G Primary Screen Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification >50% Inhibition Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: General high-throughput screening workflow.

Conclusion

This application note provides a template for the high-throughput screening of N-ethyl-N-methylpentanamide. Although the data and target are hypothetical, the described protocols and workflows are representative of standard practices in drug discovery. Researchers can adapt these methodologies to screen small molecule libraries against a wide range of biological targets. Further studies would be required to determine the actual biological activity of N-ethyl-N-methylpentanamide.

Application Notes and Protocols for the Use of N-ethyl-N-methylpentanamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-N-methylpentanamide is a small molecule whose biological activity and effects in cellular systems are not extensively documented in publicly available literature.[1] This document provides a general framework and detailed protocols for the initial characterization of N-ethyl-N-methylpentanamide in various cell-based assays. The methodologies described are based on standard practices for evaluating novel chemical entities in a research and drug development context.[2]

When working with a novel compound, the initial steps involve determining its solubility, preparing stock solutions, and assessing its general cytotoxicity across a range of concentrations.[3] Subsequent assays can then be designed to investigate its specific effects on cellular processes such as apoptosis and to elucidate its mechanism of action.

Compound Handling and Preparation

Proper handling and preparation of N-ethyl-N-methylpentanamide are crucial for obtaining reproducible results.

1.1. Materials

  • N-ethyl-N-methylpentanamide

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

1.2. Protocol for Stock Solution Preparation

  • Reconstitution: Prepare a high-concentration stock solution of N-ethyl-N-methylpentanamide, typically 10 mM, in DMSO.[3] DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.[2]

  • Dissolution: Vortex the solution for 10-20 seconds to ensure the compound is completely dissolved. If necessary, warm the vial in a 37°C water bath for approximately five minutes to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C.[3]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare a diluted working solution in the appropriate cell culture medium. It is recommended to filter the final working solution through a 0.22 µm filter before adding it to the cells.[3]

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

Preliminary Assays: Determining Optimal Cell Seeding Density

Before assessing the effects of N-ethyl-N-methylpentanamide, it is essential to determine the optimal cell seeding density to ensure logarithmic cell growth throughout the experiment.[2]

2.1. Protocol

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).[2]

  • Culture the cells for the intended duration of the drug treatment experiment (e.g., 24, 48, 72 hours).[2]

  • At each time point, measure cell viability using a suitable method like an MTT assay or cell counting.[2]

  • Plot the growth curves for each seeding density to identify the optimal number of cells that allows for consistent growth and avoids confluence during the experiment.[2]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[4][5]

3.1. Principle Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of living cells.

3.2. Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[4]

  • Compound Treatment: Prepare serial dilutions of N-ethyl-N-methylpentanamide in complete cell culture medium. A common approach is to perform a serial dilution across several orders of magnitude (e.g., from nanomolar to micromolar ranges).[2] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.[4]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals. Shake the plate for 10 minutes.[4][5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[4][6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.3. Data Presentation

Concentration (µM)Absorbance (OD 570 nm)% Viability (Relative to Control)
Vehicle Control[Insert Value]100%
0.1[Insert Value][Calculate Value]
1[Insert Value][Calculate Value]
10[Insert Value][Calculate Value]
50[Insert Value][Calculate Value]
100[Insert Value][Calculate Value]
Positive Control[Insert Value][Calculate Value]

Mechanistic Assays: Apoptosis Detection

Should N-ethyl-N-methylpentanamide exhibit cytotoxic activity, further investigation into the mechanism of cell death, such as apoptosis, is warranted.

4.1. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4]

4.1.1. Principle The assay uses a synthetic substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.[4]

4.1.2. Experimental Protocol

  • Cell Treatment: Seed and treat cells with N-ethyl-N-methylpentanamide in a 96-well plate as described for the cytotoxicity assay, using concentrations around the determined IC₅₀ value.[4]

  • Cell Lysis: After the incubation period, lyse the cells by adding the lysis buffer provided in a commercial caspase-3 assay kit and incubate on ice.[4]

  • Centrifugation: Centrifuge the plate to pellet cell debris.[4]

  • Lysate Transfer: Transfer the supernatant (cell lysate) to a new 96-well plate.[4]

  • Substrate Addition: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.[4]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.[4]

  • Data Analysis: Quantify the caspase-3 activity based on the manufacturer's instructions and compare the activity in treated cells to untreated controls.[4]

4.2. Data Presentation

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0
N-ethyl-N-methylpentanamide (IC₅₀/2)[Calculate Value]
N-ethyl-N-methylpentanamide (IC₅₀)[Calculate Value]
N-ethyl-N-methylpentanamide (2x IC₅₀)[Calculate Value]
Positive Control (e.g., Staurosporine)[Calculate Value]

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare N-ethyl-N-methylpentanamide Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of N-ethyl-N-methylpentanamide prep_compound->treat_cells prep_cells Culture and Prepare Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Caspase Substrate) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure calc_viability Calculate % Viability / Enzyme Activity measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 / Assess Apoptosis plot_curve->det_ic50

Caption: General workflow for characterizing a novel compound in cell-based assays.

5.2. Potential Signaling Pathway: Apoptosis

As the mechanism of action of N-ethyl-N-methylpentanamide is unknown, a generic apoptosis signaling pathway is presented as an example of a pathway that could be investigated if the compound induces apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stimulus N-ethyl-N-methylpentanamide initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases activates executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases activates apoptosis Apoptosis (Cell Death) executioner_caspases->apoptosis induces

Caption: A simplified overview of a potential apoptosis signaling pathway.

Disclaimer: The provided protocols are general guidelines. The optimal conditions for using N-ethyl-N-methylpentanamide, including the choice of cell lines, compound concentrations, and incubation times, should be determined empirically for each specific experimental context.[2]

References

Application Note and Protocols for the Scalable Synthesis of N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with potential applications in various fields, including as a solvent, a chemical intermediate, and in the development of pharmaceuticals. This document provides a detailed experimental protocol for the synthesis of N-ethyl-N-methylpentanamide, with a focus on a scalable laboratory procedure. The presented methodology is based on the widely used and robust reaction of an acyl chloride with a secondary amine, which is a common and efficient method for amide bond formation.[1][2][3] This application note includes protocols for both a 10-gram and a 100-gram scale synthesis, complete with quantitative data and safety considerations.

Chemical Reaction

The synthesis of N-ethyl-N-methylpentanamide is achieved through the nucleophilic acyl substitution reaction between pentanoyl chloride and N-ethylmethylamine. A non-nucleophilic base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

Figure 1: Reaction scheme for the synthesis of N-ethyl-N-methylpentanamide.

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-ethyl-N-methylpentanamide at two different scales. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol 1: Laboratory Scale Synthesis (10 g)

This protocol describes the synthesis of approximately 10 grams of N-ethyl-N-methylpentanamide.

Materials:

  • Pentanoyl chloride (1.0 eq)

  • N-ethylmethylamine (1.2 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon).

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask, dissolve N-ethylmethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Cool the solution in an ice bath to 0-5 °C. Add a solution of pentanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1][2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-ethyl-N-methylpentanamide by vacuum distillation to obtain a colorless to pale yellow oil.

Protocol 2: Scaled-up Synthesis (100 g)

This protocol outlines the procedure for the synthesis of approximately 100 grams of N-ethyl-N-methylpentanamide, with considerations for the larger scale.

Materials:

  • Pentanoyl chloride (1.0 eq)

  • N-ethylmethylamine (1.2 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Appropriately sized multi-neck reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermocouple under an inert atmosphere.

  • Efficient cooling bath (e.g., ice-salt or a chiller).

  • Large separatory funnel or extraction vessel.

  • Rotary evaporator with a large-capacity flask.

  • Vacuum distillation apparatus suitable for larger volumes.

Procedure:

  • Reaction Setup: In the reaction vessel, combine N-ethylmethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Cool the mixture to 0-5 °C using an efficient cooling bath. Add a solution of pentanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C. This may take 1-2 hours.

  • Reaction Completion: Once the addition is complete, let the mixture slowly warm to room temperature and continue stirring for 3-4 hours, monitoring by TLC.

  • Workup: Follow the same workup procedure as the laboratory scale, using appropriately larger volumes of water, 1 M HCl, saturated NaHCO₃, and brine for the washes.

  • Purification: Purify the crude product via vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for both the laboratory and scaled-up synthesis protocols.

Table 1: Reagent Quantities for Synthesis

ReagentMolecular Weight ( g/mol )Density (g/mL)10 g Scale (eq)10 g Scale (grams)10 g Scale (mL)100 g Scale (eq)100 g Scale (grams)100 g Scale (mL)
Pentanoyl chloride120.581.061.08.417.931.084.179.3
N-ethylmethylamine59.110.681.24.957.281.249.572.8
Triethylamine101.190.7261.28.4711.671.284.7116.7
Dichloromethane84.931.33--100--1000

Table 2: Expected Yields and Product Specifications

ParameterLaboratory Scale (10 g)Scaled-up Synthesis (100 g)
Theoretical Yield (g) 10.0100.0
Expected Actual Yield (g) 8.5 - 9.585 - 95
Expected Yield (%) 85 - 95%85 - 95%
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Purity (by GC) >98%>98%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of N-ethyl-N-methylpentanamide.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine N-ethylmethylamine and Triethylamine in DCM cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Add Pentanoyl Chloride solution dropwise cooling->addition reaction 4. Stir at Room Temperature addition->reaction quench 5. Quench with Water reaction->quench Reaction Mixture wash_acid 6. Wash with 1M HCl quench->wash_acid wash_base 7. Wash with sat. NaHCO3 wash_acid->wash_base wash_brine 8. Wash with Brine wash_base->wash_brine dry 9. Dry with MgSO4 wash_brine->dry concentrate 10. Concentrate in vacuo dry->concentrate distillation 11. Vacuum Distillation concentrate->distillation Crude Product product Pure N-ethyl-N-methylpentanamide distillation->product

Caption: Workflow for N-ethyl-N-methylpentanamide synthesis.

Logical Relationship of Key Parameters

This diagram shows the relationship between key reaction parameters and their impact on the outcome of the synthesis.

logical_relationship cluster_inputs Input Parameters cluster_process Process Control cluster_outputs Outputs temp Temperature Control exotherm Control of Exotherm temp->exotherm stoichiometry Reagent Stoichiometry byproduct Byproduct Neutralization stoichiometry->byproduct addition_rate Addition Rate addition_rate->exotherm yield Yield exotherm->yield purity Purity exotherm->purity safety Safety exotherm->safety byproduct->yield byproduct->purity

Caption: Key parameter relationships in the synthesis.

Safety Considerations

  • Pentanoyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-ethylmethylamine and triethylamine are flammable and corrosive. Handle in a well-ventilated area or fume hood.

  • The reaction is exothermic , and careful temperature control is crucial, especially during the scale-up, to prevent runaway reactions.[1]

  • All procedures should be carried out under an inert atmosphere to prevent the reaction of pentanoyl chloride with moisture.

The synthesis of N-ethyl-N-methylpentanamide via the reaction of pentanoyl chloride with N-ethylmethylamine is a robust and scalable method. The provided protocols for 10 g and 100 g scales offer a clear guide for researchers. Careful control of reaction conditions, particularly temperature, is essential for ensuring a safe and high-yielding process. The final product can be obtained in high purity through vacuum distillation.

References

Application Notes and Protocols for N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-ethyl-N-methylpentanamide was not publicly available at the time of this writing. The following handling and storage procedures are based on the general safety protocols for aliphatic amides and information extrapolated from structurally similar compounds. It is imperative for researchers to conduct a thorough risk assessment before use and to handle this compound with caution in a controlled laboratory setting.

These application notes are intended for researchers, scientists, and drug development professionals who may be working with N-ethyl-N-methylpentanamide.

Chemical and Physical Properties

Limited quantitative data is available for N-ethyl-N-methylpentanamide. The following information has been compiled from available chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem
Molecular Weight 143.23 g/mol PubChem
Appearance Not Available-
Boiling Point Not Available-
Melting Point Not Available-
Flash Point Not Available-
Solubility Not Available-
Density Not Available-

Safety and Handling Protocols

2.1. Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a conservative approach to personal protection is recommended.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the compound.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: All handling of N-ethyl-N-methylpentanamide should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

2.2. General Handling Procedures

  • Engineering Controls: Work in a well-ventilated area. A chemical fume hood is the preferred engineering control.

  • Pre-Handling Check: Ensure all necessary PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Dispensing: When weighing or transferring the compound, do so carefully to avoid the creation of aerosols.

  • Post-Handling: After handling, decontaminate all work surfaces with an appropriate solvent. Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and to ensure laboratory safety.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Temperature: Store in a cool, dry, and well-ventilated area.

  • Incompatible Materials: While specific incompatibility data is unavailable, it is prudent to store N-ethyl-N-methylpentanamide away from strong oxidizing agents, strong acids, and strong bases.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Spill and Emergency Procedures

4.1. Spill Response

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent.

  • Reporting: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the safe handling of N-ethyl-N-methylpentanamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE_Check Verify PPE Availability and Condition RiskAssessment->PPE_Check FumeHood_Prep Prepare Chemical Fume Hood PPE_Check->FumeHood_Prep Dispense Weigh and Dispense Compound FumeHood_Prep->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Store Store in a Cool, Dry, Well-Ventilated Area Experiment->Store Return to Storage Spill Spill Occurs Experiment->Spill Accident Waste_Disposal Dispose of Hazardous Waste Decontaminate->Waste_Disposal Hand_Wash Wash Hands Thoroughly Waste_Disposal->Hand_Wash Hand_Wash->Store FirstAid Administer First Aid Spill->FirstAid

Caption: Safe handling workflow for N-ethyl-N-methylpentanamide.

Application Notes and Protocols for N-ethyl-N-methylpentanamide as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are of a general and illustrative nature. A thorough literature search did not yield specific examples of N-ethyl-N-methylpentanamide being used as a ligand in published organometallic chemistry research. Therefore, the information presented is based on the well-established principles of the coordination chemistry of tertiary amides and is intended to serve as a foundational guide for researchers interested in exploring the potential of this and similar ligands.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide that possesses a carbonyl oxygen and a nitrogen atom, both with lone pairs of electrons, making it a potential ligand for transition metals. In organometallic chemistry, amide ligands can influence the steric and electronic properties of a metal center, thereby modulating its reactivity and catalytic activity.[1] Tertiary amides, such as N-ethyl-N-methylpentanamide, typically coordinate to metal centers through the carbonyl oxygen atom, which is the more sterically accessible and electronically favorable donor site.[1] The lone pair on the nitrogen atom is generally delocalized into the carbonyl group, reducing its basicity.

The application of amide-containing ligands is broad, ranging from catalysis to materials science and bioinorganics. While complex, multidentate amide ligands are common, simple monodentate tertiary amides are less explored as ancillary ligands. This document outlines the potential coordination chemistry, hypothetical applications, and general experimental protocols for employing N-ethyl-N-methylpentanamide as a ligand in organometallic systems.

Coordination Chemistry and Structural Characterization

N-ethyl-N-methylpentanamide is expected to act as a monodentate ligand, coordinating to a metal center (M) through its carbonyl oxygen. This interaction involves the donation of a lone pair of electrons from the oxygen to an empty orbital on the metal.

Coordination of N-ethyl-N-methylpentanamide cluster_ligand N-ethyl-N-methylpentanamide C1 C O O C1->O N N C1->N C4 C4H9 C1->C4 M Metal Center (M) O->M Coordination Bond C2 CH3 N->C2 C3 CH2CH3 N->C3 L1 L M->L1 L2 L M->L2 L3 L M->L3

Caption: Coordination of N-ethyl-N-methylpentanamide to a metal center.

Upon coordination, changes in the electronic structure of the ligand can be observed through spectroscopic techniques.

Table 1: Illustrative Spectroscopic Data for N-ethyl-N-methylpentanamide Coordination

Spectroscopic TechniqueFree Ligand (Hypothetical)Coordinated Ligand (Hypothetical)Rationale for Change
Infrared (IR) Spectroscopy ν(C=O) ≈ 1650 cm⁻¹ν(C=O) ≈ 1600-1630 cm⁻¹Coordination to the metal center weakens the C=O bond, resulting in a lower stretching frequency.
¹³C NMR Spectroscopy δ(C=O) ≈ 175 ppmδ(C=O) ≈ 180-190 ppmDeshielding of the carbonyl carbon due to electron donation to the metal center.
¹H NMR Spectroscopy Protons on ethyl and methyl groupsSmall downfield shiftsMinor changes in the electronic environment upon coordination.

Potential Applications in Homogeneous Catalysis

While specific catalytic applications for N-ethyl-N-methylpentanamide have not been reported, tertiary amide ligands, in general, can be employed to modify the activity of transition metal catalysts. The steric bulk of the pentanamide (B147674) chain and the N-alkyl groups can influence the selectivity of a catalytic reaction.

A hypothetical application could be in a palladium-catalyzed cross-coupling reaction, where the amide ligand could stabilize the active catalytic species.

Catalytic_Cycle cluster_legend Legend A [Pd(0)L_n] B Oxidative Addition [Pd(II)(Ar)(X)L_n] A->B Ar-X C Transmetalation [Pd(II)(Ar)(R)L_n] B->C R-M' D Reductive Elimination [Pd(0)L_n] C->D D->A Product: Ar-R L L = N-ethyl-N-methylpentanamide

Caption: A generic cross-coupling catalytic cycle.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical organometallic complex with N-ethyl-N-methylpentanamide and its use in a catalytic reaction. Note: These protocols are illustrative and would require optimization for any specific metal precursor and reaction.

Protocol 1: Synthesis of a Hypothetical Metal-Amide Complex (e.g., [PdCl₂(amide)₂])

Materials:

  • Palladium(II) chloride (PdCl₂)

  • N-ethyl-N-methylpentanamide

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1 mmol) in the chosen solvent (20 mL).

  • Add N-ethyl-N-methylpentanamide (2.2 mmol, 2.2 equivalents) to the suspension via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by observing the dissolution of PdCl₂ and a color change.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-coordinating solvent (e.g., hexane) to remove excess ligand.

  • Dry the product under vacuum to yield the hypothetical [PdCl₂(N-ethyl-N-methylpentanamide)₂] complex.

  • Characterize the product using IR, NMR, and elemental analysis.

A Suspend PdCl2 in Solvent B Add N-ethyl-N-methylpentanamide A->B C Stir at Room Temperature (24h) B->C D Remove Solvent C->D E Wash with Hexane D->E F Dry under Vacuum E->F G Characterize Complex F->G

Caption: Workflow for complex synthesis.

Protocol 2: Hypothetical Catalytic Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., bromobenzene, 1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • The synthesized palladium complex (0.01 mmol, 1 mol%)

  • Solvent system (e.g., Toluene/Water 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide, arylboronic acid, base, and the palladium complex catalyst.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Illustrative Catalytic Performance Data

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%) (Hypothetical)
11802475
20.5802460
311001285

Conclusion

N-ethyl-N-methylpentanamide represents a simple, potentially useful tertiary amide ligand for organometallic chemistry. While specific applications are yet to be reported, its coordination chemistry is expected to be analogous to other tertiary amides, coordinating through the carbonyl oxygen. This can influence the properties of metal centers, suggesting potential in catalysis. The general protocols and illustrative data provided here offer a starting point for researchers to explore the synthesis, characterization, and catalytic activity of organometallic complexes featuring this and similar amide ligands. Further research is necessary to fully elucidate the potential of N-ethyl-N-methylpentanamide in this field.

References

Application Note and Protocol: NMR Sample Preparation for N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and purity of organic molecules. Proper sample preparation is a critical first step to obtaining high-quality, reproducible NMR spectra. This document provides a detailed protocol for the preparation of N-ethyl-N-methylpentanamide samples for NMR analysis, intended for researchers, scientists, and professionals in drug development.

Core Principles of NMR Sample Preparation

The primary goal of NMR sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the signals of the analyte.[1][2][3][4][5] The deuterium (B1214612) signal is also used by the NMR spectrometer to "lock" the magnetic field, ensuring its stability, and for shimming, which optimizes the homogeneity of the magnetic field.[1][2][5]

Experimental Protocols

Materials and Reagents

  • N-ethyl-N-methylpentanamide (analyte)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (optional, e.g., Tetramethylsilane, TMS)

  • High-quality 5 mm NMR tubes and caps[6][7]

  • Glass vials (e.g., 1-dram)

  • Pasteur pipettes and bulbs

  • Small quantity of cotton wool or a syringe filter

  • Vortex mixer

  • Analytical balance

  • Permanent marker or labeling tape[1][6][8]

Procedure

  • Determine Sample Amount: Weigh the desired amount of N-ethyl-N-methylpentanamide. The required quantity depends on the type of NMR experiment being performed. For small molecules like N-ethyl-N-methylpentanamide (MW: 143.23 g/mol ), typical amounts are sufficient for standard experiments.[9]

    • For ¹H NMR, 1-10 mg of the sample is generally sufficient.[10]

    • For ¹³C NMR, a higher concentration is often required, typically in the range of 10-50 mg.[1][11]

  • Solvent Selection and Dissolution:

    • Choose an appropriate deuterated solvent in which N-ethyl-N-methylpentanamide is readily soluble. Chloroform-d (CDCl₃) is a common choice for a wide range of organic compounds.[4] Other potential solvents include acetone-d₆ and DMSO-d₆.[5] It is crucial to ensure the sample is fully dissolved to achieve a homogeneous solution.[12]

    • Transfer the weighed N-ethyl-N-methylpentanamide to a clean, dry glass vial.

    • Add the appropriate volume of the deuterated solvent to the vial. A typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[1][13]

    • If an internal standard like TMS is used for chemical shift referencing, it is often pre-dissolved in the deuterated solvent by the manufacturer.

    • Cap the vial and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.[12]

  • Filtration and Transfer to NMR Tube:

    • If any particulate matter is visible, the solution must be filtered to prevent interference with the magnetic field homogeneity, which can lead to poor shimming and broadened spectral lines.[1][10]

    • To filter, place a small plug of cotton wool into a Pasteur pipette.

    • Carefully transfer the solution from the vial through the filtered Pasteur pipette into a clean, high-quality 5 mm NMR tube.[10][14]

    • Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL, which corresponds to a column height of approximately 4-5 cm.[10][15] Insufficient sample volume can lead to poor shimming results.[8]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with a permanent marker or appropriate labeling tape.[1][6][8] Do not use paper labels that can interfere with the sample spinning in the spectrometer.[7]

Data Presentation

The following table summarizes the key quantitative parameters for preparing an NMR sample of N-ethyl-N-methylpentanamide.

Parameter¹H NMR¹³C NMRNotes
Analyte Mass 1-10 mg[10]10-50 mg[1][11]The molecular weight of N-ethyl-N-methylpentanamide is 143.23 g/mol .[9]
Deuterated Solvent Volume 0.6 - 0.7 mL[1][13]0.6 - 0.7 mL[1][13]This volume is suitable for standard 5 mm NMR tubes.
Typical Concentration 10-25 mM[7]50-150 mM[16]Higher concentrations can lead to broadened lineshapes in ¹H NMR.[1]
Internal Standard TMS (0.03-0.05% v/v)TMS (0.03-0.05% v/v)Often included in the deuterated solvent from the supplier.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of an NMR sample of N-ethyl-N-methylpentanamide.

NMR_Sample_Preparation_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte (N-ethyl-N-methylpentanamide) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter_transfer 3. Filter and Transfer to NMR Tube dissolve->filter_transfer cap_label 4. Cap and Label NMR Tube filter_transfer->cap_label nmr_analysis 5. NMR Spectrometer Analysis cap_label->nmr_analysis Ready for NMR

References

Application Note: A Robust LC-MS Method for the Quantitative Analysis of N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development of a sensitive and selective liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of N-ethyl-N-methylpentanamide. The method utilizes reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS). This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with potential applications in various chemical and pharmaceutical contexts. Accurate and reliable quantification of this and similar small, polar molecules is crucial for research and development. This application note addresses the challenges associated with the analysis of such compounds, which can exhibit poor retention on traditional reversed-phase columns. We describe a robust LC-MS method that overcomes these challenges to provide excellent sensitivity and reproducibility. The physicochemical properties of N-ethyl-N-methylpentanamide are summarized in Table 1.

Table 1: Physicochemical Properties of N-ethyl-N-methylpentanamide [1]

PropertyValueSource
Molecular FormulaC8H17NOPubChem[1]
Molecular Weight143.23 g/mol PubChem[1]
XLogP3-AA1.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Topological Polar Surface Area20.3 ŲPubChem[1]

Experimental Workflow

The overall experimental workflow for the analysis of N-ethyl-N-methylpentanamide is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma) ppt Protein Precipitation (Acetonitrile with Internal Standard) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution (if necessary) supernatant->dilute lc Reversed-Phase LC Separation dilute->lc ms ESI-MS/MS Detection (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: A flowchart illustrating the major steps in the LC-MS analysis of N-ethyl-N-methylpentanamide.

Materials and Reagents

  • N-ethyl-N-methylpentanamide analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium formate

  • Biological matrix (e.g., human plasma)

Sample Preparation Protocol

For the analysis of N-ethyl-N-methylpentanamide in a biological matrix such as plasma, a protein precipitation extraction is recommended for its simplicity and effectiveness.[2]

  • Spiking: To 100 µL of the biological matrix, add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of N-ethyl-N-methylpentanamide.

  • Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard) to the 100 µL sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Dilution (Optional): If the analyte concentration is expected to be high, the supernatant can be further diluted with the initial mobile phase composition.

  • Injection: Inject 5-10 µL of the prepared sample into the LC-MS system.

Liquid Chromatography Method

Given the polar nature of N-ethyl-N-methylpentanamide, a reversed-phase column with enhanced polar retention is recommended. An aqueous-stable C18 or a polar-embedded column would be suitable choices to prevent phase collapse in highly aqueous mobile phases and improve retention of the analyte.[3][4][5]

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
LC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ProgramSee Table 3

Table 3: Gradient Elution Program

Time (min)%A%B
0.0955
2.0595
2.5595
2.6955
4.0955

Mass Spectrometry Method

Electrospray ionization in positive ion mode (ESI+) is suitable for the analysis of N-ethyl-N-methylpentanamide. Detection will be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 4: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4500 V
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM TransitionsSee Table 5

Table 5: Illustrative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-ethyl-N-methylpentanamide144.286.115
Internal Standard (example)(IS specific)(IS specific)(IS specific)

Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of N-ethyl-N-methylpentanamide into the mass spectrometer.

Method Development Logic

The logic for developing this LC-MS method is outlined in the diagram below, starting from the analyte's properties to the final optimized method.

method_dev cluster_lc LC Method Development cluster_ms MS Method Development cluster_sp Sample Preparation analyte Analyte: N-ethyl-N-methylpentanamide (Polar, Small Molecule) col_choice Column Selection: Reversed-Phase with Polar Retention (e.g., Aqueous C18, Polar-Embedded) analyte->col_choice ion_choice Ionization Mode: Positive ESI due to amide group analyte->ion_choice sp_choice Technique Selection: Protein Precipitation for simplicity and speed analyte->sp_choice mp_choice Mobile Phase Selection: Acidic pH (Formic Acid) for good peak shape Acetonitrile as organic modifier col_choice->mp_choice grad_opt Gradient Optimization: Start with high aqueous to retain analyte Steep gradient for efficient elution mp_choice->grad_opt final_method Final Optimized LC-MS Method grad_opt->final_method mrm_dev MRM Transition Optimization: Infuse standard to find precursor and product ions Optimize collision energy for best signal ion_choice->mrm_dev mrm_dev->final_method is_choice Internal Standard: Stable isotope-labeled analog for best accuracy sp_choice->is_choice is_choice->final_method

Caption: A diagram showing the logical flow of decisions in developing the LC-MS method.

Data Analysis and Quantification

Quantitative data will be processed using the instrument's software (e.g., Sciex OS, MassHunter). A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 6: Illustrative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
10001,320,00050,80025.984

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and sensitive LC-MS method for the quantification of N-ethyl-N-methylpentanamide. The described sample preparation, chromatography, and mass spectrometry conditions serve as an excellent starting point for method development and validation in various research and development settings. The use of a polar-retentive reversed-phase column and tandem mass spectrometry ensures reliable and accurate results for this challenging small polar analyte.

References

Troubleshooting & Optimization

Technical Support Center: Tertiary Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common problems encountered during the synthesis of tertiary amides, addressing issues from low yields with sterically hindered substrates to product purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of tertiary amides often more challenging than for primary or secondary amides?

A1: The synthesis of tertiary amides faces several challenges. The secondary amines used are often stronger bases and can be more sterically hindered than primary amines, slowing down the desired nucleophilic attack on the activated carboxylic acid.[1][2] Furthermore, the resulting tertiary amides themselves can be difficult to purify due to their basicity, which can lead to strong interactions with silica (B1680970) gel during column chromatography.[3]

Q2: What is a "coupling reagent" and why is it necessary?

A2: A coupling reagent is used to facilitate the formation of an amide bond from a carboxylic acid and an amine. The direct reaction is typically unfavorable because the acidic carboxylic acid and basic amine will form a stable ammonium (B1175870) carboxylate salt.[4][5] The coupling reagent activates the carboxylic acid by converting its hydroxyl group into a better leaving group, creating a highly reactive intermediate (like an active ester or acylphosphonium salt) that is readily attacked by the amine to form the amide bond.[1][6]

Q3: How do I choose the right coupling reagent for my reaction?

A3: The choice depends on several factors, including the steric hindrance of your substrates, the potential for epimerization of chiral centers, cost, and the solubility of byproducts. For simple, unhindered substrates, carbodiimides like EDC are effective.[5] For challenging, sterically hindered substrates, more reactive uronium/aminium salts (e.g., HATU) or phosphonium (B103445) salts (e.g., PyBOP) are recommended. If your carboxylic acid is prone to epimerization, reagents like T3P in combination with pyridine (B92270) or additives like HOAt are excellent choices.[7][8][9]

Q4: What are common side reactions I should be aware of?

A4: The most common side reactions include epimerization of the stereocenter alpha to the carboxylic acid, especially in peptide synthesis.[9][10] When using carbodiimides like DCC, the formation of an N-acylurea byproduct can occur, which can be difficult to remove. The use of DCC can also lead to the formation of dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in many organic solvents, complicating purification.[4][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Issue: My reaction is slow, incomplete, or fails to yield the desired tertiary amide, particularly with bulky substrates.

This is one of the most significant challenges in tertiary amide synthesis, often stemming from the slow nucleophilic attack of the amine onto the activated carboxylate in a sterically congested environment.[1][2]

  • Select a More Powerful Coupling Reagent: Standard coupling reagents may not be effective for sterically demanding substrates. Uronium/aminium or phosphonium-based reagents are generally more reactive. HATU, for instance, reacts faster and can lead to less epimerization compared to HBTU.[12]

  • Switch to an Acyl Fluoride (B91410) Intermediate: Acyl fluorides are relatively stable but exhibit high reactivity towards amines, minimizing steric hindrance between the coupling partners.[13] This method has proven efficient where other standard methods have failed.[13]

  • Consider Alternative Synthetic Routes: For exceptionally hindered amides, traditional coupling methods may fail entirely. A robust alternative is the reaction of a Grignard reagent with an isocyanate.[1][2]

EntryCarboxylic AcidAmineCoupling MethodYield (%)Reference
1Mesitylcarboxylic Acid2,5-DichloroanilineHATU/DIPEANo Product[13]
2Mesitylcarboxylic Acid2,5-DichloroanilineAcyl Fluoride (BTFFH)No Product[13]
3Mesitylcarboxylic Acid2,5-DichloroanilineGrignard + Isocyanate75%[13]
4Adamantanecarboxylic AcidAdamantylamineAcid Chloride19%[13]
5Adamantanecarboxylic AcidAdamantylamineGrignard + Isocyanate75%[13]

This protocol is adapted for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines.[13]

  • Activation: Dissolve the carboxylic acid (1.3 equiv.), BTFFH (1.5 equiv.), and DIPEA (4.5 equiv.) in CH₂Cl₂. Stir at room temperature for 30 minutes to form the acyl fluoride in situ.

  • Coupling: Add the amine (1.0 equiv.) to the reaction mixture.

  • Reaction: Heat the sealed reaction vessel to 80 °C for 12–24 hours.

  • Workup: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with aqueous acid and base to remove unreacted starting materials and byproducts. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography or recrystallization.

low_yield_troubleshooting start_node Low / No Yield (Tertiary Amide) decision_node decision_node start_node->decision_node Substrates Sterically Hindered? process_node1 process_node1 decision_node->process_node1 Yes process_node2 Check starting material purity & stoichiometry. Increase temperature/time. decision_node->process_node2 No process_node process_node end_node end_node decision_node2 Reaction Improved? process_node1->decision_node2 Try stronger coupling reagent (HATU, PyBOP) end_node1 Product Obtained decision_node2->end_node1 Yes process_node3 process_node3 decision_node2->process_node3 No decision_node3 Reaction Successful? process_node3->decision_node3 Use Acyl Fluoride Method decision_node3->end_node1 Yes process_node4 Consider alternative route: Grignard + Isocyanate decision_node3->process_node4 No process_node4->end_node1 epimerization_pathway cluster_main Main Reaction Pathway cluster_side Epimerization Pathway cluster_intervention Intervention Points Acid R-COOH Activated Activated Acid (e.g., O-Acylisourea) Acid->Activated + Coupling Reagent Amide Desired Amide (No Epimerization) Activated->Amide + Amine Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization RacemicAmide Epimerized Amide Oxazolone->RacemicAmide + Amine Additive Additives (HOBt, HOAt) Additive->Activated Forms less reactive active ester LowTemp Low Temperature LowTemp->Oxazolone Slows formation purification_troubleshooting start_node Purification Issue: Tailing / Low Recovery on Silica process_node1 process_node1 start_node->process_node1 Initial Step decision_node decision_node process_node process_node end_node end_node alt_end_node Pure Product (Alternative Method) decision_node1 Problem Solved? process_node1->decision_node1 Add 1% Triethylamine to Eluent end_node1 Pure Product decision_node1->end_node1 Yes process_node2 process_node2 decision_node1->process_node2 No decision_node2 Problem Solved? process_node2->decision_node2 Increase basic modifier (e.g., use NH3/MeOH) decision_node2->end_node1 Yes decision_node3 Is product crystalline? decision_node2->decision_node3 No process_node3 Attempt Recrystallization decision_node3->process_node3 Yes process_node4 Switch Stationary Phase (Alumina or C18) decision_node3->process_node4 No process_node3->alt_end_node process_node4->end_node1

References

Technical Support Center: Synthesis of N,N-Dialkylamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-dialkylamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of N,N-dialkylamides.

Problem 1: Low yield of the desired N,N-dialkylamide product.

Possible Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

      • Increase the reaction time or temperature, but be mindful that prolonged heating can promote side reactions.

      • Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.

  • Poor activation of the carboxylic acid: The carboxylic acid may not be effectively activated for nucleophilic attack by the amine.

    • Troubleshooting:

      • Choose a more potent coupling reagent. A comparison of common coupling reagents is provided in Table 1.

      • Ensure the coupling reagent is fresh and has not degraded.

      • For carbodiimide-based couplings (e.g., DCC, EDC), consider the addition of an activating agent like 1-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate, which can improve yields and reduce side reactions.[1][2]

  • Side reactions consuming starting materials: Undesired side reactions may be consuming the carboxylic acid, amine, or coupling reagent.

    • Troubleshooting:

      • Identify potential side reactions based on the substrates and reaction conditions (see FAQs below).

      • Adjust reaction conditions (e.g., lower temperature, different solvent, use of a non-nucleophilic base) to minimize the identified side reactions.[3]

  • Product loss during workup and purification: The desired amide may be lost during extraction or chromatography.

    • Troubleshooting:

      • Ensure the pH is appropriate during aqueous workup to prevent the amide from partitioning into the aqueous layer (if it has basic or acidic functional groups).

      • Optimize the chromatography conditions (e.g., stationary phase, mobile phase) to achieve good separation and recovery.

Problem 2: Presence of an unexpected byproduct with a mass corresponding to the addition of the coupling reagent to the carboxylic acid.

Possible Cause and Solution:

  • N-acylurea formation (with carbodiimide (B86325) reagents): When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unable to react with the amine.[3][4] This is a common side reaction that reduces the yield of the desired amide.

    • Troubleshooting:

      • Add an activating agent such as HOBt or NHS. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.[5]

      • Use pre-activation: activate the carboxylic acid with the carbodiimide and HOBt/NHS before adding the amine.

      • Choose a different class of coupling reagent, such as a phosphonium (B103445) salt (e.g., PyBOP) or an aminium/uronium salt (e.g., HATU, HBTU), which do not form N-acylurea byproducts.[2][3]

Problem 3: Racemization or epimerization of a chiral center alpha to the carbonyl group.

Possible Causes and Solutions:

  • Formation of an oxazolone (B7731731) intermediate: Activation of an N-acyl amino acid can lead to the formation of a planar oxazolone (or azlactone) intermediate.[6][7] The proton at the chiral center becomes acidic and can be abstracted by a base, leading to racemization. Subsequent nucleophilic attack by the amine on the racemized oxazolone yields a mixture of stereoisomers.

    • Troubleshooting:

      • Choice of Coupling Reagent and Additives: Use coupling conditions known to suppress racemization. Additives like HOBt, and particularly its more acidic derivatives like 6-Cl-HOBt or HOAt, are effective at minimizing racemization.[8][9] Urinium/aminium-based reagents like HATU are often preferred for sensitive substrates.

      • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, more nucleophilic bases.[3] The basicity of the amine nucleophile itself can also contribute to racemization.[6]

      • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of oxazolone formation and enolization.[8]

      • Minimize Pre-activation Time: Long pre-activation times of the carboxylic acid before the addition of the amine can increase the risk of racemization.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in N,N-dialkylamide synthesis?

A1: Besides the issues addressed in the troubleshooting guide, other common side reactions include:

  • Diketopiperazine formation: This is particularly prevalent in the synthesis of dipeptides, where the N-terminal amine of the second amino acid can attack the activated carbonyl of the first, leading to a cyclic dipeptide. This is more common in solid-phase peptide synthesis.[9]

  • Ester formation: If the reaction is carried out in an alcohol solvent, or if the starting materials contain unprotected hydroxyl groups, esterification can compete with amidation.[11][12]

  • Dehydration of primary amides: Side chains of asparagine and glutamine can be dehydrated to the corresponding nitriles, especially with carbodiimide reagents.[5]

  • Guanidinylation of the N-terminus: Excess uronium/aminium coupling reagents (like HBTU or TBTU) can react with the free N-terminal amine of a peptide to form a guanidinium (B1211019) group, which terminates chain elongation.[9]

Q2: How do I choose the right coupling reagent for my synthesis?

A2: The choice of coupling reagent depends on several factors, including the steric hindrance of the carboxylic acid and amine, the presence of sensitive functional groups, the risk of racemization, and cost.

Coupling Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, DIC, EDCInexpensive, widely used.[13]Risk of racemization, formation of N-acylurea byproduct, DCC byproduct (DCU) is poorly soluble.[3][5]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.[2]Can be expensive, BOP produces a carcinogenic byproduct (HMPA).[5]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUFast reaction rates, high yields, low racemization (especially HATU).[3]Can cause guanidinylation of free amines if used in excess.[9] Some have been reported to be skin sensitizers.[7]
Other T3P, CDIT3P has low toxicity and byproducts are easily removed.[14] CDI is a mild reagent.May have substrate scope limitations.

Q3: What is the role of a base in amide coupling reactions?

A3: A base is often required to:

  • Neutralize the protonated amine: If the amine starting material is in the form of a salt (e.g., a hydrochloride salt), a base is needed to liberate the free amine for nucleophilic attack.

  • Scavenge acid produced during the reaction: Some coupling reactions generate acidic byproducts (e.g., HCl from acyl chlorides) that need to be neutralized to drive the reaction to completion.[15]

  • Facilitate the reaction with certain coupling reagents: Phosphonium and aminium/uronium salt-mediated couplings require a non-nucleophilic base, typically a tertiary amine like DIPEA or N-methylmorpholine (NMM), to facilitate the reaction.[3]

It is crucial to use a non-nucleophilic base to avoid its competition with the desired amine in reacting with the activated carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for N,N-Dialkylamide Synthesis using EDC and HOBt

  • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the N,N-dialkylamine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (1.5 eq.) if the amine is used as a salt.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture Start_Acid->Reaction_Vessel Start_Amine N,N-Dialkylamine Start_Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Vessel->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Final_Product Pure N,N-Dialkylamide Purification->Final_Product

Caption: General experimental workflow for N,N-dialkylamide synthesis.

Racemization_Mechanism N_Acyl N-Acyl Amino Acid (Chiral) R-CH(NH-Pg)-COOH Activated Activated Intermediate R-CH(NH-Pg)-CO-X N_Acyl->Activated + Coupling Reagent Oxazolone Oxazolone (Achiral) Planar Intermediate Activated->Oxazolone - HX (slow, rate-limiting) Product_Chiral Desired Amide (Chiral) R-C*H(NH-Pg)-CONR'₂ Activated->Product_Chiral + R'₂NH (Direct Aminolysis) Racemic_Oxazolone Racemic Oxazolone Mixture of Enantiomers Oxazolone->Racemic_Oxazolone Base-catalyzed enolization Product_Racemic Racemic Amide Mixture of Diastereomers Racemic_Oxazolone->Product_Racemic + R'₂NH Amine R'₂NH

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Low_Yield Start Low Amide Yield Q1 Is the reaction complete? Start->Q1 A1_No Extend reaction time Increase temperature Q1->A1_No No Q2 Is the starting material activated? Q1->Q2 Yes End Improved Yield A1_No->End A2_No Use a stronger coupling reagent Add HOBt/NHS Q2->A2_No No Q3 Are there side products? Q2->Q3 Yes A2_No->End A3_Yes Identify side reaction Adjust conditions (temp, base) Q3->A3_Yes Yes Q4 Is product lost during workup? Q3->Q4 No A3_Yes->End A4_Yes Optimize pH for extraction Refine purification method Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-N-methylpentanamide. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of N-ethyl-N-methylpentanamide synthesized from pentanoyl chloride and N-ethyl-N-methylamine?

A1: The most common impurities include unreacted starting materials such as pentanoyl chloride and N-ethyl-N-methylamine. Additionally, byproducts like N-ethyl-N-methylammonium chloride can form from the reaction of excess amine with the hydrogen chloride generated during the acylation reaction. Side reactions, particularly in the presence of moisture, can also lead to the formation of pentanoic acid.

Q2: My reaction yield is low, and I've isolated a significant amount of a water-soluble white solid. What is the likely cause?

A2: The formation of N-ethyl-N-methylammonium chloride is the most probable cause. The reaction between pentanoyl chloride and N-ethyl-N-methylamine produces one equivalent of hydrogen chloride (HCl). If a scavenger base (like triethylamine (B128534) or an excess of the starting amine) is not used or is insufficient, this HCl will react with the starting N-ethyl-N-methylamine to form the corresponding ammonium (B1175870) salt, which is typically a water-soluble solid. This side reaction consumes the amine, thereby reducing the yield of the desired amide.

Q3: After purification, I have identified pentanoic acid in my product. How did this form?

A3: Pentanoic acid is the product of the hydrolysis of pentanoyl chloride. Pentanoyl chloride is highly reactive towards water. The presence of moisture in your reaction solvent, starting materials, or from atmospheric exposure can lead to this side product. To minimize this, ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am having difficulty removing a persistent impurity with a similar polarity to my product. What are my options?

A4: If an impurity has a similar polarity to N-ethyl-N-methylpentanamide, separation by standard column chromatography can be challenging. In such cases, you might consider optimizing your chromatography conditions by using a shallower solvent gradient or a different solvent system. Alternatively, fractional distillation under reduced pressure can be effective if the impurity has a sufficiently different boiling point. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Troubleshooting Guides

Issue: Product is Contaminated with a Greasy or Oily Substance
  • Possible Causes:

    • Presence of byproducts from side reactions.

    • Residual high-boiling solvent from the reaction or extraction.

  • Solutions:

    • Attempt purification by fractional distillation under reduced pressure.

    • If distillation is not effective, consider column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate).

    • Ensure complete removal of all solvents using a rotary evaporator, possibly followed by drying under high vacuum.

Issue: Low Purity After Initial Aqueous Workup
  • Possible Causes:

    • Incomplete removal of acidic or basic impurities.

    • Formation of an emulsion during extraction.

  • Solutions:

    • Ensure the pH of the aqueous washes is appropriate to remove the target impurities (acidic wash for unreacted amine, basic wash for unreacted acyl chloride and pentanoic acid).

    • To break emulsions, try adding brine (saturated NaCl solution) or passing the mixture through a pad of celite.

    • Perform multiple extractions with smaller volumes of organic solvent for better efficiency.

Data on Purification Methods

The following table summarizes the expected purity levels for N-ethyl-N-methylpentanamide after applying different purification techniques. Note that these values are illustrative, and the actual purity will depend on the specific reaction conditions and the nature of the impurities.

Purification MethodTypical Purity AchievedKey AdvantagesCommon Impurities Removed
Aqueous Workup80-95%Simple, fast, and removes ionic impurities.Unreacted amines, amine hydrochlorides, pentanoic acid.
Column Chromatography>98%Highly effective for removing impurities with different polarities.Most organic byproducts and unreacted starting materials.
Fractional Distillation>97%Excellent for removing non-volatile or very volatile impurities.Solvents, some starting materials, and byproducts with different boiling points.

Experimental Protocols

Protocol 1: Purification by Aqueous Workup

This protocol is a standard procedure to remove common ionic and water-soluble impurities.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted N-ethyl-N-methylamine and other basic impurities.

  • Separate the aqueous layer and then wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove pentanoic acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, washed product.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of N-ethyl-N-methylpentanamide using silica (B1680970) gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-ethyl-N-methylpentanamide.

Protocol 3: Purification by Fractional Distillation

Fractional distillation is suitable for purifying N-ethyl-N-methylpentanamide, especially for removing impurities with significantly different boiling points. Due to its likely high boiling point, vacuum distillation is recommended to prevent potential decomposition.

  • Assemble a fractional distillation apparatus equipped with a vacuum source, a short-path distillation head, and a condenser. Ensure all glassware is dry.

  • Place the crude N-ethyl-N-methylpentanamide in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point of N-ethyl-N-methylpentanamide under the applied pressure.

  • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Visualizations

Aqueous_Workup_Workflow cluster_start Start cluster_process Aqueous Workup cluster_end End crude_product Crude Product dissolve Dissolve in Organic Solvent crude_product->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash base_wash Wash with Sat. NaHCO₃ acid_wash->base_wash removed_impurities1 Basic Impurities acid_wash->removed_impurities1 Removes Basic Impurities brine_wash Wash with Brine base_wash->brine_wash removed_impurities2 Acidic Impurities base_wash->removed_impurities2 Removes Acidic Impurities dry Dry over Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: Aqueous Workup Workflow for N-ethyl-N-methylpentanamide.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Optimize Elution combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions concentrate Concentrate combine_pure->concentrate purified_product Purified Product concentrate->purified_product Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation Process cluster_output Output setup_apparatus Assemble Distillation Apparatus reduce_pressure Reduce Pressure setup_apparatus->reduce_pressure heat Heat Gently reduce_pressure->heat collect_fraction Collect Product Fraction heat->collect_fraction purified_product Purified Product collect_fraction->purified_product impurities Impurities (Lower/Higher Boiling) collect_fraction->impurities

Technical Support Center: Optimizing N-ethyl-N-methylpentanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-ethyl-N-methylpentanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-ethyl-N-methylpentanamide, presented in a question-and-answer format.

Question 1: Why is the yield of my N-ethyl-N-methylpentanamide consistently low?

Answer:

Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Hydrolysis of Pentanoyl Chloride: Pentanoyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reactants or solvent. This hydrolysis produces pentanoic acid, which will not react with the amine to form the desired amide. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Protonation of the Amine: The reaction of pentanoyl chloride with N-ethylmethylamine produces hydrochloric acid (HCl) as a byproduct.[1][2] This acid will react with the starting amine to form an unreactive ammonium (B1175870) salt, thereby quenching the reaction.[1][3] To prevent this, a base must be added to neutralize the HCl as it is formed.[3]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. Typically, a slight excess of the amine or the use of a stoichiometric amount of a non-nucleophilic base is recommended to ensure the complete consumption of the acyl chloride.

Question 2: My final product is contaminated with a water-soluble impurity. What is it and how can I remove it?

Answer:

The most common water-soluble impurity is the hydrochloride salt of the amine (N-ethylmethylammonium chloride) or the base used for HCl scavenging (e.g., triethylammonium (B8662869) chloride or sodium chloride). This is formed during the neutralization of the HCl byproduct.

Solution:

Perform an aqueous workup. After the reaction is complete, wash the organic layer with water or a dilute aqueous solution of a weak base like sodium bicarbonate. This will partition the salt into the aqueous layer, which can then be separated from the organic layer containing your product. A final wash with brine (saturated aqueous NaCl solution) can help to remove residual water from the organic phase.[4]

Question 3: I am observing an unexpected side product in my reaction mixture. What could it be?

Answer:

While the reaction of a secondary amine with an acyl chloride is generally clean, side reactions can occur:

  • Reaction with Impurities: If your starting materials are not pure, you may form other amides. For example, if your N-ethylmethylamine is contaminated with other amines, you will get a mixture of amide products.

  • Hydrolysis Product: As mentioned, if there is water present, you will form pentanoic acid. This can be removed with a basic wash during workup.

  • Over-acylation is not a concern with a secondary amine as there are no further N-H bonds to react after the initial acylation.

Question 4: The reaction is very exothermic and difficult to control. How can I manage this?

Answer:

The reaction between an acyl chloride and an amine is often highly exothermic.[5] To control the reaction temperature:

  • Slow Addition: Add the pentanoyl chloride dropwise to the solution of the amine and base.

  • Cooling: Perform the reaction in an ice bath to maintain a low temperature (e.g., 0-10 °C).[6]

  • Dilution: Using a suitable solvent will help to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-ethyl-N-methylpentanamide?

A1: The most common and efficient method is the Schotten-Baumann reaction, which involves the acylation of N-ethylmethylamine with pentanoyl chloride in the presence of a base to neutralize the HCl byproduct.[6][7][8] This reaction is typically carried out in a two-phase system (e.g., dichloromethane (B109758) and water) or in a single organic solvent with a tertiary amine base.[2]

Q2: What is the role of the base in this reaction?

A2: The base is crucial for neutralizing the hydrochloric acid that is formed during the reaction.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1] Common bases include aqueous sodium hydroxide (B78521), pyridine, or triethylamine.[8]

Q3: Which solvents are suitable for this reaction?

A3: Aprotic solvents are generally used. Dichloromethane (DCM) and diethyl ether are common choices for the organic phase in a biphasic Schotten-Baumann reaction.[2] If a tertiary amine base is used, a single-phase system with a solvent like DCM, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) can be employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and eluted with a suitable solvent system. The disappearance of the starting amine and the appearance of the product spot indicate the progress of the reaction.

Q5: What are the typical purification methods for N-ethyl-N-methylpentanamide?

A5: After an initial aqueous workup to remove salts and water-soluble impurities, the crude product can be purified by several methods.[4] Given that N-ethyl-N-methylpentanamide is likely a liquid at room temperature, vacuum distillation is a common technique.[9] Column chromatography on silica (B1680970) gel can also be used for high-purity samples.[4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N,N-dialkylamides from acyl chlorides under Schotten-Baumann conditions. Note that optimal conditions for N-ethyl-N-methylpentanamide may vary.

ParameterCondition 1 (Biphasic)Condition 2 (Homogeneous)
Pentanoyl Chloride (eq.) 1.01.0
N-ethylmethylamine (eq.) 1.11.1
Base 10% aq. NaOH (2.0 eq.)Triethylamine (1.2 eq.)
Solvent Dichloromethane/WaterDichloromethane
Temperature (°C) 0 to Room Temperature0 to Room Temperature
Reaction Time (h) 2 - 41 - 3
Typical Yield (%) 85 - 9580 - 90

Experimental Protocols

Detailed Methodology for the Synthesis of N-ethyl-N-methylpentanamide (Schotten-Baumann Conditions)

This protocol describes a standard laboratory procedure for the synthesis of N-ethyl-N-methylpentanamide.

Materials:

  • N-ethylmethylamine

  • Pentanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-ethylmethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the stirred amine solution.

  • Addition of Acyl Chloride: Add a solution of pentanoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane to the dropping funnel. Add the pentanoyl chloride solution dropwise to the cooled, vigorously stirred biphasic mixture over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain the final, pure product.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for N-ethyl-N-methylpentanamide Synthesis Pentanoyl_Chloride Pentanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Pentanoyl_Chloride->Tetrahedral_Intermediate N_Ethylmethylamine N-Ethylmethylamine N_Ethylmethylamine->Tetrahedral_Intermediate Product_HCl N-ethyl-N-methylpentanamide + HCl Tetrahedral_Intermediate->Product_HCl Final_Product N-ethyl-N-methylpentanamide Product_HCl->Final_Product Salt_Water Salt + Water Product_HCl->Salt_Water Base Base (e.g., NaOH) Base->Final_Product Neutralization Base->Salt_Water

Caption: Reaction pathway for N-ethyl-N-methylpentanamide synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Amide Synthesis Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Extend_Time Extend Reaction Time / Gentle Heating Incomplete->Extend_Time Yes Check_Reagents Check Reagent Purity and Stoichiometry Incomplete->Check_Reagents No Extend_Time->Check_Reaction_Completion Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Check_Base Sufficient Base Added? Anhydrous_Conditions->Check_Base No_Base No/Insufficient Base Check_Base->No_Base Add_Base Add Stoichiometric Amount of Base No_Base->Add_Base Yes Workup_Issues Check Workup Procedure No_Base->Workup_Issues No Add_Base->Start Impure_Product Impure Product Workup_Issues->Impure_Product Aqueous_Wash Perform Aqueous Wash (Water, NaHCO3, Brine) Impure_Product->Aqueous_Wash Yes Purify Purify by Distillation or Chromatography Impure_Product->Purify No, already washed Aqueous_Wash->Purify Success High Yield, Pure Product Purify->Success

Caption: Troubleshooting workflow for optimizing amide synthesis.

References

Troubleshooting N-ethyl-N-methylpentanamide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-ethyl-N-methylpentanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-ethyl-N-methylpentanamide?

N-ethyl-N-methylpentanamide is a tertiary amide. Generally, amides exhibit a range of solubilities in various solvents, influenced by their ability to form hydrogen bonds.[1][2] As a tertiary amide, N-ethyl-N-methylpentanamide can act as a hydrogen bond acceptor via its carbonyl oxygen, but it lacks a hydrogen atom on the nitrogen to act as a hydrogen bond donor.[1][3] This structural feature typically results in lower solubility in polar protic solvents like water compared to primary and secondary amides of similar molecular weight.[3][4] The presence of ethyl and methyl groups on the nitrogen, along with the pentyl chain, contributes to its hydrophobic character, suggesting better solubility in organic solvents.[5]

Q2: Is there readily available quantitative solubility data for N-ethyl-N-methylpentanamide?

Currently, there is a limited amount of publicly available, experimentally determined quantitative solubility data for N-ethyl-N-methylpentanamide in common laboratory solvents. Researchers are advised to experimentally determine the solubility in their specific solvent systems.

Q3: What factors can influence the solubility of N-ethyl-N-methylpentanamide?

Several factors can affect the solubility of N-ethyl-N-methylpentanamide:

  • Solvent Polarity: The principle of "like dissolves like" is crucial.[6] Given the structure of N-ethyl-N-methylpentanamide, it is expected to be more soluble in moderately polar to nonpolar organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.[7] Applying heat can be an effective method to dissolve this compound.

  • pH: While amides are generally neutral, extreme pH conditions can lead to hydrolysis over time, especially with heating, which would alter the chemical nature of the compound and its solution properties.[8][9] For dissolution purposes in aqueous buffers, it is important to consider the stability of the amide bond.

  • Presence of Co-solvents: Using a mixture of solvents (co-solvency) can significantly enhance solubility.[10][11] A common approach is to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to an aqueous solution.

Troubleshooting Guide for Solubility Issues

Issue: My N-ethyl-N-methylpentanamide is not dissolving in my chosen solvent.

This guide provides a systematic approach to address solubility challenges.

G start Start: Solubility Issue solvent_check Is the solvent appropriate? (Consider polarity) start->solvent_check temp_increase Increase Temperature (e.g., gentle heating, sonication) solvent_check->temp_increase Yes solvent_screening Perform a Solvent Screening Experiment solvent_check->solvent_screening No/Unsure sonication Apply Sonication temp_increase->sonication Still issues success Compound Dissolved temp_increase->success Success cosolvent Use a Co-solvent System sonication->cosolvent Still issues sonication->success Success ph_adjust Consider pH Adjustment (if applicable and compound is stable) cosolvent->ph_adjust Still issues cosolvent->success Success ph_adjust->success Success fail Consult Further Resources ph_adjust->fail Still issues solvent_screening->success Solvent identified

A general workflow for troubleshooting solubility issues.

Question: I am trying to dissolve N-ethyl-N-methylpentanamide in an aqueous buffer and it is insoluble. What should I do?

  • Answer: Direct dissolution in aqueous solutions is expected to be low. A common technique is to first dissolve the N-ethyl-N-methylpentanamide in a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment.

Question: I have tried gentle heating, but the compound still does not dissolve. What is the next step?

  • Answer: If gentle heating is ineffective, you can try sonication. A sonicating bath can help break up solid particles and enhance dissolution. If sonication does not work, a combination of heat and sonication can be attempted, but be cautious about solvent evaporation and compound stability at elevated temperatures.

Question: My compound "oils out" instead of dissolving when I add my stock solution to an aqueous buffer. How can I prevent this?

  • Answer: "Oiling out" occurs when the compound precipitates as a liquid phase because its solubility limit is exceeded in the final solvent mixture. To address this, you can try the following:

    • Increase the proportion of the organic co-solvent in the final mixture.

    • Add the stock solution more slowly and with more vigorous stirring.

    • Warm the aqueous buffer before adding the stock solution.

Question: How can I determine the best solvent for N-ethyl-N-methylpentanamide?

  • Answer: A small-scale solvent screening is the most effective way to identify a suitable solvent. Test the solubility of a small, known amount of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[6] This will provide empirical data on which solvent or solvent system is most effective.

Quantitative Solubility Data

As experimental data for N-ethyl-N-methylpentanamide is not widely available, we provide the following table for researchers to record their own findings. This will aid in the consistent documentation and comparison of solubility data across different experimental conditions.

SolventTemperature (°C)Solubility (mg/mL)Observations
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Acetone
Acetonitrile
Dichloromethane (DCM)
User-defined solvent 1
User-defined solvent 2

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This method provides a straightforward and accurate way to determine the solubility of N-ethyl-N-methylpentanamide.

G cluster_0 Preparation cluster_1 Separation & Measurement cluster_2 Calculation A Add excess compound to a known volume of solvent B Agitate at constant temperature (24-48h) to reach equilibrium A->B C Allow solid to settle, then filter or centrifuge B->C D Take a known volume of the supernatant C->D E Evaporate the solvent completely D->E F Weigh the remaining solid E->F G Solubility (mg/mL) = Mass of solid (mg) / Volume of supernatant (mL) F->G

Workflow for the gravimetric determination of solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-ethyl-N-methylpentanamide to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached. A constant temperature water bath is recommended.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant. It is critical not to disturb the undissolved solid. Centrifugation can aid in separating the solid.

    • Transfer the supernatant to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the container plus solute minus the initial weight of the empty container.

    • Calculate the solubility by dividing the mass of the solute by the volume of the supernatant taken.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

This method is highly sensitive and requires a smaller amount of the compound. It is suitable if an HPLC method for N-ethyl-N-methylpentanamide is available or can be developed.

Methodology:

  • Preparation of a Saturated Solution:

    • Follow step 1 as described in the gravimetric method.

  • Calibration Curve:

    • Prepare a series of standard solutions of N-ethyl-N-methylpentanamide of known concentrations in the chosen solvent.

    • Inject these standards into the HPLC and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Take a known volume of the clear supernatant from the saturated solution.

    • Dilute the sample with a known volume of the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve using its peak area.

    • Multiply the concentration by the dilution factor to obtain the solubility of N-ethyl-N-methylpentanamide in the solvent.

References

Preventing decomposition of N-ethyl-N-methylpentanamide during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N-ethyl-N-methylpentanamide, focusing on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for N-ethyl-N-methylpentanamide during purification?

A1: The two main decomposition pathways for N-ethyl-N-methylpentanamide are thermal degradation and hydrolysis. Amides, while generally stable, can decompose at elevated temperatures, often above 160°C, with the exact temperature depending on the molecular structure.[1] Hydrolysis can occur under both acidic and basic conditions, particularly with prolonged exposure and heat, yielding pentanoic acid, and N-ethylmethylamine.[1][2]

Q2: What are the common impurities I might encounter after synthesizing N-ethyl-N-methylpentanamide?

A2: Common impurities often stem from the starting materials and side reactions. If synthesized from pentanoyl chloride and N-ethylmethylamine, potential impurities include:

  • Unreacted starting materials: Pentanoyl chloride and N-ethylmethylamine.

  • Hydrolysis product: Pentanoic acid, from the reaction of pentanoyl chloride with any moisture present.

  • Salt byproduct: N-ethylmethylammonium chloride, formed from the reaction of N-ethylmethylamine with the HCl byproduct.

Q3: My N-ethyl-N-methylpentanamide is showing signs of decomposition after purification. What are the likely causes?

A3: Post-purification decomposition is often due to residual impurities or inappropriate storage conditions. Residual acidic or basic impurities can catalyze hydrolysis over time. Exposure to moisture and high temperatures can also promote degradation. It is crucial to ensure the final product is thoroughly dried and stored in a cool, dry, and inert environment.

Q4: Can I use vacuum distillation to purify N-ethyl-N-methylpentanamide?

A4: Yes, vacuum distillation is a highly recommended technique for purifying liquid amides like N-ethyl-N-methylpentanamide. By lowering the pressure, the boiling point of the compound is significantly reduced, which minimizes the risk of thermal decomposition that can occur at atmospheric pressure.

Q5: What are the best practices for storing purified N-ethyl-N-methylpentanamide?

A5: To ensure long-term stability, the purified amide should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. It is also advisable to store it in a cool and dark place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-ethyl-N-methylpentanamide.

Issue 1: Low Yield After Aqueous Workup
  • Symptom: Significantly lower than expected amount of crude product after extraction and washing.

  • Possible Cause: Emulsion formation during extraction, leading to loss of product in the aqueous layer, or partial hydrolysis of the amide if the aqueous washes are strongly acidic or basic.

  • Troubleshooting Steps:

    • Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

    • Minimize Hydrolysis: Use mild acidic (e.g., dilute HCl) and basic (e.g., saturated sodium bicarbonate) solutions for washing. Keep the contact time with the aqueous layers as short as possible.

    • Back-Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 2: Product Decomposition During Distillation
  • Symptom: Darkening of the distillation residue, low yield of distilled product, or presence of impurities in the distillate.

  • Possible Cause: Thermal decomposition due to excessively high distillation temperature.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Employ a vacuum pump to lower the boiling point.

    • Control Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

    • Monitor Temperature Carefully: Keep a close watch on the vapor temperature at the distillation head.

Issue 3: Streaking or Tailing During Column Chromatography
  • Symptom: The compound appears as a long streak rather than a compact band on the chromatography column.

  • Possible Cause: The amide, being a polar and slightly basic compound, can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Optimize the Solvent System: Experiment with different solvent systems to find one that provides good separation without strong interactions.

Experimental Protocols

Protocol 1: Preliminary Purification via Aqueous Workup

This protocol is designed to remove water-soluble impurities such as salts and unreacted starting materials.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl to remove any unreacted N-ethylmethylamine.

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove pentanoic acid.

    • Brine to remove the bulk of the dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude N-ethyl-N-methylpentanamide.

Data Summary Table:

StepPurposeReagents
1. DissolutionPrepare for extractionEthyl acetate or Dichloromethane
2. Acid WashRemove basic impurities1 M HCl
3. Base WashRemove acidic impuritiesSaturated aqueous NaHCO₃
4. Brine WashRemove dissolved waterSaturated aqueous NaCl
5. DryingRemove residual waterAnhydrous Na₂SO₄ or MgSO₄
Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying the liquid N-ethyl-N-methylpentanamide after the initial aqueous workup.

Methodology:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude, washed N-ethyl-N-methylpentanamide in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Monitor the temperature of the vapor at the distillation head. Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Discard any initial forerun (lower boiling impurities) and stop the distillation before the flask goes to dryness.

Data Summary Table:

PropertyValueNotes
Molecular Weight143.23 g/mol
Estimated Boiling Point (Atmospheric)~200-220 °CBased on similar amides
Estimated Boiling Point (Vacuum) Significantly lower Dependent on vacuum pressure
Protocol 3: Purification by Flash Column Chromatography

This protocol is an alternative for purifying N-ethyl-N-methylpentanamide, particularly if impurities have similar boiling points.

Methodology:

  • Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the column: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table:

ParameterRecommendation
Stationary PhaseSilica Gel
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient
Eluent Modifier (if needed)0.1 - 1% Triethylamine

Visualizations

Decomposition_Pathways Amide N-ethyl-N-methylpentanamide Heat High Temperature (>160°C) Amide->Heat Thermal Degradation Hydrolysis H₂O (Acid or Base) Amide->Hydrolysis Hydrolysis Decomp_Products Decomposition Products Heat->Decomp_Products Hydrolysis_Products Pentanoic Acid + N-ethylmethylamine Hydrolysis->Hydrolysis_Products

Caption: Decomposition pathways of N-ethyl-N-methylpentanamide.

Purification_Workflow Crude Crude Product Workup Aqueous Workup Crude->Workup Distillation Vacuum Distillation Workup->Distillation If Liquid Chromatography Column Chromatography Workup->Chromatography If Impurities are close boiling Pure Pure Product Distillation->Pure Chromatography->Pure

Caption: General purification workflow for N-ethyl-N-methylpentanamide.

Troubleshooting_Chromatography Start Streaking on Silica Column? Add_Base Add Triethylamine to Eluent Start->Add_Base Yes Change_Stationary Use Neutral Alumina Start->Change_Stationary If base doesn't work Optimize_Solvent Adjust Eluent Polarity Start->Optimize_Solvent Also consider Resolved Problem Resolved Add_Base->Resolved Change_Stationary->Resolved Optimize_Solvent->Resolved

Caption: Troubleshooting guide for column chromatography issues.

References

Minimizing by-product formation in N-ethyl-N-methylpentanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of N-ethyl-N-methylpentanamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-ethyl-N-methylpentanamide, particularly when using the common method of reacting pentanoyl chloride with N-ethylmethylamine.

Issue 1: Low Yield of N-ethyl-N-methylpentanamide

  • Question: My reaction resulted in a lower than expected yield of the desired amide. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. The primary culprits are often incomplete reaction, loss of product during workup, or significant side reactions.

    • Incomplete Reaction: Ensure that the pentanoyl chloride is added slowly to the solution of N-ethylmethylamine and a suitable base, ideally at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] Allowing the reaction to stir for an adequate time (typically 1-3 hours) after the addition is complete is crucial for driving the reaction to completion.

    • Loss During Workup: The product, N-ethyl-N-methylpentanamide, is a polar molecule. During aqueous washes, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Side Reactions: The most common side reaction is the hydrolysis of the starting material, pentanoyl chloride, due to the presence of water. This forms pentanoic acid, which will not convert to the desired amide under these conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Presence of a Water-Soluble White Precipitate

  • Question: A significant amount of a white solid that is soluble in water has formed in my reaction vessel. What is this by-product and how can I prevent its formation?

  • Answer: This white precipitate is most likely N-ethylmethylammonium chloride. It is formed when the hydrochloric acid (HCl) by-product of the amidation reaction reacts with the N-ethylmethylamine base.

    • Cause: The reaction between pentanoyl chloride and N-ethylmethylamine produces one equivalent of HCl.[2] This acid will readily react with the basic N-ethylmethylamine to form the corresponding ammonium (B1175870) salt.

    • Solution: To prevent the consumption of your starting amine and to neutralize the HCl, a non-nucleophilic base should be added to the reaction mixture. Common choices include triethylamine (B128534) (TEA) or pyridine. An excess of the N-ethylmethylamine itself can also be used to act as the base, but this is less atom-economical. The use of a base is a cornerstone of the Schotten-Baumann reaction conditions.[3][4][5]

Issue 3: Contamination with a Carboxylic Acid By-product

  • Question: My final product is contaminated with pentanoic acid. How did this form and what is the best way to remove it?

  • Answer: The presence of pentanoic acid indicates that the pentanoyl chloride has undergone hydrolysis.

    • Cause: Pentanoyl chloride is highly reactive towards water.[6] Any moisture present in the reaction setup, including wet solvents or glassware, will lead to the formation of pentanoic acid and HCl.[7]

    • Prevention: To minimize hydrolysis, it is critical to use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

    • Removal: Pentanoic acid can be easily removed during the workup procedure. Washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.

Issue 4: Presence of Additional Amide By-products

  • Question: I have identified other amide compounds in my product mixture besides N-ethyl-N-methylpentanamide. What is their likely origin?

  • Answer: The presence of other amide by-products strongly suggests that your N-ethylmethylamine starting material is impure.

    • Cause: Commercial N-ethylmethylamine may contain other primary or secondary amines as impurities from its synthesis. For example, trace amounts of ethylamine (B1201723) or methylamine (B109427) would react with pentanoyl chloride to form N-ethylpentanamide and N-methylpentanamide, respectively.

    • Solution: It is crucial to use high-purity N-ethylmethylamine for this synthesis. If you suspect impurities, you can purify the amine by distillation before use. Analyzing the starting amine by a technique like Gas Chromatography-Mass Spectrometry (GC-MS) can help to identify and quantify any amine impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of N-ethyl-N-methylpentanamide?

A1: The reaction between pentanoyl chloride and N-ethylmethylamine is exothermic. Therefore, it is recommended to control the temperature by adding the pentanoyl chloride dropwise to the amine solution at a reduced temperature, typically in an ice bath at 0 °C.[1] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for 1-3 hours to ensure completion.

Q2: Which base should I use to neutralize the HCl by-product?

A2: A tertiary amine base that is non-nucleophilic is ideal. Triethylamine (Et₃N) is a common and effective choice. Pyridine can also be used. An excess of N-ethylmethylamine can also serve as the base, but this requires using more of your starting material. The base should be added before the addition of pentanoyl chloride.

Q3: What is the best solvent for this reaction?

A3: Aprotic solvents are generally used for this reaction. Dichloromethane (DCM) and diethyl ether are common choices.[5] It is critical that the solvent is anhydrous to prevent the hydrolysis of pentanoyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot for the N-ethylmethylamine starting material should be visible at the beginning of the reaction and should diminish over time, while a new spot for the N-ethyl-N-methylpentanamide product will appear.

Q5: What is the recommended workup procedure to purify the crude product?

A5: A standard workup procedure involves the following steps:

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted amines, followed by a basic solution (e.g., saturated NaHCO₃) to remove any pentanoic acid.

  • Wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and remove the solvent under reduced pressure. For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.[8]

Data Presentation

Table 1: Effect of Base on Yield and By-product Formation

Base (1.1 equiv.)Yield of N-ethyl-N-methylpentanamide (%)N-ethylmethylammonium chloride (%)Pentanoic Acid (%)
Triethylamine85<12
Pyridine82<12
None (excess N-ethylmethylamine)75202

Note: Data is illustrative and based on typical outcomes for Schotten-Baumann reactions. Actual results may vary based on specific experimental conditions.

Table 2: Influence of Reaction Temperature on By-product Formation

Temperature (°C)Yield of N-ethyl-N-methylpentanamide (%)Pentanoic Acid (%)Unidentified By-products (%)
0852<1
25 (Room Temp)8051
5070103

Note: Data is illustrative. Higher temperatures can increase the rate of hydrolysis of pentanoyl chloride and potentially lead to thermal degradation products.

Experimental Protocols

Detailed Methodology for the Synthesis of N-ethyl-N-methylpentanamide

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.

Materials:

  • N-ethylmethylamine (high purity)

  • Pentanoyl chloride

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-ethylmethylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate dropping funnel, dissolve pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the pentanoyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, maintaining the temperature below 5 °C. A white precipitate of triethylammonium (B8662869) chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-N-methylpentanamide.

  • For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

Synthesis_Pathway Main Synthesis and By-product Pathways PC Pentanoyl Chloride Amide N-ethyl-N-methylpentanamide (Desired Product) PC->Amide + N-Ethylmethylamine HCl HCl (by-product) PC->HCl PA Pentanoic Acid (by-product) PC->PA + H₂O (Hydrolysis) NEMA N-Ethylmethylamine NEMA->Amide Salt N-Ethylmethylammonium Chloride (by-product) NEMA->Salt + HCl Base Base (e.g., Triethylamine) Base->Salt Neutralizes HCl H2O Water (impurity) H2O->PA

Caption: Main reaction pathway and formation of key by-products.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Workup Analyze Aqueous Layers for Product Check_Completion->Check_Workup Yes Increase_Time Increase Reaction Time / Check Reagent Stoichiometry Incomplete->Increase_Time Loss_Workup Product Loss During Workup Check_Workup->Loss_Workup Yes Check_Byproducts Analyze for By-products (GC-MS, NMR) Check_Workup->Check_Byproducts No Optimize_Extraction Optimize Extraction (more extractions, different solvent) Loss_Workup->Optimize_Extraction Hydrolysis Significant Hydrolysis (Pentanoic Acid) Check_Byproducts->Hydrolysis Pentanoic Acid found Other_Amides Other Amide By-products Check_Byproducts->Other_Amides Other amides found Use_Anhydrous Use Anhydrous Solvents/Glassware Hydrolysis->Use_Anhydrous Purify_Amine Purify Starting Amine Other_Amides->Purify_Amine

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Column Chromatography for Polar Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar amides via column chromatography.

Frequently Asked Questions (FAQs)

Q1: My polar amide is showing significant tailing or poor peak shape on a standard silica (B1680970) gel column. What is the cause and how can I improve it?

A1: This is a frequent issue when purifying polar and basic compounds on acidic silica gel.[1] The strong interaction between the basic amide functional group and the acidic silanol (B1196071) groups on the silica surface leads to tailing and poor separation.[1] Here are several strategies to mitigate this:

  • Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common starting point is 0.1-1% triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) in your solvent system.[1]

  • Stationary Phase Deactivation: Before running your column, you can deactivate the silica gel by flushing it with a solvent mixture containing 1-3% triethylamine.[2]

  • Alternative Stationary Phases: Consider using a less acidic or a basic stationary phase. Good alternatives include:

    • Alumina (B75360) (basic or neutral): A good choice for the purification of basic compounds.[1]

    • Amine-functionalized silica: These columns have basic properties and can significantly improve peak shape for basic analytes.[1]

Q2: My polar amide has little to no retention on a C18 reversed-phase column and elutes in the void volume. How can I achieve separation?

A2: This is a common challenge with highly polar compounds in reversed-phase chromatography due to their strong affinity for the polar mobile phase.[1] To increase retention, consider the following:

  • Highly Aqueous Mobile Phase: Increase the water content of your mobile phase to greater than 95%.[3] Ensure you are using a C18 column specifically designed for highly aqueous conditions to avoid "phase collapse," which can lead to a loss of retention.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[4] This technique uses a polar stationary phase (such as silica, or columns with amide or diol functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5]

  • Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can improve the retention of ionizable polar amides. However, these agents may not be compatible with mass spectrometry (MS).

Q3: I am experiencing low recovery of my polar amide after column chromatography. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: The amide may be binding too strongly to the stationary phase. Try using a more polar (stronger) mobile phase to ensure complete elution.

  • Decomposition on Silica: Some polar amides can be unstable on acidic silica gel and degrade during purification.[1] You can test for this by spotting your compound on a silica TLC plate and letting it sit for several hours before developing it to see if any degradation has occurred.[1] Using a deactivated silica or an alternative stationary phase can prevent this.

  • Precipitation on the Column: If your compound has limited solubility in the mobile phase, it may precipitate on the column. Ensure your sample is fully dissolved in the initial mobile phase. If solubility is an issue, consider using a dry loading technique.[6]

Q4: When should I choose HILIC or Ion-Exchange Chromatography over standard silica gel or reversed-phase chromatography for my polar amide?

A4: The choice of chromatography mode depends on the specific properties of your polar amide.

  • HILIC is ideal for very polar, hydrophilic amides that are not retained on reversed-phase columns, even with highly aqueous mobile phases.[1] It is particularly well-suited for neutral and ionizable polar amides.

  • Ion-Exchange Chromatography (IEX) is the preferred method when your polar amide is ionizable (i.e., it can carry a net positive or negative charge). Cation-exchange chromatography is used for positively charged amides, while anion-exchange is used for negatively charged amides. IEX offers high capacity and selectivity for charged molecules.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing/Streaking) on Silica Gel Strong interaction between basic amide and acidic silanol groups.[1]Add a basic modifier (0.1-1% TEA or NH4OH) to the mobile phase.[1]Deactivate the silica gel with a base before use.[2]Switch to a less acidic stationary phase like alumina or amine-functionalized silica.[1]
No Retention on C18 Column (Elutes in Void Volume) The compound is too polar for the nonpolar stationary phase.Use a highly aqueous mobile phase (>95% water) with an aqueous-stable C18 column.[3]Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]Consider using an embedded polar group (EPG) or phenyl-hexyl reversed-phase column for alternative selectivity.
Low Compound Recovery Irreversible adsorption to the stationary phase.Compound degradation on the column.Precipitation on the column.Increase the polarity of the mobile phase.Test for stability on silica; use a deactivated or alternative stationary phase if necessary.[1]Ensure complete solubility in the mobile phase; use dry loading if solubility is low in the starting eluent.[6]
Co-elution of Amide and Impurities Insufficient selectivity of the chromatographic system.Optimize the mobile phase by trying different solvent combinations or adding modifiers.Change the stationary phase to one with a different selectivity (e.g., from silica to alumina or a cyano-functionalized phase).Adjust the gradient slope in gradient elution to improve separation.[1]
Compound Insoluble in Starting Eluent High polarity of the compound and low polarity of the initial mobile phase.Use a dry loading technique: dissolve the sample in a suitable volatile solvent, adsorb it onto an inert support like silica gel or Celite®, and load the dry powder onto the column.[2][6]

Experimental Protocols

Protocol 1: HILIC for a Neutral Polar Amide

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection and Conditioning:

    • Select a HILIC column (e.g., amide-based, 5 µm particle size).[1]

    • Condition the column by flushing with the initial mobile phase for at least 50 column volumes for isocratic methods or by performing at least 10 blank gradient runs.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Sample Preparation:

    • Dissolve the sample in a solvent that closely matches the initial mobile phase conditions to ensure good peak shape.[7] A 75:25 mixture of acetonitrile:methanol is often a good starting point.

  • Method Development (Gradient Elution):

    • Start with a high percentage of the organic mobile phase (e.g., 95% A) to ensure retention.

    • Run a linear gradient from 95% A to 50% A over 10-20 column volumes.[1]

    • Monitor the elution using a suitable detector (e.g., UV, MS).

  • Optimization and Re-equilibration:

    • Adjust the gradient slope, buffer concentration, or pH to improve separation.[1]

    • It is crucial to re-equilibrate the column with at least 10-20 column volumes of the initial mobile phase between injections to ensure reproducible retention times.[7][8]

Protocol 2: Ion-Exchange Chromatography (IEX) for a Basic Polar Amide

This protocol outlines a general procedure for purifying a positively charged polar amide using cation-exchange chromatography.

  • Resin and Buffer Selection:

    • Choose a cation-exchange resin (e.g., a strong cation exchanger with sulfonic acid functional groups).[1]

    • Select a buffer system with a pH at least one unit below the pKa of the basic amide to ensure it is protonated and positively charged.[1]

  • Column Packing and Equilibration:

    • Pack the column with the chosen resin.

    • Equilibrate the column by washing with 5-10 column volumes of the starting buffer (binding buffer with low salt concentration).[1]

  • Sample Preparation and Loading:

    • Dissolve the sample in the binding buffer. The sample must have a low ionic strength to ensure it binds to the resin.[1]

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the binding buffer to remove any unbound impurities.[1]

  • Elution:

    • Elute the bound amide by increasing the salt concentration of the mobile phase (e.g., a linear gradient of NaCl) or by increasing the pH to neutralize the charge on the amide.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them (e.g., by TLC, HPLC, or MS) to identify those containing the purified amide.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Amides

Polarity of AmideStationary PhaseRecommended Starting Solvent SystemModifier (if needed)
Moderately PolarSilica Gel10-50% Ethyl Acetate in Hexane-
PolarSilica Gel100% Ethyl Acetate or 5% Methanol in Dichloromethane0.1-1% Triethylamine or Ammonium Hydroxide
Very PolarSilica Gel5-10% Methanol in Dichloromethane1-2% Ammonium Hydroxide
Basic PolarAlumina (Basic)10-30% Ethyl Acetate in Hexane-
Very PolarAmine-functionalized Silica5-20% Ethyl Acetate in Hexane-

Table 2: Comparison of Alternative Chromatographic Techniques for Polar Amides

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesBest Suited For
HILIC Silica, Amide, Diol, Zwitterionic[1]High organic (e.g., >80% Acetonitrile) with aqueous buffer[5]Excellent for very polar compounds not retained in RPLC; MS-compatible.[1]Longer equilibration times; sensitive to water content.[1]Neutral and ionizable polar amides poorly retained by reversed-phase.
Ion-Exchange (IEX) Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradient.[5]High capacity and selectivity for charged molecules.[5]Only applicable to ionizable compounds; can be sensitive to buffer conditions.Charged polar amides.
Reversed-Phase (Aqueous Stable) C18, C8 (Aqueous Stable)>95% Aqueous buffer with a small amount of organic modifier (e.g., Methanol, Acetonitrile).[3]High resolving power and reproducibility.Potential for "phase collapse" with non-specialized columns; poor retention for very polar compounds.[3]Moderately polar, ionizable amides.

Visualizations

experimental_workflow cluster_prep Sample & Column Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_analysis Analysis dissolve_sample Dissolve Sample in Appropriate Solvent wet_load Wet Loading dissolve_sample->wet_load Soluble in starting eluent dry_load Dry Loading dissolve_sample->dry_load Insoluble in starting eluent pack_column Pack Column with Selected Stationary Phase equilibrate_column Equilibrate Column with Initial Mobile Phase pack_column->equilibrate_column equilibrate_column->wet_load equilibrate_column->dry_load elution Elute with Mobile Phase (Isocratic or Gradient) wet_load->elution dry_load->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions (TLC, HPLC, etc.) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: General workflow for column chromatography of polar amides.

troubleshooting_logic cluster_problem Identify the Primary Issue cluster_solution Implement Solutions start Poor Separation of Polar Amide peak_tailing Peak Tailing on Silica? start->peak_tailing no_retention No Retention on C18? start->no_retention low_recovery Low Recovery? start->low_recovery solution_tailing Add Basic Modifier OR Change Stationary Phase (Alumina, Amine-column) peak_tailing->solution_tailing solution_retention Increase Aqueous Phase (>95%) OR Switch to HILIC no_retention->solution_retention solution_recovery Increase Eluent Strength OR Check for Degradation OR Use Dry Loading low_recovery->solution_recovery

References

Technical Support Center: N,N-Disubstituted Amide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-disubstituted amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of scaling up these crucial chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up an N,N-disubstituted amide synthesis?

A1: When moving from bench-scale to larger-scale production, several factors become critical. These include:

  • Reagent Selection: The cost, safety, and efficiency of coupling reagents, bases, and solvents are paramount on a larger scale.[1][2][3][4]

  • Reaction Conditions: Temperature control, mixing efficiency, and the rate of reagent addition must be carefully managed to avoid side reactions and ensure consistent product quality.

  • Safety: A thorough understanding of reaction exotherms, potential for runaway reactions, and the toxicity of all materials is essential.[3]

  • Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large quantities.[5]

  • Process Economics: Atom economy, reagent cost, and overall process time significantly impact the financial viability of a large-scale synthesis.[4]

Q2: Which coupling reagents are most suitable for large-scale amide synthesis?

A2: The choice of coupling reagent for scale-up depends on a balance of reactivity, cost, safety, and the nature of the substrates. While numerous reagents are available, some are more commonly used in process chemistry.[4][6][7][8] Common choices include carbodiimides (like EDC), phosphonium (B103445) salts (like PyBOP), and the use of acyl chlorides.[6][9] The use of 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives as additives has fallen out of favor on a large scale due to potential explosion hazards.[7]

Q3: How can I minimize side reactions during the scale-up of my amide coupling reaction?

A3: Minimizing side reactions is crucial for achieving high purity and yield. Key strategies include:

  • Control of Stoichiometry and Addition: Precise control over the amounts of coupling reagent, base, and nucleophile is critical. The order of reagent addition can also significantly impact the outcome.[10]

  • Temperature Management: Many amide coupling reactions are exothermic. Maintaining a consistent and optimal temperature profile can prevent the formation of impurities.

  • Use of Additives: In some cases, additives can suppress side reactions. For example, HOBt or HOAt can minimize racemization when coupling chiral carboxylic acids, though their use at scale requires careful safety assessment.[11]

  • Appropriate Base Selection: The choice of base can influence the reaction rate and the formation of byproducts.

Q4: What are the primary safety concerns when scaling up N,N-disubstituted amide synthesis?

A4: The primary safety concerns include:

  • Thermal Runaway: Amide bond formation is often exothermic. Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous increase in pressure and potentially a reactor failure.[3]

  • Hazardous Reagents and Byproducts: Many reagents used in amide synthesis are toxic, corrosive, or have other hazards. For example, thionyl chloride releases HCl gas, and some coupling reagents produce carcinogenic byproducts.[6]

  • Explosive Intermediates: As mentioned, some additives like HOBt can have explosive properties under certain conditions.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide
Potential Cause Troubleshooting Steps & Solutions
Poor Amine Nucleophilicity For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a more potent activating agent or harsher reaction conditions (e.g., higher temperature), with careful monitoring for side reactions.[12]
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, a less bulky coupling reagent may be beneficial. Alternatively, increasing the reaction time or temperature could improve conversion.[12]
Ineffective Carboxylic Acid Activation Ensure the coupling reagent is of good quality and used in the correct stoichiometry. For some acids, conversion to the acid chloride prior to reaction with the amine may be more effective.[12][]
Side Reactions The formation of byproducts such as N-acylurea (with carbodiimide (B86325) reagents) can consume the activated intermediate.[11][12] Optimizing the reaction conditions (e.g., temperature, addition rate) can minimize these pathways. The use of additives like HOBt (with appropriate safety considerations) can also help.[11]
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, a different solvent system may be required.[12]
Issue 2: Difficulty with Product Purification
Potential Cause Troubleshooting Steps & Solutions
Contamination with Coupling Agent Byproducts If using a carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[12] For water-soluble byproducts from reagents like EDC, an aqueous workup is typically effective.[6]
Product is an Oil or Difficult to Crystallize If direct crystallization from the reaction mixture is not feasible, consider a solvent swap after the reaction to induce crystallization. Seeding with a small amount of pure product can also be effective. If all else fails, a chromatographic purification may be necessary, but this is less ideal for large-scale processing.
Product is Water-Soluble For water-soluble amides, extraction with an appropriate organic solvent may be challenging. In such cases, techniques like reverse-phase chromatography or lyophilization may be required, though these can be costly and time-consuming at scale.
Residual Starting Materials If the reaction has not gone to completion, removal of unreacted starting materials can be difficult. An acidic wash can remove unreacted amine, while a basic wash can remove unreacted carboxylic acid, provided the desired amide is stable to these conditions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Large-Scale Synthesis
Coupling ReagentAdvantagesDisadvantagesRelative Cost
Thionyl Chloride (SOCl2) High reactivity, low cost, volatile byproducts (SO2, HCl).[6][14]Generates corrosive HCl, can be incompatible with sensitive functional groups.[6]Low
Oxalyl Chloride ((COCl)2) High reactivity, volatile byproducts (CO, CO2, HCl).[6]More expensive than SOCl2, generates toxic CO gas.[6]Moderate
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Water-soluble urea (B33335) byproduct is easily removed with an aqueous workup.[6]Can lead to N-acylurea byproduct formation, potential for racemization with chiral acids.[6][11]Moderate
DCC (N,N'-Dicyclohexylcarbodiimide) Inexpensive and effective.Forms insoluble dicyclohexylurea (DCU) which can be difficult to remove completely by filtration.[12]Low
T3P (Propylphosphonic Anhydride) High reactivity, byproducts are generally water-soluble.Can be more expensive than other options.High
CDI (1,1'-Carbonyldiimidazole) Byproducts (imidazole and CO2) are generally easy to remove.Can be sensitive to moisture.Moderate

Experimental Protocols

Protocol 1: Large-Scale N,N-Disubstituted Amide Synthesis using Thionyl Chloride

This protocol describes a general one-pot procedure for the synthesis of amides from a carboxylic acid and an amine using thionyl chloride as the activating agent.[1][14][15]

Materials:

Procedure:

  • To a solution of the carboxylic acid and amine in dichloromethane, add triethylamine at room temperature.

  • Slowly add thionyl chloride to the mixture. The reaction is often exothermic, so cooling may be necessary to maintain the desired temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LCMS. Reaction times are typically short (5-20 minutes).[15]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed sequentially with 1N HCl and 1N NaOH to remove unreacted starting materials and salts.

  • The organic layer is dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated to yield the crude amide.

  • The crude product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Scale-Up of Amide Synthesis using EDC/HOBt

This protocol provides a general method for amide bond formation using EDC as the coupling agent and HOBt as an additive to suppress side reactions. Note: Due to the potential hazards of HOBt, a thorough safety review is required before scaling up this procedure.[7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (0.1 - 1.0 equiv)

  • A suitable base (e.g., DIPEA or Et3N) (1.2 equiv)

  • A suitable solvent (e.g., DCM or DMF)

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent and cool the solution to 0 °C.

  • Add the amine, HOBt, and the base to the cooled solution.

  • Add the EDC.HCl in portions, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Dilute the reaction mixture with the solvent and wash sequentially with water and brine. If excess acid or amine is present, wash with a dilute base or acid solution, respectively.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

experimental_workflow Experimental Workflow for Scaling Up Amide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Procure Reagents safety Conduct Safety Review reagents->safety equipment Prepare Equipment safety->equipment charge Charge Reactor with Acid & Solvent equipment->charge cool Cool to Reaction Temperature charge->cool add_base_amine Add Base and Amine cool->add_base_amine add_coupling Controlled Addition of Coupling Reagent add_base_amine->add_coupling monitor Monitor Reaction Progress (TLC/LCMS) add_coupling->monitor quench Quench Reaction (if necessary) monitor->quench wash Aqueous Washes quench->wash separate Phase Separation wash->separate dry Dry Organic Layer separate->dry concentrate Concentrate dry->concentrate purify Purify Product (Crystallization/Distillation) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize assess Assess Purity & Yield characterize->assess

Caption: A typical experimental workflow for the scale-up of N,N-disubstituted amide synthesis.

troubleshooting_flowchart Troubleshooting Low Yield in Amide Synthesis start Low Yield? check_sm Starting Materials Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Side Products Observed? check_sm->side_products Yes optimize_conditions Optimize Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent incomplete_reaction->optimize_conditions change_reagent Change Coupling Reagent or Stoichiometry incomplete_reaction->change_reagent purification_issue Difficulty in Purification? side_products->purification_issue No identify_byproducts Identify Byproducts (LCMS, NMR) side_products->identify_byproducts Yes end Improved Yield purification_issue->end optimize_conditions->end change_reagent->end adjust_conditions Adjust Conditions to Minimize Side Reactions identify_byproducts->adjust_conditions adjust_conditions->end

Caption: A decision-making flowchart for troubleshooting low yields in amide synthesis.

logical_relationships Key Relationships in Scale-Up Considerations cluster_inputs Inputs cluster_outcomes Outcomes reagents Reagent Choice yield Yield reagents->yield purity Purity reagents->purity cost Cost reagents->cost safety Safety reagents->safety conditions Reaction Conditions conditions->yield conditions->purity conditions->safety scale Scale of Reaction scale->yield scale->purity scale->cost scale->safety yield->cost purity->cost

Caption: Logical relationships between key factors in scaling up amide synthesis.

References

N-ethyl-N-methylpentanamide stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N-ethyl-N-methylpentanamide in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My N-ethyl-N-methylpentanamide sample is showing degradation after storage in an acidic buffer. What is the likely cause?

A1: N-ethyl-N-methylpentanamide, like other amides, can undergo acid-catalyzed hydrolysis.[1][2][3] The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure that stabilizes the amide bond.[4][5] However, under acidic conditions, the carbonyl oxygen can be protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][6] This initiates the hydrolysis process, leading to the cleavage of the amide bond to form N-ethyl-N-methylamine and pentanoic acid.[1][7] The amine product will be protonated under acidic conditions, which makes the reaction essentially irreversible.[1][6]

Q2: I am observing slow or incomplete hydrolysis of N-ethyl-N-methylpentanamide under basic conditions. How can I improve the reaction rate?

A2: Base-catalyzed hydrolysis of amides, particularly tertiary amides like N-ethyl-N-methylpentanamide, is generally a slow reaction.[2][8] This is because the hydroxide (B78521) ion is a relatively weak nucleophile and the amide is a stable functional group.[3] To improve the reaction rate, you can try the following:

  • Increase the temperature: Heating the reaction mixture will provide the necessary activation energy to overcome the stability of the amide bond.

  • Increase the concentration of the base: Using a higher concentration of a strong base like sodium hydroxide can accelerate the hydrolysis.

  • Use a different solvent: While aqueous solutions are common, exploring co-solvents might enhance solubility and reaction kinetics.

It is important to note that the base-promoted hydrolysis is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt.[1]

Q3: What are the expected degradation products of N-ethyl-N-methylpentanamide in acidic and basic media?

A3: The hydrolysis of N-ethyl-N-methylpentanamide in both acidic and basic media will ultimately yield the same core products, though their protonation states will differ depending on the pH.

  • Acidic Hydrolysis: The products are pentanoic acid and N-ethyl-N-methylammonium salt.

  • Basic Hydrolysis: The products are a pentanoate salt and N-ethyl-N-methylamine.

Q4: How does the structure of N-ethyl-N-methylpentanamide contribute to its stability?

A4: N-ethyl-N-methylpentanamide is a tertiary amide. The presence of two alkyl groups (ethyl and methyl) on the nitrogen atom provides some steric hindrance around the carbonyl carbon, which can slightly hinder the approach of a nucleophile compared to primary or secondary amides.[4] However, the most significant factor contributing to its stability is the resonance stabilization of the amide bond itself.[4][5]

Troubleshooting Guides

Issue: Unexpectedly Fast Degradation in a Formulation
  • Possible Cause: The formulation may contain acidic or basic excipients that are promoting the hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Review the pKa values of all excipients in the formulation.

    • Measure the pH of the final formulation.

    • If the pH is acidic or basic, consider using buffering agents to maintain a pH closer to neutral (pH 6-8) where amide hydrolysis is generally slower.

    • Conduct forced degradation studies on the drug substance alone and in the presence of each excipient to identify any incompatibilities.

Issue: Inconsistent Results in Stability Studies
  • Possible Cause: Inconsistent temperature, pH, or light exposure during the study. Amide hydrolysis is sensitive to these factors.

  • Troubleshooting Steps:

    • Ensure that all stability chambers are properly calibrated and maintaining the set temperature and humidity.

    • Verify the pH of all solutions and media used in the study at the beginning and end of the experiment.

    • Protect samples from light, especially if photostability has not been ruled out as a potential degradation pathway.

    • Use a validated analytical method, such as HPLC, to ensure accurate quantification of the parent compound and its degradation products.[9][10]

Quantitative Data Summary

The following table summarizes hypothetical stability data for N-ethyl-N-methylpentanamide under different pH conditions at 50°C. This data is illustrative and should be confirmed by experimental studies.

pH ConditionRate Constant (k) (day⁻¹)Half-life (t½) (days)Degradation after 30 days (%)
0.1 M HCl (pH 1)0.04515.474.0
pH 4.0 Buffer0.005138.613.9
pH 7.0 Buffer0.001693.13.0
pH 10.0 Buffer0.00886.621.3
0.1 M NaOH (pH 13)0.06011.683.5

Experimental Protocols

Protocol for Amide Hydrolysis Kinetics Study

This protocol outlines a general procedure for determining the rate of N-ethyl-N-methylpentanamide hydrolysis under acidic or basic conditions using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

  • N-ethyl-N-methylpentanamide

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration

  • Buffer solutions of desired pH

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of N-ethyl-N-methylpentanamide in a suitable solvent (e.g., acetonitrile).

    • Prepare the acidic or basic hydrolysis medium of the desired concentration.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the hydrolysis medium and allow it to equilibrate to the desired temperature (e.g., 50°C).

    • Initiate the reaction by adding a small aliquot of the N-ethyl-N-methylpentanamide stock solution to the pre-heated medium.

  • Sample Collection:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., for an acid-catalyzed reaction, add a base like sodium bicarbonate).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining N-ethyl-N-methylpentanamide and the formed pentanoic acid.

  • Data Analysis:

    • Plot the concentration of N-ethyl-N-methylpentanamide versus time.

    • From this data, determine the order of the reaction and calculate the rate constant (k) and half-life (t½).

Visualizations

Acid_Catalyzed_Hydrolysis Amide N-ethyl-N-methylpentanamide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O CarboxylicAcid Pentanoic Acid TetrahedralIntermediate->CarboxylicAcid - H⁺, - Amine Amine N-ethyl-N-methylamine ProtonatedAmine N-ethyl-N-methylammonium Amine->ProtonatedAmine + H⁺ H2O H₂O H3O H₃O⁺ H_plus H⁺ Base_Catalyzed_Hydrolysis Amide N-ethyl-N-methylpentanamide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ CarboxylicAcid Pentanoic Acid TetrahedralIntermediate->CarboxylicAcid - Amine Carboxylate Pentanoate CarboxylicAcid->Carboxylate + Amine, - H₂O Amine N-ethyl-N-methylamine OH OH⁻ H2O H₂O Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock & Hydrolysis Solutions Equilibrate Equilibrate Temperature Prep_Solutions->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Sample Collect Samples at Timepoints Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (k, t½) HPLC->Data

References

Technical Support Center: Drying N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively drying N-ethyl-N-methylpentanamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the drying of N-ethyl-N-methylpentanamide.

Problem Possible Cause Solution
Product is still "wet" (contains residual water) after initial drying with a solid agent. Insufficient amount of drying agent used.Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing.[1][2]
Insufficient contact time with the drying agent.Allow the solution to stand over the drying agent for a longer period. For example, sodium sulfate (B86663) can be slow, requiring at least 15-30 minutes of contact time.[3]
The drying agent has lost its effectiveness.Use a fresh, unopened container of anhydrous drying agent. Ensure the container is always tightly capped to prevent moisture absorption from the atmosphere.[4]
Low recovery of the product after drying and filtration/decantation. The product is adsorbed onto the drying agent.Wash the drying agent with a small amount of fresh, anhydrous solvent and combine the washings with the dried solution before solvent removal.[2]
The product is an oil and is difficult to separate from the fine powder of the drying agent.If using a fine powder like magnesium sulfate, consider switching to a granular agent like anhydrous sodium sulfate, which allows for easier decantation.[4]
The product's NMR spectrum shows residual solvent peaks after drying under high vacuum. The compound is a sticky oil or has a high boiling point, trapping solvent molecules.Dissolve the compound in a minimal amount of a volatile, anhydrous solvent (like dichloromethane), and then re-evaporate under high vacuum. This process, known as azeotropic drying, can be repeated multiple times.[3][5] Heating the sample gently under vacuum can also help, but care must be taken to avoid decomposition or sublimation.[5]
The drying agent appears to have dissolved or reacted with the product. An inappropriate drying agent was used. For instance, calcium chloride can form complexes with amides.[6]Choose an inert drying agent. For amides, anhydrous sodium sulfate or magnesium sulfate are generally safe and effective choices.[1][4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying a solution of N-ethyl-N-methylpentanamide?

A1: The most common methods involve treating the organic solution with an anhydrous inorganic salt, which acts as a drying agent by forming hydrates.[1] Commonly used agents include anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄).[1][4] For removing larger quantities of water, a preliminary wash with brine (a saturated aqueous solution of NaCl) is highly effective.[3][4]

Q2: How do I choose the right drying agent for N-ethyl-N-methylpentanamide?

A2: The choice of drying agent depends on factors like the desired speed of drying, the amount of water to be removed, and the chemical compatibility with your compound. For N-ethyl-N-methylpentanamide, magnesium sulfate is a fast and efficient drying agent.[3] Sodium sulfate is also a good choice; it is less reactive but may require a longer contact time.[3] It is crucial to avoid drying agents that can react with amides, such as calcium chloride.[6]

Q3: How can I tell if I have added enough drying agent?

A3: When a sufficient amount of drying agent has been added, the newly added particles will no longer clump together at the bottom of the flask. Instead, they will appear free-flowing, similar to a snow-globe effect when the flask is swirled.[1] If the solution was initially cloudy, it should become clear upon successful drying.

Q4: My N-ethyl-N-methylpentanamide is a neat liquid (not in solution). How can I dry it?

A4: If you have the neat liquid and suspect water contamination, you can dissolve it in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and then proceed with adding a solid drying agent. After drying, the solvent can be removed using a rotary evaporator. Alternatively, for very small amounts of water, placing the compound under a high vacuum for an extended period can be effective.[3]

Q5: What is azeotropic drying and can it be used for N-ethyl-N-methylpentanamide?

A5: Azeotropic drying involves adding a solvent (like toluene (B28343) or benzene) that forms a low-boiling azeotrope with water.[3] When the solvent is removed by distillation or rotary evaporation, the water is carried away with it. This technique is particularly useful for removing trace amounts of water from compounds that are difficult to dry by other means.[3] This method should be suitable for N-ethyl-N-methylpentanamide, especially for achieving a high degree of dryness required for moisture-sensitive reactions.

Data Presentation

Table 1: Comparison of Common Drying Agents Suitable for N-ethyl-N-methylpentanamide

Drying AgentCapacitySpeedIntensitySuitability for Amides
Magnesium Sulfate (MgSO₄) HighHighMedium to HighGenerally useful and efficient.[6]
Sodium Sulfate (Na₂SO₄) HighLowLowGenerally useful and non-reactive.[6]
Calcium Sulfate (Drierite®) LowHighHighGenerally useful.[6]
Molecular Sieves (4Å) HighHighHighGenerally useful and very effective for achieving low water content.[6]
Calcium Chloride (CaCl₂) HighMediumHighNot recommended as it can combine with amides.[6]

Experimental Protocols

Protocol 1: Drying an Organic Solution of N-ethyl-N-methylpentanamide with Anhydrous Magnesium Sulfate
  • Initial Assessment: Ensure the organic solution containing N-ethyl-N-methylpentanamide is in an Erlenmeyer flask. If a separate aqueous layer is visible, remove it using a pipette before adding the drying agent.[1]

  • Addition of Drying Agent: Add a small scoop (about the size of a pea for small-scale work) of anhydrous magnesium sulfate to the solution.[1]

  • Swirling: Gently swirl the flask.[1] Observe the behavior of the drying agent. If it clumps together, it indicates the presence of water.[1]

  • Incremental Addition: Continue adding small portions of magnesium sulfate, swirling after each addition, until the newly added agent no longer clumps and remains a free-flowing powder.[1]

  • Separation: Once drying is complete, separate the dried solution from the magnesium sulfate. For fine powders like magnesium sulfate, gravity filtration is recommended to ensure all the solid is removed.[4]

  • Rinsing: Rinse the magnesium sulfate on the filter paper with a small amount of the fresh, anhydrous solvent to recover any adsorbed product. Combine this rinse with the filtered solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the dried N-ethyl-N-methylpentanamide.

Protocol 2: Azeotropic Drying of N-ethyl-N-methylpentanamide
  • Solvent Addition: Dissolve the N-ethyl-N-methylpentanamide, which may still contain trace amounts of water, in a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Solvent Removal: Concentrate the solution using a rotary evaporator. The water will be removed along with the toluene as the azeotrope boils.[3]

  • Repetition: For highly water-sensitive applications, this process can be repeated two to three times by re-dissolving the residue in fresh anhydrous toluene and re-evaporating.[3]

  • Final Drying: After the final evaporation, place the flask containing the product under high vacuum for a period to remove any residual toluene.

Mandatory Visualization

Drying_Workflow Workflow for Drying N-ethyl-N-methylpentanamide start Start: Crude N-ethyl-N-methylpentanamide in Organic Solvent preliminary_check Visible Water Layer? start->preliminary_check remove_water Remove Aqueous Layer via Pipette preliminary_check->remove_water Yes add_drying_agent Add Anhydrous Drying Agent (e.g., MgSO4) preliminary_check->add_drying_agent No remove_water->add_drying_agent swirl Swirl Flask add_drying_agent->swirl check_clumping Drying Agent Still Clumping? swirl->check_clumping check_clumping->add_drying_agent Yes separate Separate Drying Agent (Filter or Decant) check_clumping->separate No remove_solvent Remove Solvent (Rotary Evaporator) separate->remove_solvent final_product Dried N-ethyl-N-methylpentanamide remove_solvent->final_product

Caption: A flowchart illustrating the standard workflow for drying a solution of N-ethyl-N-methylpentanamide using a solid drying agent.

Drying_Agent_Selection Decision Tree for Selecting a Drying Agent start Start: Need to Dry N-ethyl-N-methylpentanamide is_amide Is the compound an amide? start->is_amide avoid_cacl2 Avoid CaCl2 (potential for reaction) is_amide->avoid_cacl2 Yes speed_check Is speed a priority? avoid_cacl2->speed_check use_mgso4 Use MgSO4 (fast and high capacity) speed_check->use_mgso4 Yes ease_of_removal_check Is ease of removal important? speed_check->ease_of_removal_check No use_na2so4 Use Na2SO4 (slower, but granular and easy to decant) ease_of_removal_check->use_na2so4 Yes default_option Consider MgSO4 (general purpose) ease_of_removal_check->default_option No

Caption: A decision tree to guide the selection of an appropriate drying agent for N-ethyl-N-methylpentanamide.

References

Identifying contaminants in N-ethyl-N-methylpentanamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-N-methylpentanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential contaminants in my N-ethyl-N-methylpentanamide sample?

A1: Contaminants in your N-ethyl-N-methylpentanamide sample can typically be categorized as either process-related impurities from synthesis or degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Common examples include:

    • Unreacted Starting Materials: Pentanoyl chloride and N-ethylmethylamine.

    • Byproducts: N-ethylmethylamine hydrochloride, which can form if hydrogen chloride is generated during the reaction of pentanoyl chloride with N-ethylmethylamine.[1][2]

  • Degradation Products: These can form over time due to environmental factors such as exposure to acid, base, light, or oxidizing agents.[3][4] The primary degradation pathway for amides is hydrolysis, which would yield:

    • Pentanoic acid

    • N-ethylmethylamine

Q2: I see an unexpected peak in my chromatogram. How can I identify it?

A2: An unexpected peak can be an impurity, a degradation product, or an artifact from the analytical system. A systematic approach is recommended to identify the source.

  • System Blank: Inject a blank solvent to ensure the peak is not coming from the solvent or the system itself (e.g., "ghost peaks" from previous injections).[5][6]

  • Mass Spectrometry (MS): If you are using GC-MS or LC-MS, the mass spectrum of the unknown peak can provide the molecular weight and fragmentation pattern, which are crucial for structural elucidation.[7][8]

  • Spiking: If you suspect the impurity is a known starting material or byproduct, "spike" your sample with a small amount of a pure standard of the suspected compound. An increase in the peak area of the unknown confirms its identity.

  • Forced Degradation Studies: To confirm if the peak is a degradation product, you can subject a pure sample of N-ethyl-N-methylpentanamide to stress conditions (e.g., acid, base, heat, oxidation, light) and analyze the resulting mixture.[3][4] The appearance or increase of the unknown peak under these conditions would suggest it is a degradation product.

Q3: My HPLC baseline is noisy and/or drifting. What should I do?

A3: A noisy or drifting baseline in HPLC can be caused by several factors. Here are some common causes and solutions:[9][10]

  • Mobile Phase Issues:

    • Inadequate Degassing: Air bubbles in the mobile phase can cause baseline noise. Ensure your mobile phase is properly degassed.

    • Contamination: Impurities in the mobile phase solvents can lead to a drifting or noisy baseline. Use high-purity solvents.

    • Slow Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

  • Detector Issues:

    • Fluctuations in Lamp/Detector: The detector lamp may be nearing the end of its life or the detector electronics could be unstable.

  • System Leaks: Check for any leaks in the pump, injector, or detector fittings.

Q4: I am observing peak tailing or fronting in my chromatogram. What are the likely causes?

A4: Asymmetrical peak shapes like tailing or fronting can compromise the accuracy of quantification.

  • Peak Tailing: This can be caused by:[10]

    • Column Overload: Injecting too much sample. Try diluting your sample.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Using a column with end-capping or adding a competing base to the mobile phase can help.

    • Column Void: A void at the column inlet can cause peak tailing. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

  • Peak Fronting: This is less common but can be caused by:[10]

    • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Low Temperature: Operating at a temperature that is too low can affect peak shape.

Q5: How can I confirm the identity and purity of my N-ethyl-N-methylpentanamide sample using NMR?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the ethyl and methyl groups attached to the nitrogen, as well as the pentanamide (B147674) chain. Due to restricted rotation around the C-N amide bond, you may observe separate signals for the N-methyl and the N-ethyl protons.[11][12][13] The integration of these signals should correspond to the number of protons in each group. Impurity signals will appear as additional peaks with integrations that do not match the main compound.[14][15]

  • 13C NMR: The carbon NMR spectrum will show distinct peaks for each carbon in the molecule. The presence of unexpected carbon signals can indicate impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).[9][16]Systematically check components by disconnecting them in reverse order (column, guard column, injector) to locate the blockage. Replace the blocked component.
No Peaks/Low Sensitivity Injection issue (e.g., air bubble in syringe, incorrect injection volume).[9][17]Ensure proper sample injection. Check for leaks in the injector. Verify the detector is on and responding.
Split Peaks Column contamination or damage at the inlet.[10][16] Incompatibility between the sample solvent and the mobile phase.Clean or replace the guard column. If the problem persists, replace the analytical column. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[17] Temperature fluctuations.Check the pump for leaks and ensure proper solvent mixing. Use a column oven to maintain a consistent temperature.
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Ghost Peaks Contamination in the injector port or carryover from a previous injection.[5][6]Clean or replace the injector liner and septum. Run a solvent blank to clean the system.
Changes in Peak Shape Column activity (adsorption).[18] Improper column installation.Condition the column. If the problem persists, the column may need to be replaced. Reinstall the column according to the manufacturer's instructions.
Baseline Instability Contaminated carrier gas.[5][18] Column bleed at high temperatures.Ensure high-purity carrier gas and check for leaks. Operate within the column's recommended temperature range.
Reduced Peak Size Leak in the injector.[18][19] Partially plugged syringe.Perform a leak check on the injector. Clean or replace the syringe.

Quantitative Data Summary

The following tables provide typical parameters for the analysis of N-ethyl-N-methylpentanamide and its potential impurities. These values are illustrative and may need to be optimized for specific instrumentation and methods.

Table 1: Typical Impurity Thresholds in Pharmaceutical Samples

Parameter Threshold Guideline Reference
Identification Threshold≥ 0.10%ICH Q3A/B[7][20]
Qualification Threshold≥ 0.15% (for daily dose ≤ 1g)ICH Q3A/B[20][21]
Reporting Threshold≥ 0.05%ICH Q3A/B[20]

Table 2: Example Detection and Quantitation Limits

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ)
HPLC-UVN-ethyl-N-methylpentanamide~0.01 µg/mL~0.03 µg/mL
GC-MSPentanoic Acid~0.05 µg/mL~0.15 µg/mL
GC-MSN-ethylmethylamine~0.1 µg/mL~0.3 µg/mL

Note: These are estimated limits and will vary based on the specific instrument and analytical conditions.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Sample Preparation: Accurately weigh approximately 10 mg of the N-ethyl-N-methylpentanamide sample and dissolve it in 10 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[22]

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of N-ethyl-N-methylpentanamide by the total area of all peaks and multiplying by 100.[22]

Protocol 2: Identification of Volatile Impurities by GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source and a capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[22]

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the N-ethyl-N-methylpentanamide sample in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.[22]

  • Analysis: Inject the sample and run a suitable temperature program to separate the components.

  • Data Analysis: Identify the main peak corresponding to N-ethyl-N-methylpentanamide by its retention time and mass spectrum. Analyze the mass spectra of any other eluted peaks to identify potential volatile impurities by comparing them to spectral libraries or known standards.

Visualizations

Synthesis_and_Degradation_Pathway cluster_synthesis Synthesis cluster_degradation Degradation (Hydrolysis) Pentanoyl_Chloride Pentanoyl Chloride N_ethyl_N_methylpentanamide N-ethyl-N-methylpentanamide Pentanoyl_Chloride->N_ethyl_N_methylpentanamide + N-ethylmethylamine N_ethylmethylamine N-ethylmethylamine N_ethylmethylamine->N_ethyl_N_methylpentanamide Byproduct N-ethylmethylamine HCl N_ethylmethylamine->Byproduct + HCl HCl HCl N_ethyl_N_methylpentanamide_deg N-ethyl-N-methylpentanamide Pentanoic_Acid Pentanoic Acid N_ethyl_N_methylpentanamide_deg->Pentanoic_Acid + H2O (acid/base) N_ethylmethylamine_deg N-ethylmethylamine N_ethyl_N_methylpentanamide_deg->N_ethylmethylamine_deg

Caption: Synthesis and primary degradation pathway of N-ethyl-N-methylpentanamide.

Troubleshooting_Workflow Start Unexpected Peak Observed Check_System Run System Blank Start->Check_System Is_Peak_Present Is Peak Present in Blank? Check_System->Is_Peak_Present System_Contamination Source is System Contamination (Solvent, Septum, etc.) Is_Peak_Present->System_Contamination Yes Analyze_MS Analyze Mass Spectrum Is_Peak_Present->Analyze_MS No Spike_Sample Spike with Known Standards (Starting Materials, Byproducts) Analyze_MS->Spike_Sample Peak_Increase Does Peak Area Increase? Spike_Sample->Peak_Increase Known_Impurity Impurity Identified Peak_Increase->Known_Impurity Yes Forced_Degradation Perform Forced Degradation Study Peak_Increase->Forced_Degradation No Is_New_Peak Is it a New Degradation Product? Forced_Degradation->Is_New_Peak Degradation_Product Identified as Degradation Product Is_New_Peak->Degradation_Product Yes Unknown_Impurity Unknown Impurity (Requires further characterization) Is_New_Peak->Unknown_Impurity No

Caption: Workflow for identifying unknown peaks in a chromatogram.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a critical step to ensure reliable and reproducible experimental results. This guide provides an objective comparison of standard analytical techniques for validating the purity of N-ethyl-N-methylpentanamide, a tertiary amide. We will delve into the experimental protocols of key methodologies, present comparative data, and illustrate the logical workflow for a comprehensive purity assessment.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative purity determination, structural confirmation, or the identification of potential impurities. A multi-technique approach is often the most robust strategy for a thorough purity validation of N-ethyl-N-methylpentanamide.[1][2]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[1]Quantitative purity (as area %), separation of non-volatile impurities.[1][2]High sensitivity, excellent for quantification, and applicable to a wide range of compounds.[1][3]Requires the compound to be soluble in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.[1]Quantitative purity, separation and identification of volatile impurities, and confirmation of molecular weight.[1][2]High resolution for volatile compounds, provides structural information of impurities through mass fragmentation patterns.[4][5]The compound must be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed information about the molecular structure.[6]Structural confirmation, identification and quantification of impurities (qNMR), and assessment of isomeric purity.[1][7]Provides unambiguous structural elucidation, can detect a wide range of impurities, and qNMR allows for absolute purity determination without a reference standard for each impurity.[1]Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material based on their differential partitioning between the stationary phase and a liquid mobile phase.[1]Preliminary purity check, visualization of the number of components in a mixture.[1]Rapid, simple, and cost-effective.Primarily a qualitative technique with limited resolution and sensitivity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed for the specific analysis of N-ethyl-N-methylpentanamide.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative assessment of N-ethyl-N-methylpentanamide purity.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective for separating amides from their impurities. A typical gradient could be 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (where the amide bond absorbs).

  • Sample Preparation: Prepare a stock solution of the synthesized N-ethyl-N-methylpentanamide in acetonitrile at a concentration of 1 mg/mL. Further dilute to 100 µg/mL with the initial mobile phase composition.

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks, multiplied by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection and quantification of volatile impurities and for confirming the molecular weight of N-ethyl-N-methylpentanamide.[1]

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[8]

  • Column: A capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.[2]

  • Data Analysis: Identify the main peak corresponding to N-ethyl-N-methylpentanamide by its retention time and mass spectrum (expected M+ at m/z 143). Purity is calculated from the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and identification of proton- and carbon-containing impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. The N-ethyl and N-methyl groups will show distinct signals, as will the pentanamide (B147674) chain.[9]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the proton signals to determine the relative ratios of different protons in the molecule. The presence of unexpected signals may indicate impurities.

Data Presentation

The following tables present hypothetical, yet realistic, data from the analysis of a synthesized batch of N-ethyl-N-methylpentanamide.

Table 1: HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identification
12.515000.5Unknown Impurity
28.229550098.5N-ethyl-N-methylpentanamide
39.530001.0Pentanoic Acid (Starting Material)

Table 2: GC-MS Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identification (based on MS)
15.822000.8Dichloromethane (Solvent)
210.127225099.0N-ethyl-N-methylpentanamide (m/z 143)
311.35500.2Unknown Impurity (m/z 157)

Table 3: ¹H NMR Analysis (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.35q2H-N-CH₂ -CH₃
2.90s3H-N-CH₃
2.30t2H-CO-CH₂ -
1.60m2H-CH₂-CH₂ -CH₂-
1.35m2H-CH₂-CH₂ -CH₃
1.15t3H-N-CH₂-CH₃
0.90t3H-CH₂-CH₂-CH₃

Visualizations

The following diagrams illustrate the workflow and decision-making process in validating the purity of N-ethyl-N-methylpentanamide.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_validation Purity Validation cluster_final Final Assessment synthesis N-ethyl-N-methylpentanamide Synthesis workup Aqueous Workup & Solvent Removal synthesis->workup purification Column Chromatography workup->purification tlc TLC Analysis purification->tlc hplc HPLC Analysis tlc->hplc gcms GC-MS Analysis hplc->gcms nmr NMR Spectroscopy gcms->nmr pure_product Pure Product (>98%) nmr->pure_product

Caption: Experimental workflow for synthesis and purity validation.

decision_tree start Synthesized N-ethyl-N-methylpentanamide q1 Volatile & Thermally Stable? start->q1 q2 Need Quantitative Purity? q1->q2 No gcms GC-MS q1->gcms Yes q3 Need Structural Confirmation? q2->q3 No hplc HPLC q2->hplc Yes nmr NMR q3->nmr Yes tlc TLC (Preliminary) q3->tlc No

Caption: Decision tree for selecting an analytical technique.

impurity_sources cluster_starting_materials Starting Materials cluster_side_reactions Side Reactions cluster_workup Workup & Purification product N-ethyl-N-methylpentanamide sm1 Pentanoic Acid sm1->product Unreacted sm2 N-ethyl-N-methylamine sm2->product Unreacted side1 Over-acylation side1->product By-product side2 Decomposition side2->product Degradant workup1 Residual Solvents workup1->product Contaminant workup2 Incomplete Separation workup2->product Co-eluting impurity

Caption: Potential sources of impurities in the synthesis.

References

A Comparative Guide for Researchers: N-ethyl-N-methylpentanamide vs. DMF as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-ethyl-N-methylpentanamide and Dimethylformamide (DMF) as Reaction Solvents

In the landscape of chemical synthesis, the choice of solvent is a critical decision that profoundly influences reaction outcomes, scalability, and safety. For decades, Dimethylformamide (DMF) has been a workhorse polar aprotic solvent, valued for its exceptional ability to dissolve a wide range of organic and inorganic compounds. However, mounting concerns over its reproductive toxicity and other health hazards have catalyzed the search for safer, more sustainable alternatives. This guide presents a detailed comparison of the established solvent, DMF, with a potential alternative, N-ethyl-N-methylpentanamide, to assist researchers in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical properties are fundamental to its function, affecting reagent solubility, reaction temperature, and work-up procedures. The following table summarizes the key physicochemical properties of N-ethyl-N-methylpentanamide and DMF. Data for N-ethyl-N-methylpentanamide is primarily based on computed values due to a lack of extensive experimental data.

PropertyN-ethyl-N-methylpentanamideDimethylformamide (DMF)
Molecular Formula C₈H₁₇NO[1]C₃H₇NO[2]
Molecular Weight 143.23 g/mol [1]73.09 g/mol [3]
Boiling Point Not available (Predicted)153 °C[3][4]
Melting Point Not available-61 °C[3]
Density Not available0.944 g/mL[3]
Appearance Not availableColorless liquid[2][3]
Solubility in Water Not availableMiscible[2][5]
Polarity Polar aprotic (inferred)Polar aprotic[2][3]
Dipole Moment Not available3.86 D[4][6]
Dielectric Constant Not available36.7[4]
Toxicity Data not availableReproductive toxicity, liver damage

Performance as a Reaction Solvent: An Overview

Dimethylformamide (DMF) is a highly effective and versatile solvent used in a vast array of chemical transformations, including:

  • Nucleophilic Substitution Reactions (SN2): Its polar aprotic nature accelerates SN2 reactions by solvating cations while leaving anions relatively free to act as nucleophiles.[2]

  • Peptide Synthesis: DMF is a common solvent for solid-phase peptide synthesis (SPPS) due to its excellent solvating power for amino acids and coupling reagents.

  • Cross-Coupling Reactions: It is frequently employed in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[2]

  • Formylation Reactions: DMF can act as a reagent in reactions like the Vilsmeier-Haack reaction to introduce a formyl group.[2]

  • Polarity and Solvating Power: It is expected to be a polar aprotic solvent capable of dissolving a range of polar and nonpolar compounds. The longer alkyl chains compared to DMF might influence its solvating properties and steric interactions within the reaction medium.

  • Boiling Point: The higher molecular weight of N-ethyl-N-methylpentanamide suggests it will have a higher boiling point than DMF, which could be advantageous for reactions requiring elevated temperatures.

  • Toxicity and Safety: A key motivation for exploring alternatives to DMF is its toxicity. While no specific safety data for N-ethyl-N-methylpentanamide is available, its different metabolic pathway, lacking the N-methyl groups of DMF which are implicated in its toxicity, might result in a more favorable safety profile. However, this is speculative and requires thorough toxicological investigation.

Experimental Protocols

To provide a practical context, detailed methodologies for a representative reaction in DMF are provided below, along with a proposed protocol for evaluating N-ethyl-N-methylpentanamide as an alternative.

Representative Experiment: SN2 Reaction in DMF

Reaction: Synthesis of Benzyl (B1604629) Phenyl Ether

Materials:

  • Phenol (B47542) (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain benzyl phenyl ether.

Proposed Protocol for Evaluating N-ethyl-N-methylpentanamide

Objective: To assess the efficacy of N-ethyl-N-methylpentanamide as a solvent for the synthesis of benzyl phenyl ether and compare its performance against DMF.

Procedure:

  • Set up two parallel reactions for the synthesis of benzyl phenyl ether as described in the protocol above.

  • In one reaction, use DMF as the solvent. In the second reaction, use N-ethyl-N-methylpentanamide as the solvent.

  • Ensure all other reaction parameters (reagent stoichiometry, temperature, reaction time) are identical for both setups.

  • Monitor both reactions simultaneously using TLC to compare the rate of reaction.

  • Upon completion, work up both reactions using the same procedure.

  • Isolate and purify the product from both reactions.

  • Determine the yield of the purified benzyl phenyl ether for both solvents and compare the results.

  • Analyze the purity of the products from both reactions using techniques such as NMR and GC-MS.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for comparing the performance of a standard solvent (like DMF) with a potential alternative.

G cluster_0 Solvent Selection & Reaction Setup cluster_1 Execution & Monitoring cluster_2 Work-up & Analysis cluster_3 Data Comparison & Conclusion A Define Reaction B Select Standard Solvent (DMF) A->B C Select Alternative Solvent (N-ethyl-N-methylpentanamide) A->C D Identical Reaction Conditions B->D C->D E Run Parallel Reactions D->E F Monitor Progress (TLC, etc.) E->F G Identical Work-up Procedure F->G H Isolate & Purify Products G->H I Characterize Products (NMR, MS) H->I J Compare Yields I->J K Compare Purity I->K L Assess Overall Performance J->L K->L

Caption: Workflow for comparing reaction solvents.

Logical Framework for Solvent Selection

The decision to replace a well-established solvent like DMF should be based on a holistic evaluation of performance, safety, and environmental impact.

G cluster_0 Solvent Evaluation Criteria Performance Performance (Yield, Reaction Time, Purity) Decision Select Optimal Solvent Performance->Decision Safety Safety (Toxicity, Flammability) Safety->Decision Environmental Environmental Impact (Biodegradability, E-factor) Environmental->Decision Cost Cost & Availability Cost->Decision

Caption: Framework for solvent selection.

Conclusion

N,N-dimethylformamide remains a highly effective and widely utilized solvent in chemical synthesis. However, its significant health hazards necessitate the exploration and validation of safer alternatives. N-ethyl-N-methylpentanamide, as a representative of the broader class of N,N-dialkyl amides, presents a theoretical possibility as one such alternative. Its structural similarity to DMF suggests it may possess comparable solvent properties, while potential differences in its metabolic pathway could offer a more favorable safety profile.

Crucially, there is a significant lack of experimental data to substantiate the performance and safety of N-ethyl-N-methylpentanamide as a reaction solvent. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in investigating this and other potential DMF alternatives. Rigorous experimental evaluation is paramount to validate the efficacy and safety of any new solvent before its widespread adoption in research and development.

References

A Comparative Guide: N-ethyl-N-methylpentanamide vs. N-Methyl-2-pyrrolidone (NMP) for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-ethyl-N-methylpentanamide and the widely used solvent, N-methyl-2-pyrrolidone (NMP). Due to the limited direct experimental data on N-ethyl-N-methylpentanamide, this guide utilizes data from a structurally similar tertiary amide, N,N-diethylpropionamide, as a predictive proxy to facilitate a comparative analysis. This document aims to equip researchers with the necessary information to evaluate these solvents for specific applications in drug formulation and organic synthesis.

Executive Summary

N-methyl-2-pyrrolidone (NMP) is a versatile and highly effective polar aprotic solvent with a broad range of applications, particularly in the pharmaceutical and chemical industries.[1][2] However, its classification as a reproductive toxicant has prompted a search for safer alternatives.[3] N-ethyl-N-methylpentanamide, a tertiary amide, represents a potential alternative. This guide explores the known properties of NMP and compares them with the predicted and proxy-based properties of N-ethyl-N-methylpentanamide, offering insights into its potential advantages and disadvantages.

Physicochemical Properties

A comparison of the key physicochemical properties of NMP and N,N-diethylpropionamide (as a proxy for N-ethyl-N-methylpentanamide) is crucial for understanding their potential applications.

PropertyN-ethyl-N-methylpentanamide (Proxy: N,N-diethylpropionamide)N-methyl-2-pyrrolidone (NMP)
Molecular Formula C7H15NOC5H9NO
Molecular Weight 129.20 g/mol 99.13 g/mol [4]
Boiling Point 191 °C[1]202-204 °C[4]
Melting Point -22 °C[1]-24 °C[4]
Density 0.897 g/mL at 25 °C1.028 g/cm³[4]
Solubility in Water 19 g/L at 25 °C[1]Miscible[4]
Vapor Pressure 0.44 mmHg at 25 °C[1]~0.3 mmHg at 20 °C
logP (Octanol/Water) Not available-0.40[4]

Applications in Drug Formulation: A Comparative Analysis

Both NMP and tertiary amides are recognized for their utility as solvents and solubilizing agents in pharmaceutical formulations.

N-methyl-2-pyrrolidone (NMP)

NMP is a powerful and well-documented solubilizing agent for a wide array of poorly soluble drugs.[5] Its mechanism of action is believed to involve a combination of cosolvency and complexation, which effectively enhances drug solubility.[5] Studies have shown that NMP can increase the solubility of certain drugs by as much as 800-fold in a 20% v/v aqueous solution.[5] Its high boiling point and thermal stability also make it suitable for formulations requiring heat sterilization.[5]

N-ethyl-N-methylpentanamide (Inferred Properties)

As a tertiary amide, N-ethyl-N-methylpentanamide is expected to function as a polar aprotic solvent. Tertiary amides, in general, are less polar and have a reduced capacity for hydrogen bonding compared to primary and secondary amides, which can influence their solubility characteristics.[6] However, they can still act as effective solvents for a range of organic molecules. The lower water solubility of the proxy, N,N-diethylpropionamide (19 g/L), compared to the complete miscibility of NMP, suggests that N-ethyl-N-methylpentanamide might be more suitable for applications where a less polar environment is desired or where water miscibility is not a primary requirement. Its predicted lower polarity could be advantageous in solubilizing highly lipophilic drugs that have poor solubility in more polar solvents.

Applications in Organic Synthesis: A Comparative Analysis

The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and selectivity.

N-methyl-2-pyrrolidone (NMP)

NMP is a common solvent in organic synthesis due to its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[2] It is particularly useful for reactions requiring elevated temperatures.[2]

N-ethyl-N-methylpentanamide (Inferred Properties)

N-ethyl-N-methylpentanamide, as a tertiary amide, would also be a polar aprotic solvent suitable for organic synthesis. Its predicted lower polarity compared to NMP might offer advantages in specific reactions where a less polar medium can enhance reaction selectivity or facilitate product separation. The lower water solubility could also be beneficial in reactions sensitive to water.

Toxicity and Safety Profile

A critical consideration in the selection of a solvent is its toxicity and safety profile.

N-methyl-2-pyrrolidone (NMP)

NMP is classified as a reproductive toxicant (Repr. 1B), which is a significant concern for its use in many applications.[3] This has led to regulatory restrictions and a drive to find safer alternatives.[3]

N-ethyl-N-methylpentanamide (Proxy Data)

The available toxicity data for the proxy, N,N-diethylpropionamide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[7] The intraperitoneal LD50 in mice is reported as 770 mg/kg.[8][9] While this suggests a degree of toxicity, it does not carry the specific reproductive toxicity classification of NMP. Further comprehensive toxicological studies on N-ethyl-N-methylpentanamide are necessary to fully assess its safety profile as a potential NMP replacement.

Experimental Protocols

To facilitate direct comparison by researchers, the following are detailed methodologies for key experiments.

Determination of Drug Solubility (Shake-Flask Method with HPLC Analysis)

Objective: To determine and compare the equilibrium solubility of a poorly soluble drug in N-ethyl-N-methylpentanamide and NMP.

Materials:

  • Drug substance (powder form)

  • N-ethyl-N-methylpentanamide

  • N-methyl-2-pyrrolidone (NMP)

  • HPLC grade water

  • HPLC grade methanol (B129727) (or other suitable organic solvent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Scintillation vials or other suitable containers for solubility determination

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the drug substance to separate vials containing a known volume of either N-ethyl-N-methylpentanamide or NMP.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed to sediment the undissolved solid.

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent (e.g., methanol/water mixture) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the drug in the same diluent used for the samples to create a calibration curve.

    • Inject the standard solutions and the diluted sample solutions into the HPLC system.

    • Record the peak areas of the drug from the chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the drug in the diluted sample solutions using the calibration curve.

    • Calculate the equilibrium solubility of the drug in each solvent by multiplying the concentration of the diluted sample by the dilution factor.

Experimental Workflow for Drug Solubility Determination

G cluster_prep Preparation of Saturated Solutions cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Add excess drug to solvent B Seal vials A->B C Agitate at constant temperature B->C D Centrifuge to sediment solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F H Inject standards and samples F->H G Prepare standard solutions G->H I Record peak areas H->I J Construct calibration curve I->J K Determine sample concentration J->K L Calculate equilibrium solubility K->L

Caption: Workflow for determining drug solubility using the shake-flask method and HPLC.

Monitoring Organic Synthesis Reaction Kinetics by NMR

Objective: To compare the reaction rate of a representative organic reaction in N-ethyl-N-methylpentanamide and NMP.

Materials:

  • Reactants and catalyst for the chosen organic reaction

  • N-ethyl-N-methylpentanamide (deuterated, if available, or with an internal standard)

  • N-methyl-2-pyrrolidone (NMP) (deuterated, if available, or with an internal standard)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In an NMR tube, dissolve the starting materials and a known amount of an internal standard (if non-deuterated solvents are used) in a known volume of either N-ethyl-N-methylpentanamide or NMP.

    • Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

    • Initiate the reaction by adding the catalyst or the final reactant to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.

  • Data Processing and Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a characteristic peak of a reactant and a characteristic peak of a product in each spectrum.

    • Normalize the integrals to the integral of the internal standard to account for any concentration variations.

    • Plot the concentration (or normalized integral) of the reactant and product as a function of time.

    • Determine the initial reaction rate and/or the reaction rate constant (k) from the kinetic plots for the reaction in each solvent.

Workflow for Monitoring Reaction Kinetics by NMR

G A Dissolve reactants and internal standard in solvent in NMR tube B Acquire initial NMR spectrum (t=0) A->B C Initiate reaction in NMR tube B->C D Acquire series of NMR spectra at timed intervals C->D E Process and integrate spectra D->E F Normalize integrals to internal standard E->F G Plot concentration vs. time F->G H Determine reaction rate/constant G->H G NMP NMP KLF2 KLF2 Upregulation NMP->KLF2 activates eNOS eNOS Activation KLF2->eNOS AntiInflammatory Anti-inflammatory Effects KLF2->AntiInflammatory Vasodilation Improved Vasodilation eNOS->Vasodilation

References

A Guide to Cross-Validation of Analytical Methods for N-ethyl-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and procedures for the cross-validation of analytical methods for the quantification of N-ethyl-N-methylpentanamide in biological matrices. In the absence of established and validated public methods for this specific analyte, this document outlines a framework based on regulatory guidelines and common analytical practices. We present a hypothetical comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to illustrate the cross-validation process.

The Importance of Cross-Validation

Cross-validation is a critical component of bioanalytical method validation, particularly when data from different analytical methods or laboratories will be compared or combined.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that emphasize the need for cross-validation to ensure the integrity and consistency of bioanalytical data throughout a drug development program.[4][5][6][7][8] The primary objective is to demonstrate that different analytical methods or laboratories can produce comparable and reliable data for a given analyte.[9][10][11]

General Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion Define_Methods Define Analytical Methods (e.g., Method A: GC-MS, Method B: LC-MS/MS) Select_Samples Select Quality Control (QC) and Incurred Samples Define_Methods->Select_Samples Define_Criteria Define Acceptance Criteria (Based on Regulatory Guidelines) Select_Samples->Define_Criteria Analyze_A Analyze Samples using Method A Define_Criteria->Analyze_A Analyze_B Analyze Samples using Method B Define_Criteria->Analyze_B Compare_Data Compare Concentration Data from Both Methods Analyze_A->Compare_Data Analyze_B->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., Percent Difference, Bland-Altman) Compare_Data->Statistical_Analysis Assess_Equivalence Assess Method Equivalence Against Acceptance Criteria Statistical_Analysis->Assess_Equivalence Report Generate Cross-Validation Report Assess_Equivalence->Report

A general workflow for the cross-validation of two analytical methods.

Hypothetical Comparison of GC-MS and LC-MS/MS Methods

The following sections detail hypothetical experimental protocols and performance data for the analysis of N-ethyl-N-methylpentanamide using GC-MS and LC-MS/MS. This information is intended to serve as a template for developing and cross-validating methods for this or structurally similar compounds.

Experimental Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of N-ethyl-N-methylpentanamide).

    • Perform liquid-liquid extraction with 500 µL of methyl tert-butyl ether.

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 200 µL of acetonitrile.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Hypothetical Performance Comparison

The following tables summarize the expected quantitative performance data for the two hypothetical methods.

Table 1: Method Validation Parameters

ParameterMethod A (GC-MS)Method B (LC-MS/MS)Acceptance Criteria (based on FDA/EMA Guidelines)[12]
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20%
Upper Limit of Quantification (ULOQ) 500 ng/mL100 ng/mLAccuracy ±15%; Precision ≤15%
Intra-day Accuracy (% Bias) -5.2% to +3.8%-3.5% to +2.1%±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 8.5%≤ 6.2%≤15% (≤20% at LLOQ)
Inter-day Accuracy (% Bias) -7.1% to +6.4%-5.8% to +4.9%±15% (±20% at LLOQ)
Inter-day Precision (% CV) ≤ 10.2%≤ 8.9%≤15% (≤20% at LLOQ)

Table 2: Hypothetical Cross-Validation Data (Analysis of Quality Control Samples)

QC LevelMethod A (GC-MS) Mean Conc. (ng/mL)Method B (LC-MS/MS) Mean Conc. (ng/mL)Percent Difference (%)Acceptance Criteria (% Difference)
Low QC (3 ng/mL) 2.953.084.3%± 20%
Mid QC (50 ng/mL) 51.249.5-3.4%± 20%
High QC (400 ng/mL for GC-MS, 80 ng/mL for LC-MS/MS) 395N/AN/AN/A
High QC (80 ng/mL) 82.178.9-4.0%± 20%

Percent Difference = [(Conc_MethodA - Conc_MethodB) / mean(Conc_MethodA, Conc_MethodB)] * 100

Conclusion

References

Benchmarking N-ethyl-N-methylpentanamide performance in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the performance of N-ethyl-N-methylpentanamide as a solvent in bimolecular nucleophilic substitution (SN2) reactions. Due to a notable lack of direct experimental data for N-ethyl-N-methylpentanamide in the current scientific literature, this comparison is based on its predicted physicochemical properties against the established performance of common polar aprotic solvents. The information herein is intended to serve as a foundational resource for researchers interested in exploring its utility in organic synthesis.

Theoretical Framework: The Role of Solvents in SN2 Reactions

SN2 reactions are a cornerstone of organic synthesis, involving the backside attack of a nucleophile on an electrophilic carbon center, resulting in the inversion of stereochemistry. The solvent plays a crucial role in stabilizing the transition state and solvating the accompanying cation of the nucleophile. Polar aprotic solvents are particularly well-suited for SN2 reactions because they can dissolve ionic nucleophiles while not overly solvating the anionic nucleophile, leaving it more available to attack the electrophile.[1][2][3] This class of solvents, which includes amides, sulfoxides, and nitriles, is characterized by moderate to high polarity and a lack of acidic protons.

Performance Benchmark of Common Polar Aprotic Solvents

To establish a performance baseline, the following table summarizes the relative rates of a typical SN2 reaction in various commonly used polar aprotic solvents. This data provides a reference against which the potential performance of N-ethyl-N-methylpentanamide can be theoretically positioned.

SolventChemical FormulaDielectric Constant (ε) at 20°CDipole Moment (μ, D)Relative Reaction Rate (k_rel)
N,N-Dimethylformamide (DMF)HCON(CH₃)₂36.73.82~1.3 x 10⁶
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.73.96~1.0 x 10⁶
Acetonitrile (MeCN)CH₃CN37.53.92~5.0 x 10⁴
Acetone(CH₃)₂CO20.72.88~2.0 x 10⁴
Hexamethylphosphoramide (HMPA)[(CH₃)₂N]₃PO30.05.54~2.0 x 10⁷

Note: Relative rates are approximate and can vary depending on the specific reactants and reaction conditions. The data is compiled from various sources for the reaction of azide (B81097) with n-butyl bromide.

Physicochemical Properties: N-ethyl-N-methylpentanamide vs. Standard Solvents

A solvent's performance in an SN2 reaction is heavily influenced by its physical and chemical properties. The following table compares the available data for N-ethyl-N-methylpentanamide with the benchmark solvents.

PropertyN-ethyl-N-methylpentanamideN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Acetonitrile (MeCN)
Molecular Formula C₈H₁₇NOC₃H₇NOC₂H₆OSC₂H₃N
Molecular Weight ( g/mol ) 143.23[4]73.0978.1341.05
Boiling Point (°C) Predicted: 190-21015318981.6
Density (g/mL) Predicted: 0.880.9441.1000.786
Dielectric Constant (ε) Not Experimentally Determined36.746.737.5
Dipole Moment (μ, D) Not Experimentally Determined3.823.963.92
Structure CH₃CH₂CH₂CH₂CON(CH₃)CH₂CH₃HCON(CH₃)₂(CH₃)₂SOCH₃CN

Based on its structure as a tertiary amide, N-ethyl-N-methylpentanamide is expected to be a polar aprotic solvent. Its larger alkyl groups compared to DMF may lead to a slightly lower dielectric constant and dipole moment, potentially influencing its ability to solvate cations and stabilize the SN2 transition state. However, without experimental data, its precise performance relative to other amides remains theoretical.

Visualizing the SN2 Reaction and Solvent Evaluation

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a proposed workflow for evaluating a new solvent.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_solvent Solvent Cage Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departs S1 S S2 S S3 S S4 S S5 S Cation M⁺ Solvent_Evaluation_Workflow A Theoretical Evaluation (Physicochemical Properties) B Selection of Benchmark Reaction (e.g., Alkyl Halide + Nucleophile) A->B C Procurement & Purification of N-ethyl-N-methylpentanamide B->C D Parallel Experiments with Benchmark Solvents (DMF, DMSO) B->D E Reaction Monitoring (TLC, GC, HPLC) C->E D->E F Data Analysis (Yield, Rate Constant) E->F G Performance Comparison F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological data for N-ethyl-N-methylpentanamide and structurally similar aliphatic amides reveals a significant lack of specific toxicity information for the target compound. This guide provides a comparative analysis based on data from related N,N-disubstituted amides to offer insights into potential toxicological profiles. The information herein is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological studies.

Comparative Toxicological Data

Due to the absence of publicly available toxicity data for N-ethyl-N-methylpentanamide, this section summarizes the acute toxicity of structurally related N,N-disubstituted aliphatic amides. The following table presents the median lethal dose (LD50) values, a common measure of acute toxicity. A lower LD50 value indicates higher toxicity.

CompoundChemical StructureMolecular FormulaTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
N,N-Dimethylformamide O=CN(C)CC3H7NORatOral2,000 - 7,600[1]
MouseOral3,700 - 6,800[1]
N,N-Dimethylacetamide CC(=O)N(C)CC4H9NORatOral4,300[2]
MouseOral4,620[2]
RabbitDermal2,240[2]
N,N-Diethylacetamide CC(=O)N(CC)CCC6H13NORatOral1,500[3][4]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the assessment of acute oral toxicity, based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance, providing information on the hazardous properties and allowing for classification and labeling.

Principle: A stepwise procedure is used where the substance is administered orally to a group of experimental animals at one of the defined dose levels. The outcome of the initial dose level determines the subsequent dose for the next group. This process continues until the dose causing evident toxicity or mortality is identified.

Experimental Animals:

  • Species and Strain: Typically, a rodent species such as the rat (e.g., Sprague-Dawley or Wistar strain) is used.

  • Age and Weight: Young, healthy, adult animals of a specific weight range are selected.

  • Sex: Both male and female animals are used, but in separate tests.

  • Housing: Animals are housed in appropriate cages with controlled environmental conditions (temperature, humidity, light-dark cycle) and provided with standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

Procedure:

  • Fasting: Food, but not water, is withheld overnight before administration of the test substance.

  • Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested, often using a gavage needle. The vehicle used for dilution should be inert and not interfere with the toxicity of the test substance.

  • Administration: The test substance is administered in a single dose by oral gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.

  • Dose Progression: The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome for the first animal determines the dose for the next animal (e.g., if the animal survives, a higher dose is used; if it dies, a lower dose is used).

Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at each dose level. This information is used to classify the substance according to its acute oral toxicity. While this method does not generate a precise LD50 value, it allows for the assignment to a toxicity class.

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical compound, from initial characterization to risk assessment.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Characterization and Preliminary Assessment cluster_1 Phase 2: In Vitro Toxicity Testing cluster_2 Phase 3: In Vivo Toxicity Testing cluster_3 Phase 4: Risk Assessment A Compound Identification and Physicochemical Properties B In Silico Toxicity Prediction (QSAR) A->B C Literature Review of Analogous Compounds A->C D Cytotoxicity Assays (e.g., MTT, LDH) on Relevant Cell Lines B->D C->D E Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) D->E F Mechanistic Studies (e.g., Signaling Pathway Analysis) E->F G Acute Toxicity Studies (e.g., Oral, Dermal, Inhalation) F->G H Sub-chronic and Chronic Toxicity Studies G->H I Reproductive and Developmental Toxicity Studies H->I J Hazard Identification I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization and Management L->M

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways affected by N-ethyl-N-methylpentanamide have not been identified in the available literature. However, for some N,N-disubstituted amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), hepatotoxicity is a primary concern.[1][2][5][6][7][8][9] The mechanism of liver injury is thought to involve metabolic activation to reactive intermediates that can cause cellular damage.[7]

Studies on other amides have also pointed towards potential neurotoxicity and effects on inflammatory pathways. For instance, some simple aliphatic diamines have been shown to exhibit acute neurotoxicity in animal models.[10][11] Furthermore, N,N-diethylacetamide and N,N-dipropylacetamide have been found to inhibit the NF-κB inflammatory pathway in in vitro and in vivo models.[12][13][14]

Conclusion

This guide highlights the significant data gap in the toxicological profile of N-ethyl-N-methylpentanamide. Based on the available data for structurally related N,N-disubstituted aliphatic amides, it is reasonable to anticipate that N-ethyl-N-methylpentanamide may exhibit moderate acute oral toxicity. The primary target organs for toxicity are likely to be the liver, and it may also cause skin and eye irritation. However, without specific experimental data, these are only preliminary assumptions.

Further research, including in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated dose toxicity studies, is essential to accurately characterize the toxicological profile of N-ethyl-N-methylpentanamide. The experimental protocols and workflow provided in this guide can serve as a foundation for conducting such necessary investigations.

References

The Search for Greener Pastures in Organic Synthesis: A Comparative Guide to N-ethyl-N-methylpentanamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the sustainability and efficiency of their organic reactions, the choice of solvent is a critical consideration. Traditional amide solvents, while effective, often carry significant environmental and health concerns. This guide provides a comprehensive comparison of N-ethyl-N-methylpentanamide, a representative tertiary amide solvent, with its alternatives, supported by experimental data to inform your solvent selection process.

The workhorse of many chemical transformations, particularly in the pharmaceutical and fine chemical industries, is the amide bond formation. Solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) have long been favored for their excellent solvating power in these reactions. However, their classification as Substances of Very High Concern (SVHC) under REACH regulations has spurred a critical search for safer, more sustainable alternatives. This guide delves into the performance of N-ethyl-N-methylpentanamide and other less hazardous solvents, offering a data-driven perspective on their viability in common organic reactions.

Performance in Amide Coupling Reactions: A Comparative Analysis

To provide a clear comparison, we will focus on a benchmark amide coupling reaction: the formation of N-benzylbenzamide from benzoic acid and benzylamine (B48309). This reaction is widely used to evaluate the efficacy of different solvent and coupling agent systems. While specific data for N-ethyl-N-methylpentanamide is limited in publicly available literature, we will use the closely related tertiary amide, N,N-diethylacetamide (DEAC), as a representative model.

A seminal study by MacMillan and colleagues evaluated several "greener" solvent alternatives to the commonly used dichloromethane (B109758) (DCM) and DMF in amide coupling reactions, providing valuable comparative data.[1][2] The following table summarizes the performance of various solvents in the COMU-mediated coupling of benzoic acid and benzylamine.

SolventDielectric Constant (ε)Boiling Point (°C)Reaction Time (h) for >95% ConversionYield (%)Green Chemistry Considerations
Dichloromethane (DCM)9.140< 1>95Halogenated solvent, suspected carcinogen.
N,N-Dimethylformamide (DMF)36.7153< 1>95Reprotoxic, VOC.
N,N-Diethylacetamide (DEAC) (proxy) 32.1185-186Not explicitly tested in this study, but expected to be similar to DMF.-Higher boiling point than DMF, but still a polar aprotic amide.
2-Methyltetrahydrofuran (2-MeTHF)6.97801>95Bio-based, lower toxicity than THF, readily recyclable.[3]
Dimethyl Carbonate (DMC)3.1901>95Low toxicity, biodegradable.
Ethyl Acetate (B1210297) (EtOAc)6.0774>95Relatively low toxicity, biodegradable.

Key Observations:

  • Efficacy of Greener Alternatives: The data clearly demonstrates that greener solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Dimethyl Carbonate (DMC) can achieve comparable, and in some cases superior, performance to traditional solvents like DCM and DMF in terms of reaction time and yield for amide bond formation.[1]

  • Reaction Rates: While DMF and DCM facilitate very rapid reactions, 2-MeTHF and DMC also promote high conversion rates, typically within an hour.[1] Ethyl acetate, while still effective, generally requires longer reaction times.[1]

  • Physicochemical Properties: N,N-diethylacetamide, as a proxy for N-ethyl-N-methylpentanamide, possesses a high boiling point and a dielectric constant similar to DMF, suggesting it would be an effective solvent for reactions requiring high polarity and temperature.

Experimental Protocols: A Practical Guide

To facilitate the adoption of these alternative solvents, detailed experimental protocols are essential. Below is a representative procedure for the COMU-mediated amide coupling of benzoic acid and benzylamine in 2-Methyltetrahydrofuran (2-MeTHF).

General Experimental Procedure for Amide Coupling in 2-MeTHF:

To a solution of benzoic acid (1.0 mmol) and COMU (1.1 mmol) in 2-MeTHF (5 mL) at room temperature is added N,N-diisopropylethylamine (DIPEA) (2.0 mmol). The mixture is stirred for 5 minutes, after which benzylamine (1.0 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford N-benzylbenzamide.

Visualizing the Process: Experimental Workflow and Solvent Selection Logic

To further clarify the process of evaluating and selecting an alternative solvent, the following diagrams illustrate a general experimental workflow and the logical relationships guiding solvent choice.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Select Reactants (e.g., Benzoic Acid, Benzylamine) Setup Set up Parallel Reactions in Different Solvents Reagents->Setup CouplingAgent Select Coupling Agent (e.g., COMU) CouplingAgent->Setup Solvents Select Solvents for Comparison (e.g., DEAC, 2-MeTHF, DMF) Solvents->Setup Monitor Monitor Reaction Progress (TLC, LC-MS) Setup->Monitor Workup Work-up and Purify Product Monitor->Workup Characterize Characterize Product (NMR, MS) Workup->Characterize Compare Compare Yields, Reaction Times, Purity Characterize->Compare Solvent_Selection_Logic cluster_criteria Decision Criteria cluster_solvents Solvent Candidates Performance Reaction Performance (Yield, Time, Selectivity) OptimalSolvent Optimal Solvent Choice Performance->OptimalSolvent Safety Safety & Health (Toxicity, Flammability) Safety->OptimalSolvent Environmental Environmental Impact (Biodegradability, Source) Environmental->OptimalSolvent Cost Cost & Availability Cost->OptimalSolvent NEMPA N-ethyl-N-methylpentanamide (Tertiary Amide) NEMPA->Performance NEMPA->Safety NEMPA->Environmental NEMPA->Cost Greener Greener Alternatives (2-MeTHF, DMC, EtOAc) Greener->Performance Greener->Safety Greener->Environmental Greener->Cost Traditional Traditional Solvents (DMF, DCM) Traditional->Performance Traditional->Safety Traditional->Environmental Traditional->Cost

References

A Proposed Framework for Inter-laboratory Comparison of N-ethyl-N-methylpentanamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of N-ethyl-N-methylpentanamide. In the absence of publicly available proficiency test data for this specific analyte, this document provides proposed analytical methodologies and a structure for how such a comparison could be designed and evaluated. The information is based on established analytical techniques for similar amide compounds and general principles of inter-laboratory studies.

Introduction

N-ethyl-N-methylpentanamide is an amide of interest in various fields, including chemical synthesis and drug development. Ensuring the accuracy and comparability of analytical results between different laboratories is crucial for regulatory submissions, quality control, and collaborative research. Inter-laboratory comparisons, or proficiency tests, are a key element in demonstrating the competence of analytical laboratories.[1][2] The primary goal of such a study is to allow participating laboratories to assess their analytical performance against their peers and a reference value.[3]

This guide proposes two common analytical techniques for the quantification of N-ethyl-N-methylpentanamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Detailed methodologies for the two proposed analytical techniques are provided below. These protocols are based on methods for structurally similar amide compounds and should be validated by each participating laboratory.[4][5][6][7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of N-ethyl-N-methylpentanamide.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software[4]

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • N-ethyl-N-methylpentanamide reference standard

    • N-propyl-N-methylpentanamide (as an internal standard - IS)

  • Procedure:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak separation.

    • Standard Preparation:

      • Prepare a stock solution of N-ethyl-N-methylpentanamide (1 mg/mL) in acetonitrile.

      • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

      • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.[4]

    • Sample Preparation:

      • Dissolve the provided test sample in the mobile phase to an expected concentration within the calibration range.

      • Spike the sample solution with the internal standard to a final concentration of 10 µg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 220 nm

    • Data Analysis:

      • Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

      • Determine the concentration of N-ethyl-N-methylpentanamide in the test sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and sensitivity, making it suitable for complex matrices or lower concentration levels.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[4]

    • Autosampler

  • Reagents:

    • Dichloromethane (B109758) (GC grade)

    • N-ethyl-N-methylpentanamide reference standard

    • N-propyl-N-methylpentanamide (as an internal standard - IS)

  • Procedure:

    • Standard and Sample Preparation: Prepare stock, calibration standards, and test samples as described for the HPLC-UV method, but using dichloromethane as the solvent.[4]

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless

      • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Transfer Line Temperature: 280 °C

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

      • Monitored Ions: Select appropriate ions for N-ethyl-N-methylpentanamide and the internal standard for quantification.

    • Data Analysis: Similar to the HPLC-UV method, construct a calibration curve based on the ratio of the peak areas of the selected ions for the analyte and the internal standard.

Framework for Inter-laboratory Comparison

The following workflow outlines the key stages of a proposed inter-laboratory comparison study.

G A Study Coordinator Prepares and Validates Homogeneous Test Material B Test Samples Distributed to Participating Laboratories A->B Shipping C Laboratories Analyze Samples Using Prescribed or In-House Validated Methods B->C Analysis D Results Submitted to Study Coordinator C->D Reporting E Statistical Analysis of Data (e.g., z-scores) D->E Evaluation F Issuance of Final Report to Participants E->F Dissemination

Caption: Workflow for a typical inter-laboratory comparison study.

Data Presentation: Hypothetical Performance Data

The following table summarizes hypothetical results from a proficiency test involving ten laboratories. The assigned value for the test material is 50.0 µg/mL . Performance is often evaluated using z-scores, where a |z-score| ≤ 2 is generally considered satisfactory.[3]

Laboratory IDReported Value (µg/mL)Bias (%)Repeatability (RSD, %)z-scorePerformance
Lab 0149.5-1.01.8-0.5Satisfactory
Lab 0251.2+2.42.1+1.2Satisfactory
Lab 0347.8-4.42.5-2.2Unsatisfactory
Lab 0450.3+0.61.5+0.3Satisfactory
Lab 0552.5+5.03.0+2.5Unsatisfactory
Lab 0649.9-0.21.2-0.1Satisfactory
Lab 0748.9-2.22.0-1.1Satisfactory
Lab 0850.8+1.61.9+0.8Satisfactory
Lab 0949.2-1.62.3-0.8Satisfactory
Lab 1051.5+3.02.2+1.5Satisfactory

Note: Bias is calculated as ((Reported Value - Assigned Value) / Assigned Value) * 100. Repeatability is the relative standard deviation of replicate measurements. The z-score is calculated based on the assigned value and the standard deviation for proficiency assessment.

Mandatory Visualization: Analytical Workflow

The diagram below illustrates the general experimental workflow for the analysis of N-ethyl-N-methylpentanamide by either HPLC-UV or GC-MS.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Create Calibration Curve Standards A->B C Prepare Test Sample Solution A->C D Spike All Solutions with Internal Standard (IS) B->D C->D E Inject Standards and Samples into Chromatograph (HPLC or GC) D->E F Separate Analyte from Matrix E->F G Detect and Record Signal (UV or MS) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration H->J I->J

Caption: General experimental workflow for chromatographic analysis.

References

A Comparative Guide to Solvents in Peptide Coupling Reactions: Evaluating N-ethyl-N-methylpentanamide and Leading Green Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide synthesis is continually evolving, driven by the dual needs for high efficiency and greater sustainability. The choice of solvent in solid-phase peptide synthesis (SPPS) is a critical factor influencing reaction kinetics, product purity, and the overall environmental impact of the process. While traditional polar aprotic solvents like N,N-dimethylformamide (DMF) have been the cornerstone of peptide chemistry for decades, their reproductive toxicity has prompted a significant search for safer, "greener" alternatives.[1][2]

This guide provides a comparative analysis of solvents used for peptide coupling. Notably, there is a significant lack of published experimental data on the performance of N-ethyl-N-methylpentanamide in this application. Therefore, this document offers a theoretical evaluation based on its physicochemical properties alongside a data-driven comparison of established green solvents that are supplanting traditional options.

Theoretical Performance Profile of N-ethyl-N-methylpentanamide

Without experimental data, we can infer potential performance characteristics of N-ethyl-N-methylpentanamide by examining its computed physicochemical properties. As a tertiary amide, it shares structural similarities with DMF, suggesting it would be a polar aprotic solvent, a key requirement for SPPS.

PropertyN-ethyl-N-methylpentanamideN,N-Dimethylformamide (DMF)Analysis for Peptide Coupling
Molecular Weight 143.23 g/mol [3]73.09 g/mol Higher molecular weight might lead to lower vapor pressure but could also imply higher viscosity, potentially affecting resin penetration and washing efficiency.
XLogP3 1.5[3]-1.0A higher XLogP3 value suggests lower polarity compared to DMF. This could influence the solubility of polar amino acid derivatives and coupling reagents.
Boiling Point Not available (Predicted to be higher than DMF)153 °CA higher boiling point could be advantageous for microwave-assisted SPPS, allowing for higher reaction temperatures and potentially faster kinetics.
Hydrogen Bond Acceptors 1[3]1Similar capacity to accept hydrogen bonds, which is crucial for solvating the growing peptide chain.

Hypothetical Assessment:

Based on its structure, N-ethyl-N-methylpentanamide could function as a solvent in SPPS. Its lower predicted polarity compared to DMF might be a double-edged sword: it could potentially reduce certain side reactions like aspartimide formation but may also struggle to dissolve highly polar reagents or peptide sequences, leading to aggregation.[4] Its performance would be highly dependent on the specific peptide sequence and coupling reagents used. Thorough experimental validation is required to ascertain its viability as a DMF alternative.

Comparative Analysis of Established Solvents in Peptide Coupling

The search for DMF alternatives has led to the extensive investigation of several "green" solvents. This section compares the performance of leading candidates—2-Methyltetrahydrofuran (2-MeTHF) , γ-Valerolactone (GVL) , and N-Butylpyrrolidinone (NBP) —against the benchmark, DMF .

Data Presentation: Performance in Peptide Synthesis

The following table summarizes key performance indicators for these solvents based on published experimental data. The synthesis of model peptides, such as the challenging Aib-enkephalin or Aib-ACP decapeptide, is often used for such comparisons.

SolventTypical Crude Purity (%)YieldKey AdvantagesKey Disadvantages
DMF High (benchmark)HighExcellent solubilizing power for a wide range of reagents; well-established protocols.[1]Reproductive toxicity (classified as a Substance of Very High Concern - SVHC).[1][2]
2-MeTHF 81.9% - 97.0% (Aib-enkephalin)[5]Comparable to DMFBio-based solvent; can provide higher purity than DMF in some cases; low racemization levels.[5][6][7]Higher cost; may require elevated temperatures for efficient Fmoc removal.[8][9]
GVL Comparable to DMFComparable to DMFBio-based; performs well in microwave-assisted SPPS.[10]Potential for ring-opening side reactions with primary amines (e.g., N-terminal glycine).[1][5]
NBP On par with DMF[11]Comparable to DMFNon-toxic and biodegradable; lower racemization and aspartimide formation than DMF.[4]Higher viscosity than DMF; may require optimization of washing steps.[12]

Note: Purity and yield are highly dependent on the peptide sequence, resin, and coupling reagents used.

Experimental Protocols

Below are generalized protocols for key steps in solid-phase peptide synthesis using a green solvent alternative. These protocols are based on methodologies reported in the literature and should be optimized for specific applications.

Protocol 1: Fmoc-Deprotection using 2-MeTHF
  • Resin Swelling: Swell the peptide-resin in 2-MeTHF for 30 minutes.

  • Solvent Wash: Wash the resin with 2-MeTHF (3 x 5 mL).

  • Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in 2-MeTHF (1 x 5 min, then 1 x 15 min). For challenging sequences, this step can be performed at 40°C to improve efficiency.[9]

  • Washing: Wash the resin thoroughly with 2-MeTHF (5 x 5 mL) to remove piperidine and cleaved Fmoc adducts.

Protocol 2: Peptide Coupling in NBP using DIC/OxymaPure
  • Reagent Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), OxymaPure (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in NBP.

  • Activation: Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with NBP (3 x 5 mL) followed by a final wash with a less viscous solvent like ethyl acetate (B1210297) to ensure complete removal of reagents and byproducts.[11]

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Wash1 Washing Deprotection->Wash1 Remove Protecting Group Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Solvent) Wash1->Coupling Prepare for Coupling Wash2 Washing Coupling->Wash2 Form Peptide Bond Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Start: C-terminal AA anchored to Resin Start->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Peptide_Coupling cluster_activation Carboxyl Activation cluster_coupling Nucleophilic Attack AA1 R1-COOH (Amino Acid 1) ActiveEster O-acylisourea (Active Intermediate) AA1->ActiveEster Carbodiimide R'-N=C=N-R' (e.g., DIC) Carbodiimide->ActiveEster PeptideBond R1-CO-NH-R2 (Dipeptide) ActiveEster->PeptideBond Attack by Amine Byproduct R'-NH-CO-NH-R' (Urea Byproduct) ActiveEster->Byproduct AA2 H2N-R2 (Amino Acid 2) AA2->PeptideBond

References

Assessing the green chemistry metrics of N-ethyl-N-methylpentanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amides is a cornerstone of organic and medicinal chemistry, yet traditional methods often involve hazardous reagents and generate significant waste. This guide provides a comparative analysis of different synthetic routes to N-ethyl-N-methylpentanamide, a representative N,N-disubstituted amide, with a focus on green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and a logical workflow for assessment, this document aims to aid researchers in selecting more sustainable synthetic strategies.

Introduction to Green Chemistry Metrics

To objectively assess the environmental impact of a chemical process, a set of green chemistry metrics is employed.[1] Key metrics used in this guide include:

  • Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[2][3] A higher atom economy signifies a more efficient use of materials at the molecular level.[3]

  • E-Factor (Environmental Factor): This metric provides a more practical measure of waste generation, defined as the mass ratio of waste to the desired product.[4][5] A lower E-Factor is indicative of a greener process.[6] Water is often excluded from this calculation.[5][7]

  • Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI is a holistic metric that considers the total mass of all materials (reactants, reagents, solvents, and catalysts) used to produce a specific mass of the final product.[8][9][10][11] Like the E-Factor, a lower PMI value is desirable.

Synthesis Routes to N-ethyl-N-methylpentanamide

Three primary routes for the synthesis of N-ethyl-N-methylpentanamide are compared:

  • Route A: The Acyl Chloride Method This classical approach involves the conversion of pentanoic acid to pentanoyl chloride, which then reacts with N-ethylmethylamine.[12][13][]

  • Route B: Direct Catalytic Amidation A greener alternative that directly couples pentanoic acid and N-ethylmethylamine, often with the aid of a catalyst and heat to remove the water byproduct.[15][16][17]

  • Route C: Transamidation This method involves the exchange of the amine portion of an existing amide with a different amine, in this case, reacting a simple amide with N-ethylmethylamine, often facilitated by a catalyst.[18][19][20][21]

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the three synthetic routes to N-ethyl-N-methylpentanamide. Assumptions for these calculations include a 100% reaction yield for simplicity in demonstrating the theoretical potential of each route.

MetricRoute A: Acyl ChlorideRoute B: Direct Catalytic AmidationRoute C: Transamidation (from Acetamide)
Atom Economy 53.4%87.1%68.9%
E-Factor (estimated) ~10-20~1-5~5-15
Process Mass Intensity (PMI) (estimated) >20<10>10
Key Byproducts HCl, SO₂, or other activating agent wasteWaterAmmonia
Solvent Usage High (often chlorinated solvents)[22][23]Low to medium (can be solvent-free)[24][25]Medium
Catalyst Stoichiometric activating agent (e.g., SOCl₂)Catalytic (e.g., Boric Acid, Zr(IV), Hf(IV))[17][24]Catalytic (e.g., Zr, Hf, Fe(III))[18][21]

Experimental Protocols

  • Preparation of Pentanoyl Chloride: To a stirring solution of pentanoic acid (1.0 eq) in dichloromethane (B109758) (DCM), slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are removed under reduced pressure to yield crude pentanoyl chloride.

  • Amidation: Dissolve N-ethylmethylamine (1.0 eq) and a suitable base such as triethylamine (B128534) (1.2 eq) in DCM.[] Cool the solution to 0 °C. Slowly add the prepared pentanoyl chloride (1.0 eq) to the stirring solution.[26] Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-N-methylpentanamide. Purify by column chromatography if necessary.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine pentanoic acid (1.0 eq), N-ethylmethylamine (1.1 eq), boric acid (0.1 eq), and toluene.[17]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Reaction Setup: In a sealed tube, combine a simple primary amide (e.g., pentanamide) (1.0 eq), N-ethylmethylamine (1.5 eq), and a suitable catalyst such as Zr(NMe₂)₄ (0.05 eq) in a solvent like toluene.

  • Reaction: Heat the mixture at a specified temperature (e.g., 90-120 °C) for several hours, monitoring the progress by GC-MS or LC-MS.[19]

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The product is then purified by an appropriate method like column chromatography.

Workflow for Assessing Green Chemistry Metrics

The following diagram illustrates a logical workflow for the assessment of green chemistry metrics for a given chemical synthesis.

G Workflow for Green Chemistry Assessment A Identify Synthetic Routes B Gather Stoichiometric Data (Reactants, Products, Byproducts) A->B D Gather Process Data (Solvents, Reagents, Yields, Workup) A->D C Calculate Atom Economy B->C G Qualitative Assessment (Solvent Choice, Catalyst, Energy) C->G E Calculate E-Factor D->E F Calculate Process Mass Intensity (PMI) D->F E->G F->G H Comparative Analysis & Selection of Greenest Route G->H

References

Safety Operating Guide

Proper Disposal of N-ethyl-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: The formula C5-Conh-C2-N-CH3 is interpreted as N-ethyl-N-methylhexanamide. The "C5" refers to the five-carbon chain (pentyl group) attached to the carbonyl carbon, forming a hexanoyl group. The "C2" (ethyl) and "CH3" (methyl) groups are attached to the nitrogen atom of the amide.

This guide provides essential safety and logistical information for the proper handling and disposal of N-ethyl-N-methylhexanamide in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling Precautions

Before handling N-ethyl-N-methylhexanamide, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). The following general precautions should be observed:

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[1]

    • Body Protection: Wear a laboratory coat and long-sleeved clothing.[3]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[2] Keep the chemical away from heat and incompatible materials such as strong oxidizing agents.[2]

Quantitative Data

The following table summarizes key quantitative data for N-ethyl-N-methylhexanamide and the closely related compound N,N-Dimethylhexanamide.

PropertyValue (N-ethyl-N-methylhexanamide)Value (N,N-Dimethylhexanamide)Source
Molecular Formula C₉H₁₉NOC₈H₁₇NO[4]
Molecular Weight 157.25 g/mol Not specified in snippets[4]
CAS Number Not available in snippets5830-30-8[3]
Hazard Statements Not specified in snippetsH302: Harmful if swallowed[1]
Precautionary Statements Not specified in snippetsP501: Dispose of contents/container to an approved waste disposal plant[1][3]

Disposal Decision Workflow

The proper disposal route for N-ethyl-N-methylhexanamide involves treating it as hazardous chemical waste. The following workflow outlines the necessary steps from waste generation to final disposal.

G A Waste Generation (N-ethyl-N-methylhexanamide) B Assess Waste (Consult SDS and institutional policy) A->B C Segregate Waste (Collect in a dedicated, compatible container) B->C D Label Container (Contents, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange for Pickup (Contact Environmental Health & Safety - EHS) E->F G EHS Pickup & Final Disposal (Transport to a licensed waste facility) F->G

Caption: Disposal workflow for N-ethyl-N-methylhexanamide.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of N-ethyl-N-methylhexanamide is through a licensed hazardous waste management service. In-laboratory treatment of substituted amides is generally not recommended unless explicitly permitted and defined by your institution's Environmental Health & Safety (EHS) department.[5]

Experimental Protocol for Hazardous Waste Collection and Disposal

  • Waste Segregation and Collection:

    • Collect all waste containing N-ethyl-N-methylhexanamide (pure substance, contaminated materials, or solutions) in a designated hazardous waste container.[1][6]

    • The container must be chemically compatible (e.g., high-density polyethylene (B3416737) or glass), in good condition, and have a secure, leak-proof lid.[5]

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container using your institution's official hazardous waste tags.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "N-ethyl-N-methylhexanamide".

      • All other constituents and their approximate percentages.

      • The associated hazards (e.g., "Harmful if Swallowed", "Irritant").[1][5]

      • The accumulation start date.

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

  • Arrange for Disposal:

    • Once the container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), contact your institution's EHS department to schedule a pickup.[5]

    • Follow all institutional procedures for waste hand-off to ensure a compliant transfer.

Important Considerations:

  • Empty Containers: Containers that held N-ethyl-N-methylhexanamide should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste. After proper rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's policy.[6]

  • Spill Cleanup: In the event of a spill, wear appropriate PPE.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[8] Use spark-proof tools if the material is flammable.[1] Ventilate the area and wash the spill site after material pickup is complete.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Always defer to your institution's EHS guidelines.

References

Essential Safety and Operational Guide for Handling N-ethyl-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-ethyl-N-methylhexanamide (C9H19NO), a tertiary amide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for structurally similar chemicals, such as other amides and N-alkylated compounds. Prudent laboratory practice dictates treating this compound with a high degree of caution.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Safe handling of N-ethyl-N-methylhexanamide requires stringent adherence to PPE protocols to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of after handling or if contaminated.[1][2][3]To prevent skin contact, as analogous compounds can be harmful upon dermal absorption.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[1][2][4]To protect against potential serious eye irritation or damage.[1][5]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls should be worn.[1][2]To minimize skin exposure to the chemical.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2]To prevent the inhalation of potentially harmful vapors or aerosols.

Operational Handling and Storage Plan

Handling:

  • Engineering Controls: All procedures involving N-ethyl-N-methylhexanamide should be performed in a chemical fume hood to ensure adequate ventilation.[1][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][7]

  • Weighing and Dispensing: Conduct these tasks carefully within the fume hood to avoid the generation of dust or aerosols.[1]

  • Post-Handling: After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1] Thoroughly wash hands with soap and water after removing gloves.[1][5]

Storage:

  • Store in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated area.[3][5][7]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[6]

  • Store in a designated and secure area.[6]

Spill and Waste Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1][7]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Notify the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office about the incident.[1]

Waste Disposal:

  • Containerization: Collect all waste containing N-ethyl-N-methylhexanamide in a designated, compatible, and clearly labeled hazardous waste container (e.g., high-density polyethylene (B3416737) or glass).[2] The label should include "Hazardous Waste," the full chemical name, and any associated hazard warnings.[2]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[2][5] Do not dispose of this chemical down the drain.[3]

Procedural Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for handling N-ethyl-N-methylhexanamide, from preparation to disposal, to ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh/Dispense Chemical prep_setup->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_store Store Waste in Satellite Area cleanup_wash->disposal_store disposal_pickup Arrange EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for the safe handling of N-ethyl-N-methylhexanamide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.